N-Acetyl-L-proline
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-acetylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMSLDIYJOSUSW-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00910312 | |
| Record name | 1-Acetyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>23.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24839128 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
68-95-1, 1074-79-9 | |
| Record name | N-Acetyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyl proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetylproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetylproline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03360 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Acetyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-acetyl-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.635 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYL PROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC8XZ138VZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Acetylproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0094701 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
N-Acetyl-L-proline: A Technical Guide to its Function in Cellular and Biochemical Contexts
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-L-proline (NALP) is a derivative of the proteinogenic amino acid L-proline, characterized by the acetylation of the proline nitrogen atom. While its direct, intrinsic signaling functions within cells are not extensively documented, NALP serves as a critical tool in biochemical and pharmaceutical research. Its primary utility lies in its structural analogy to the C-terminal dipeptide of angiotensin-converting enzyme (ACE) substrates, enabling detailed investigation of this key enzyme in cardiovascular regulation. Furthermore, NALP is instrumental in the characterization and differentiation of various aminoacylases. This technical guide provides a comprehensive overview of the established biochemical functions of this compound, details the experimental protocols for its primary applications, and presents available quantitative data. It also distinguishes the functions of NALP from those of its parent molecule, L-proline, and related N-acetylated proline-containing peptides, which exhibit distinct and significant biological activities.
Introduction
This compound is a modified amino acid that has garnered interest in various scientific fields, particularly in drug development and biochemical research.[1] Its synthesis is typically achieved through the acetylation of L-proline using acetic anhydride.[2] While L-proline itself has a multitude of well-defined cellular roles, including being a crucial component of collagen, an osmoprotectant, and a modulator of mitochondrial function, the N-acetylation of L-proline alters its chemical properties and, consequently, its biological interactions.[3][4][5] This guide focuses specifically on the cellular and biochemical functions of this compound, providing a technical resource for researchers.
Biochemical Functions of this compound
The primary established roles of this compound are as a molecular probe and a specificity determinant for enzymes.
Probe for Angiotensin-Converting Enzyme (ACE) Active Site
This compound serves as an analog of the carboxyl-terminal dipeptide portion of preferred substrates for angiotensin-converting enzyme (ACE).[6] ACE is a central component of the renin-angiotensin system (RAS), which regulates blood pressure. By mimicking the substrate's C-terminus, NALP can be used in studies to investigate the binding characteristics of substrates and inhibitors to the active site of ACE.[6] This application is crucial for the design and screening of novel ACE inhibitors for the treatment of hypertension and other cardiovascular diseases.
Differentiation of Aminoacylase Specificity
This compound is utilized in enzymatic assays to identify, differentiate, and characterize N-acyl-amino acid amidohydrolases, commonly known as aminoacylases.[6] These enzymes catalyze the hydrolysis of N-acyl-amino acids to their corresponding amino acid and a carboxylate. The specificity of different aminoacylases can be determined by assessing their activity towards a panel of N-acetylated amino acids, including this compound. For instance, a novel aminoacylase from Pseudomonas sp. AK2, named L-pipecolic acid acylase, has been shown to exhibit high activity towards both N-acetyl-L-pipecolic acid and this compound.[7]
Quantitative Data
Quantitative data on the direct cellular effects of this compound are sparse in the literature. The available data primarily relates to its use as a tool in enzyme kinetics and characterization.
| Enzyme/System | Parameter | Value | Conditions | Reference |
| N-acyl-L-proline acylase | KM for this compound | 5 mM | 30°C | [8] |
| L-pipecolic acid acylase (LpipACY) | Relative activity with this compound | High | Not specified | [7] |
Table 1: Quantitative data related to the interaction of this compound with enzymes.
Experimental Protocols
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory potential of compounds against ACE, using a substrate analog like this compound for competitive binding studies.
Materials:
-
Purified Angiotensin-Converting Enzyme (ACE)
-
This compound (as a potential competitor)
-
Fluorogenic or chromogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl2)
-
Test compounds (potential inhibitors)
-
96-well microplate
-
Fluorometer or spectrophotometer
Procedure:
-
Prepare a stock solution of this compound and test compounds in a suitable solvent.
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the test compound or this compound.
-
Add a fixed concentration of purified ACE to each well and incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the ACE substrate.
-
Monitor the change in fluorescence or absorbance over time at the appropriate wavelength.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value for the test compound by plotting the reaction rate against the compound concentration. Competitive binding can be inferred if the presence of this compound affects the inhibitory profile of the test compound.
Aminoacylase Activity Assay
This protocol describes a general method to determine the activity of an aminoacylase using this compound as a substrate.
Materials:
-
Purified or crude aminoacylase preparation
-
This compound
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Ninhydrin reagent
-
L-proline standards
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in the reaction buffer.
-
Prepare a series of L-proline standards of known concentrations.
-
In separate reaction tubes, add the reaction buffer and the this compound solution.
-
Pre-incubate the tubes at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the aminoacylase preparation.
-
Incubate for a specific time period (e.g., 30 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid) or by heat inactivation.
-
To quantify the released L-proline, add ninhydrin reagent to the reaction mixture and the L-proline standards.
-
Heat the tubes in a boiling water bath for a set time (e.g., 15 minutes) to allow for color development.
-
After cooling, measure the absorbance at 570 nm.
-
Create a standard curve using the absorbance values of the L-proline standards.
-
Determine the concentration of L-proline produced in the enzymatic reaction from the standard curve and calculate the enzyme activity.
Distinction from Related Proline-Containing Molecules
It is imperative to distinguish the functions of this compound from its non-acetylated precursor and from more complex proline-containing peptides.
-
L-proline: This amino acid is a fundamental component of proteins, particularly collagen.[5] It also functions as an osmolyte to protect cells from environmental stress and plays a role in mitochondrial bioenergetics by being a substrate for proline dehydrogenase.[4][9] L-proline metabolism is also linked to the production of reactive oxygen species (ROS) and has been shown to influence cell signaling pathways.[10]
-
N-acetyl-L-hydroxyproline (NAHP): This derivative has been shown to increase ceramide synthesis in skin models, suggesting a role in enhancing the skin barrier function.[11] It also exhibits anti-glycation properties, which may be beneficial in preventing age-related skin damage.[11]
-
N-acetyl-proline-glycine-proline (ac-PGP): This tripeptide is a matrikine, a breakdown product of collagen, and acts as a chemoattractant for neutrophils.[12] It is implicated in inflammatory responses and has been suggested to play a role in neurological disorders through the CXCR2 receptor, although some studies suggest it does not directly interact with CXCR1 or CXCR2.[12][13]
-
N-acetyl-seryl-aspartyl-lysyl-proline (AcSDKP): This tetrapeptide is an endogenous inhibitor of hematopoietic stem cell proliferation.[14] It also exhibits anti-fibrotic and pro-angiogenic properties, making it a molecule of interest in tissue repair and diseases characterized by fibrosis.[4][14]
Conclusion and Future Perspectives
This compound is a valuable molecule in the toolkit of biochemists and pharmaceutical scientists. Its primary function is as a specific chemical probe for studying enzymes like ACE and aminoacylases. While direct cellular signaling roles for NALP have not been extensively elucidated, the diverse and potent biological activities of other N-acetylated proline-containing peptides suggest that N-acetylation of proline can be a critical modification for conferring specific biological functions. Future research may uncover endogenous roles for NALP or its metabolites in cellular processes. Furthermore, its use as a building block in the synthesis of novel pharmaceuticals remains an active area of investigation.[2] A deeper understanding of how N-acetylation impacts the cellular transport and metabolism of proline could open new avenues for therapeutic intervention and drug design.
References
- 1. Proline: A Novel Cryoprotectant for the Freeze Preservation of Cultured Cells of Zea mays L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 68-95-1 [chemicalbook.com]
- 3. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. Identification, characterization, and cloning of a novel aminoacylase, L-pipecolic acid acylase from Pseudomonas species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5219741A - Method of making L-proline using an N-acyl-L-protine acylase - Google Patents [patents.google.com]
- 9. Proline Mechanisms of Stress Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How reactive oxygen species and proline face stress together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-acetyl-L-hydroxyproline - A potent skin anti-ageing active preventing advanced glycation end-product formation in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proline restores mitochondrial function and reverses aging hallmarks in senescent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular mechanisms of cryoprotection in aqueous proline: light scattering and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proline-conditioning and chemically-programmed ice nucleation protects spheroids during cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Endogenous Role of N-Acetyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-proline (NALP) is an N-acetylated derivative of the proteinogenic amino acid L-proline.[1] While historically utilized as a chemical intermediate and a tool for studying enzymes like angiotensin-converting enzyme (ACE), emerging research has begun to shed light on its roles as an endogenous metabolite.[1] This guide provides a comprehensive overview of the biosynthesis, degradation, and multifaceted physiological and pathophysiological functions of this compound and its derivatives, with a focus on its significant involvement in inflammation and neurobiology.
Metabolism: Biosynthesis and Degradation
The endogenous pool of this compound is maintained through a balance of synthesis and degradation, primarily linked to broader pathways of protein and amino acid metabolism.
Biosynthesis
There are two primary pathways for the generation of N-acetylated amino acids:
-
Direct Acetylation of L-proline: Free L-proline can be directly acetylated. This reaction is catalyzed by N-acetyltransferases (NATs), which transfer an acetyl group from acetyl-CoA to the amino group of the substrate. While NATs are known for their broad substrate specificity, including arylamines and drugs, they also act on amino acids.[2][3] The yeast N-acetyltransferase Mpr1, for example, has been shown to convert proline analogs into their N-acetylated forms.[4][5]
-
Proteolytic Degradation of N-acetylated Proteins: A significant source of N-acetylated amino acids is the turnover of proteins that have been N-terminally acetylated. This is a common co-translational modification in eukaryotes. The degradation of these proteins releases N-acetylated peptides, which are then further broken down.
Degradation
The primary enzyme responsible for the degradation of N-acetylated peptides is Acylpeptide Hydrolase (APEH) , also known as Acylamino-acid-releasing enzyme (AARE).[6][7][8] APEH catalyzes the hydrolysis of the N-terminal peptide bond of an N-acetylated peptide, releasing a free N-acetylated amino acid (like this compound) and a peptide with a free N-terminus.[6] The resulting this compound can then be further hydrolyzed by an aminoacylase to yield acetate and L-proline, which can re-enter metabolic pathways.[8]
Physiological and Pathophysiological Roles
While this compound itself is a metabolite, its most profound endogenous role is observed through its derivative, N-acetyl-proline-glycine-proline (ac-PGP) , a potent inflammatory mediator.
Role in Inflammation and Neuro-inflammation
Ac-PGP is a tripeptide matrikine, a bioactive fragment derived from the extracellular matrix, specifically from the degradation of collagen.[9]
-
Formation : In inflammatory conditions, elevated levels of Matrix Metalloproteinases (MMPs), particularly MMP-8 and MMP-9, cleave collagen.[10] This generates proline-glycine-proline (PGP) fragments, which are subsequently N-terminally acetylated to form the more potent ac-PGP.[10][11] This process creates a forward-feeding inflammatory cycle, as ac-PGP itself can stimulate neutrophils to release more MMP-9.[9]
-
Mechanism of Action : Ac-PGP functions as a chemoattractant, primarily for neutrophils, by acting as a ligand for the C-X-C motif chemokine receptor 2 (CXCR2).[9][10] Upon binding to CXCR2 on immune cells (like neutrophils) and neurons, ac-PGP triggers downstream signaling cascades.
-
Neurological Impact : In the context of the central nervous system (CNS), this pathway has critical implications. Following ischemic stroke, ac-PGP levels are significantly increased in the infarcted brain tissue.[9] It has been demonstrated that ac-PGP is neurotoxic, inducing neuronal apoptosis (programmed cell death) through its interaction with neuronal CXCR2 receptors.[9] This links the MMP-mediated breakdown of the blood-brain barrier and extracellular matrix directly to progressive neurodegeneration.[9] The ac-PGP/CXCR2 axis is therefore implicated in the sustained inflammation and neuronal injury seen in stroke and potentially other neurodegenerative disorders like Alzheimer's disease and multiple sclerosis.[9]
Role in Collagen Synthesis and Skin Barrier Function
Proline and its hydroxylated form, hydroxyproline, are fundamental components of collagen, the primary structural protein in connective tissues.[1] While L-proline is essential for collagen synthesis, certain N-acetylated derivatives have been shown to influence this process. For instance, N-acetyl-cis-4-hydroxyproline can inhibit collagen biosynthesis.[12] Conversely, N-acetyl-L-hydroxyproline (oxaceprol) has been found to increase ceramide synthesis, which is crucial for skin barrier function, and to alleviate pruritus (itching) in clinical applications.[7]
Other Potential Roles
-
Uremic Toxin : When present in high concentrations in the serum or plasma, many N-acetylamino acids, including this compound, are classified as uremic toxins. These are endogenously produced molecules that, if not properly cleared by the kidneys, can contribute to kidney damage and other systemic issues.
-
Neuromodulation : L-proline itself is recognized as a neuromodulator in the brain. Hyperprolinemia, a condition of excessive proline levels, is associated with neurological deficits.[5] The N-acetylation of proline could potentially modify its transport or interaction with receptors, although this area requires further investigation.
Quantitative Data
Direct quantification of endogenous this compound in human tissues is not widely reported in the literature. However, studies on its derivative, ac-PGP, provide valuable quantitative insights into its role in pathology.
| Analyte | Matrix | Condition | Finding | Reference |
| ac-PGP | Rat Brain Tissue | Post-Ischemic Stroke | Significantly upregulated in infarcted tissue compared to control. | [9] |
| ac-PGP | Human Serum | Healthy Adults | Mean concentration of 6.3 pg/ml. | [13] |
| ac-PGP | Human Serum | Newborns | Mean concentration of 18.7 pg/ml; levels were higher in infants with lower birth weight. | [13] |
| ac-PGP | Intestinal Tissue | Inflammatory Bowel Disease (IBD) | Levels were significantly increased in patients with IBD compared to controls. | [10] |
Experimental Protocols
Quantification of ac-PGP in Brain Tissue via LC-MS/MS
This protocol provides a general methodology for measuring ac-PGP levels, adapted from descriptions in neuroinflammation research.[9][13]
-
Tissue Homogenization : Ischemic and control brain tissues are harvested and immediately frozen. Tissues are weighed and homogenized in a suitable buffer (e.g., phosphate-buffered saline with protease inhibitors).
-
Protein Precipitation : An organic solvent, such as acetonitrile, is added to the homogenate to precipitate proteins. The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 x g) at 4°C.
-
Supernatant Extraction : The supernatant, containing small molecules like ac-PGP, is carefully collected.
-
Sample Cleanup (Optional) : Solid-phase extraction (SPE) may be used to remove interfering substances and concentrate the analyte.
-
LC-MS/MS Analysis : The extracted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatography : A C18 reverse-phase column is typically used to separate ac-PGP from other components.
-
Mass Spectrometry : The analysis is performed in multiple reaction monitoring (MRM) positive ion mode. The specific mass transition for ac-PGP (e.g., m/z 312 → 112) is monitored for detection and quantification.[13]
-
-
Quantification : A standard curve is generated using authentic ac-PGP of known concentrations to accurately quantify the levels in the tissue samples.
In Vitro Neuronal Apoptosis Assay
This protocol outlines a workflow to assess the neurotoxic effects of ac-PGP on primary neurons by measuring caspase-3 activity.[9][14][15]
-
Cell Culture : Primary cortical neurons are isolated from embryonic rodents and cultured in appropriate media until mature.
-
Treatment : Neurons are treated with varying concentrations of ac-PGP for a specified duration (e.g., 24 hours). Control groups include vehicle-treated cells and cells treated with an inactive peptide control.
-
Cell Lysis : After treatment, cells are washed with PBS and lysed using a specific cell lysis buffer provided in a commercial assay kit. The lysates are collected after centrifugation to remove cell debris.
-
Caspase-3 Activity Assay :
-
Cell lysate is added to a 96-well plate.
-
A reaction buffer containing a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-AMC or DEVD-p-NA) is added to each well.[15][16]
-
The plate is incubated at 37°C for 1-2 hours to allow activated caspase-3 in the apoptotic cell lysates to cleave the substrate.
-
-
Detection :
-
Data Analysis : The fluorescence or absorbance is proportional to the amount of caspase-3 activity. Results are typically normalized to the total protein concentration of the lysate and expressed as a fold-change relative to the untreated control.
Conclusion and Future Directions
This compound is an endogenous metabolite whose significance is becoming increasingly apparent, largely through the potent pro-inflammatory and neurotoxic actions of its derivative, ac-PGP. The ac-PGP/CXCR2 signaling axis represents a critical link between extracellular matrix degradation and the perpetuation of inflammation and neuronal injury in diseases like ischemic stroke. This pathway offers a promising target for the development of novel therapeutics aimed at reducing neuro-inflammation and providing neuroprotection.
Future research should focus on several key areas:
-
Accurate Quantification : Developing robust methods to quantify this compound itself in various human biofluids and tissues to better understand its baseline physiology.
-
Direct Roles : Investigating potential direct biological roles of this compound, independent of its conversion to ac-PGP.
-
Therapeutic Targeting : Designing and testing specific inhibitors of the enzymes involved in ac-PGP formation or antagonists for the CXCR2 receptor as treatments for neurological and inflammatory disorders.[9]
References
- 1. This compound|68-95-1|Research Chemical [benchchem.com]
- 2. N-acetyltransferase - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Microbial production of N-acetyl cis-4-hydroxy-L-proline by coexpression of the Rhizobium L-proline cis-4-hydroxylase and the yeast N-acetyltransferase Mpr1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. APEH (gene) - Wikipedia [en.wikipedia.org]
- 8. genecards.org [genecards.org]
- 9. N-acetyl proline-glycine-proline: implications for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Collagen degradation and neutrophilic infiltration: a vicious circle in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. abcam.com [abcam.com]
An In-depth Technical Guide to the Biochemical Pathways Involving N-Acetyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-proline (NALP) is an N-acetylated derivative of the proteinogenic amino acid L-proline.[1][2] While historically utilized as a research chemical to probe enzyme active sites, emerging evidence suggests its involvement in significant physiological and pathological processes.[1][3] This technical guide provides a comprehensive overview of the biochemical pathways involving NALP, its synthesis, degradation, and its role as a precursor to signaling molecules. It is designed to be a valuable resource for researchers in biochemistry, cell biology, and drug development, offering detailed experimental protocols, quantitative data, and pathway visualizations to facilitate further investigation into this intriguing molecule.
Biochemical Pathways Involving this compound
This compound is situated at the intersection of protein degradation and the generation of bioactive molecules. Its core biochemical pathway involves its synthesis from L-proline and its subsequent hydrolysis back to L-proline and acetate. Furthermore, it is a key component in the formation of the pro-inflammatory tripeptide N-acetyl-proline-glycine-proline (Ac-PGP) through collagen breakdown.
Synthesis of this compound
The primary route for this compound synthesis is the enzymatic acetylation of L-proline. This reaction is catalyzed by N-acetyltransferases (NATs), which transfer an acetyl group from acetyl-CoA to the amino group of L-proline.[4] While specific mammalian NATs dedicated to L-proline acetylation are not yet fully characterized, the general mechanism is well-established for other amino acids.[5]
Additionally, N-acetylated amino acids can be generated through the breakdown of N-terminally acetylated proteins by various proteases and peptidases.[4][6]
Figure 1: Synthesis pathways of this compound.
Degradation of this compound
The degradation of this compound is primarily carried out by a class of enzymes known as N-acyl-amino acid amidohydrolases, also referred to as aminoacylases.[3][7] These enzymes catalyze the hydrolysis of the acetyl group from NALP, yielding L-proline and acetate. This reaction is essentially the reverse of its synthesis. Specific enzymes with activity towards N-acetylated proline have been identified, such as prolidases.[8]
Figure 2: Degradation pathway of this compound.
Role in Collagen Metabolism and Inflammation
A significant pathway involving this compound is its incorporation into the tripeptide N-acetyl-proline-glycine-proline (Ac-PGP). Ac-PGP is a breakdown product of collagen, a major component of the extracellular matrix.[9][10] The generation of Ac-PGP is initiated by the action of matrix metalloproteinases (MMPs), particularly MMP-8 and MMP-9, which cleave collagen into smaller fragments. Prolyl endopeptidase then acts on these fragments to generate the PGP tripeptide, which can be subsequently N-acetylated to form Ac-PGP.[9]
Ac-PGP has been identified as a potent neutrophil chemoattractant and is implicated in a variety of inflammatory and neurological disorders, including chronic obstructive pulmonary disease (COPD) and stroke.[9][10] It exerts its effects by acting as a ligand for CXCR1 and CXCR2 chemokine receptors.[9]
Figure 3: Formation of Ac-PGP from collagen degradation.
Quantitative Data
Quantitative data on this compound is sparse in the literature. The following tables summarize the available information on its physicochemical properties and the kinetic parameters of a related enzyme.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁NO₃ | [1] |
| Molecular Weight | 157.17 g/mol | [1] |
| CAS Number | 68-95-1 | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 106 °C | [11] |
| Water Solubility | >23.6 µg/mL | [11] |
Table 2: Kinetic Parameters of N-Acyl-L-proline Acylase from Comamonas testosteroni
| Substrate | KM (mM) | Reference |
| This compound | 5 | [9] |
Note: These kinetic parameters are for a bacterial enzyme and may not be representative of mammalian enzymes.
Experimental Protocols
This section provides detailed methodologies for the synthesis, extraction, and quantification of this compound, as well as an assay for N-acyl-amino acid amidohydrolase activity.
Synthesis of this compound
This protocol describes a general method for the chemical synthesis of this compound from L-proline and acetic anhydride.[1]
Materials:
-
L-proline
-
Methanol
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIEA)
-
Reflux apparatus
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Dissolve 1 mmol of L-proline in an appropriate amount of methanol in a round-bottom flask.
-
Add approximately 3 mmol of acetic anhydride and 3 mmol of DIEA to the reaction mixture.
-
Reflux the mixture at 70°C for 7 hours.
-
After the reaction is complete, remove the methanol by distillation under reduced pressure using a rotary evaporator.
-
Remove any unreacted acetic anhydride by freeze-drying to obtain this compound.
Figure 4: Workflow for the chemical synthesis of this compound.
Extraction and Quantification of this compound from Biological Samples by LC-MS/MS
This protocol is adapted from a validated method for the quantification of proline-glycine-proline (PGP) and acetylated PGP (AcPGP) in human plasma and can be optimized for this compound.[3][6]
Materials:
-
Plasma or tissue homogenate
-
Internal standard (e.g., ¹³C-labeled this compound)
-
Acetonitrile (ACN) with 0.1% formic acid (FA)
-
Water with 0.1% formic acid (FA)
-
Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Phree)
-
LC-MS/MS system with a suitable C18 column (e.g., Jupiter 4u Proteo)
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma or tissue homogenate, add the internal standard.
-
Precipitate proteins by adding 400 µL of cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove salts and other interferences.
-
Elute this compound with an appropriate solvent (e.g., methanol or acetonitrile).
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase starting condition.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate this compound using a C18 column with a gradient of water with 0.1% FA (Mobile Phase A) and acetonitrile with 0.1% FA (Mobile Phase B).
-
Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor and product ion transitions for NALP will need to be determined empirically.
-
Figure 5: Workflow for LC-MS/MS quantification of this compound.
N-Acyl-Amino Acid Amidohydrolase Activity Assay
This assay measures the activity of enzymes that hydrolyze this compound. The release of free L-proline can be quantified using a ninhydrin-based colorimetric assay.[12]
Materials:
-
This compound (substrate)
-
Enzyme source (e.g., tissue homogenate, cell lysate, or purified enzyme)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Ninhydrin reagent
-
Glacial acetic acid
-
Spectrophotometer or plate reader
Procedure:
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing the reaction buffer and this compound at a desired concentration.
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the enzyme source.
-
Incubate for a defined period, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid) or by heat inactivation.
-
-
Quantification of L-proline:
-
Take an aliquot of the reaction mixture.
-
Add glacial acetic acid and the ninhydrin reagent.
-
Boil the mixture for 20-30 minutes.
-
Cool the samples to room temperature.
-
Measure the absorbance at 520 nm.
-
Calculate the amount of L-proline produced using a standard curve prepared with known concentrations of L-proline.
-
Figure 6: Workflow for N-Acyl-Amino Acid Amidohydrolase activity assay.
Conclusion and Future Directions
This compound is a molecule with emerging significance in cellular biochemistry and pathology. While its role as a tool in enzymology is established, its endogenous functions are still being unraveled. The connection to collagen metabolism and the generation of the pro-inflammatory mediator Ac-PGP highlights a critical area for future research, particularly in the context of fibrosis, neuroinflammation, and other inflammatory diseases.
The development of robust and sensitive analytical methods for the quantification of this compound in biological samples is crucial for advancing our understanding of its physiological and pathological roles. Further characterization of the mammalian enzymes responsible for its synthesis and degradation will provide key insights into its regulation and may reveal novel therapeutic targets for a range of diseases. This technical guide provides a solid foundation for researchers to explore the multifaceted biochemistry of this compound and its impact on human health and disease.
References
- 1. Page loading... [guidechem.com]
- 2. Proline Metabolism in Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Illuminating the impact of N-terminal acetylation: from protein to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Cis-Trans Equilibrium of this compound. An Experiment for the Biophysical Chemistry Laboratory | Semantic Scholar [semanticscholar.org]
- 8. Oral Administration of N-Acetyl-seryl-aspartyl-lysyl-proline Ameliorates Kidney Disease in Both Type 1 and Type 2 Diabetic Mice via a Therapeutic Regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Renal Protective Effect of N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) in Dahl Salt-Sensitive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-acetyl proline-glycine-proline: implications for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substrate specificity of mammalian N-terminal α-amino methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prometheusprotocols.net [prometheusprotocols.net]
N-Acetyl-L-proline: From Discovery to Natural Occurrence - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-L-proline (NALP) is an acetylated derivative of the proteinogenic amino acid L-proline. While its synthetic counterpart has been utilized in biochemical research, the natural occurrence, biosynthesis, and specific biological roles of endogenous this compound are areas of growing interest. This technical guide provides a comprehensive overview of the discovery and natural sources of this compound, detailing its identification in various organisms and outlining the methodologies for its extraction and quantification. Furthermore, this document explores the biosynthetic pathways potentially leading to its formation and discusses its putative roles in cellular signaling.
Discovery and Initial Identification
The discovery of N-acetylated amino acids in natural sources dates back several decades, with their presence often attributed to the post-translational modification of proteins and subsequent proteolysis. While the precise first isolation of this compound from a natural source is not definitively documented in readily available literature, its identification as a naturally occurring metabolite has been confirmed in various organisms. One of the notable natural sources in which this compound has been reported is the well-known medicinal plant, Panax ginseng C.A. Meyer.[1] The identification of NALP in such a widely studied herb underscores its potential biological significance and has paved the way for further investigation into its natural distribution.
Endogenously, N-acetylated amino acids can be formed through two primary mechanisms: the enzymatic N-acetylation of free amino acids or the breakdown of N-terminally acetylated proteins.[2] The latter process involves the action of N-terminal acetyltransferases (NATs), a group of enzymes responsible for one of the most common protein modifications in eukaryotes.
Natural Sources of this compound
To date, the documented natural occurrence of this compound is not extensive, with Panax ginseng being a key example. Further research is required to establish a broader profile of its distribution in the plant and animal kingdoms.
Plant Sources
-
Panax ginseng : this compound has been identified as a constituent of Panax ginseng (Korean ginseng).[1] The presence of this compound, alongside a rich array of other bioactive molecules like ginsenosides, suggests a potential role in the plant's metabolism or its pharmacological properties.
Microbial Sources
While direct isolation of this compound from microbes is not extensively reported, the enzymatic machinery for its synthesis exists in various microorganisms. For instance, studies have demonstrated the microbial production of N-acetyl cis-4-hydroxy-L-proline, a related compound, by co-expressing L-proline cis-4-hydroxylase and a yeast N-acetyltransferase in Escherichia coli.[3] This highlights the potential for microbial synthesis of this compound. The yeast Saccharomyces cerevisiae is also known to possess N-acetyltransferases capable of acting on proline analogs, suggesting a plausible pathway for this compound formation.[4]
Animal and Human Metabolism
N-acetylated amino acids are recognized metabolites in mammals, including humans. Their presence can result from the degradation of proteins that have undergone N-terminal acetylation. This common post-translational modification can influence protein stability, localization, and function. The subsequent breakdown of these proteins releases N-acetylated amino acids, including this compound, into the cellular environment.
Biosynthesis of this compound
The primary route for the biosynthesis of L-proline in plants and other organisms is from the precursor L-glutamate.[5] This pathway involves the enzymes Δ¹-pyrroline-5-carboxylate synthetase (P5CS) and Δ¹-pyrroline-5-carboxylate reductase (P5CR). An alternative pathway for L-proline synthesis can proceed from ornithine.[5]
The formation of this compound is believed to occur through two main pathways:
-
Direct N-acetylation of L-proline: This involves the enzymatic transfer of an acetyl group from acetyl-CoA to the amino group of free L-proline, catalyzed by an N-acetyltransferase.
-
Proteolytic degradation of N-terminally acetylated proteins: Proteins with an N-terminal proline residue can be acetylated by N-terminal acetyltransferases (NATs). Subsequent degradation of these proteins by proteases would release this compound.
The following diagram illustrates the potential biosynthetic pathways leading to this compound.
Experimental Protocols
Extraction of this compound from Plant Material (General Protocol)
This protocol provides a general framework for the extraction of this compound from plant tissues, such as Panax ginseng. Optimization may be required depending on the specific plant matrix.
Materials:
-
Fresh or lyophilized plant material (e.g., Panax ginseng root)
-
Methanol or 70% ethanol
-
Deionized water
-
Mortar and pestle or homogenizer
-
Centrifuge
-
Filtration apparatus (e.g., 0.22 µm syringe filters)
-
Rotary evaporator or vacuum concentrator
Procedure:
-
Sample Preparation: Grind fresh or lyophilized plant material to a fine powder using a mortar and pestle or a homogenizer.
-
Extraction:
-
Add the powdered plant material to a flask containing methanol or 70% ethanol (e.g., 1:10 w/v ratio).
-
Extract using a suitable method such as maceration, sonication, or reflux extraction. For example, sonicate the mixture for 30-60 minutes at room temperature.[6]
-
-
Centrifugation: Centrifuge the extract at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the solid plant debris.
-
Filtration: Carefully decant the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Concentration: Concentrate the filtered extract using a rotary evaporator or a vacuum concentrator at a temperature below 40°C to avoid degradation of the target compound.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol or water) for subsequent analysis.
The following diagram outlines the general workflow for the extraction of this compound from plant material.
Quantitative Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC coupled with mass spectrometry is a highly sensitive and specific method for the quantification of this compound in complex biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ))
-
C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over a suitable time, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30-40°C
-
Injection Volume: 1-5 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Mode: For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is recommended for higher sensitivity and specificity. The precursor ion for this compound (C₇H₁₁NO₃, MW: 157.17) would be m/z 158.08 [M+H]⁺ in positive mode or m/z 156.06 [M-H]⁻ in negative mode.
-
Data Analysis: Quantification is performed by comparing the peak area of this compound in the sample to a standard curve generated with known concentrations of a certified reference standard.
Table 1: Quantitative Data Summary (Hypothetical)
Since specific quantitative data for this compound in natural sources is scarce in the literature, the following table is presented as a template for reporting such data.
| Natural Source | Plant Part | Extraction Method | Analytical Method | Concentration (µg/g dry weight) | Reference |
| Panax ginseng | Root | Methanol Extraction | HPLC-MS/MS | Data Not Available | [1] |
| Example Organism | Example Tissue | Example Method | Example Method | Example Value | Hypothetical |
Potential Signaling Pathways and Biological Roles
While the specific signaling pathways directly modulated by this compound are not yet well-elucidated, its structural similarity to L-proline suggests potential involvement in related biological processes. L-proline itself is a multifunctional amino acid that plays crucial roles in primary metabolism, osmotic adjustment, and redox buffering, and also acts as a signaling molecule in plants, influencing processes like flowering and development.
The acetylation of L-proline could modulate its interaction with transporters, receptors, or enzymes, thereby altering its signaling properties. For instance, the related tripeptide N-acetyl-proline-glycine-proline (Ac-PGP), a degradation product of collagen, is a known chemoattractant for neutrophils and is involved in inflammatory signaling through CXCR2 receptors.[7] This suggests that N-acetylated proline-containing molecules can have specific signaling functions.
Further research is necessary to uncover the direct molecular targets and signaling cascades affected by this compound. The diagram below represents a hypothetical signaling relationship based on the known roles of related molecules.
Conclusion and Future Directions
This compound is a naturally occurring metabolite with a confirmed presence in at least one major medicinal plant, Panax ginseng. While its discovery in nature is established, comprehensive data on its distribution, concentration in various organisms, and specific biological functions are still limited. The methodologies for its extraction and analysis are available and can be adapted from existing protocols for similar compounds. Future research should focus on:
-
A broader screening of plant, microbial, and animal sources to map the natural distribution of this compound.
-
Quantitative studies to determine the concentration of this compound in various natural sources and under different physiological conditions.
-
Elucidation of the specific enzymatic pathways responsible for its biosynthesis and degradation.
-
Identification of its direct molecular targets and its role in cellular signaling pathways.
A deeper understanding of the discovery and natural sources of this compound will provide a solid foundation for exploring its potential applications in drug development, agriculture, and biotechnology.
References
- 1. This compound | C7H11NO3 | CID 66141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-acetylated amino acids | Nilsson Lab [nilssonlab.se]
- 3. Microbial production of N-acetyl cis-4-hydroxy-L-proline by coexpression of the Rhizobium L-proline cis-4-hydroxylase and the yeast N-acetyltransferase Mpr1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ymdb.ca [ymdb.ca]
- 5. Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Green and Efficient Extraction of Bioactive Ginsenosides from Panax ginseng with Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acetyl proline-glycine-proline: implications for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of N-Acetyl-L-proline Powder
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physicochemical properties of N-Acetyl-L-proline powder, a key intermediate in the pharmaceutical and chemical industries. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, offering structured data, detailed experimental protocols, and logical visualizations to support further research and application.
Core Physicochemical Characteristics
This compound is the N-acetylated derivative of the amino acid L-proline.[1] It is a white to off-white crystalline powder, recognized for its role as an analog of the COOH-terminal dipeptide portion of preferred substrates for the angiotensin-converting enzyme (ACE).[1] This property makes it a valuable tool in studies related to the binding of substrates and inhibitors to ACE.[1]
Structural and General Properties
A summary of the fundamental properties of this compound is presented in the table below. This data is crucial for its identification and use in various experimental and manufacturing processes.
| Property | Value | Reference(s) |
| Chemical Name | (2S)-1-acetylpyrrolidine-2-carboxylic acid | [2] |
| Synonyms | This compound, Ac-Pro-OH | [3][4] |
| CAS Number | 68-95-1 | [3][5] |
| Molecular Formula | C₇H₁₁NO₃ | [3][6] |
| Molecular Weight | 157.17 g/mol | [2][5] |
| Appearance | White to off-white powder or needle-like crystals | [3][7] |
| Storage Conditions | 2-8°C | [4][6] |
Quantitative Physicochemical Data
The following tables summarize the key quantitative physicochemical parameters of this compound powder. These values are essential for predicting its behavior in various solvent systems and under different processing conditions.
Thermal and Physical Properties
| Parameter | Value | Reference(s) |
| Melting Point | 115-117 °C | [4][6][7] |
| Boiling Point | 366.2 ± 35.0 °C (Predicted) | [4][6] |
| Density | 1.274 ± 0.06 g/cm³ (Predicted) | [4][6] |
| Specific Rotation [α] | -86º (c=1, EtOH) | [3][4] |
| pKa | 3.69 ± 0.20 (Predicted) | [6] |
Solubility Profile
The solubility of this compound has been determined in a range of solvents. A study by Qiu et al. systematically measured its mole fraction solubility at temperatures ranging from 283.15 K to 323.15 K.[8][9] Generally, solubility increases with temperature across all tested solvents.[8][9] The compound is slightly soluble in water, methanol, and chloroform.[3][6]
A summary of its solubility in various solvents at 298.15 K (25 °C) is provided below, with the full study providing more extensive temperature-dependent data.
| Solvent | Mole Fraction Solubility (x10³) at 298.15 K | Reference(s) |
| Water | 438.55 | [10] |
| Methanol | 158.42 | [10] |
| Ethanol | 88.56 | [10] |
| n-Propanol | 57.33 | [10] |
| Isopropanol | 46.89 | [10] |
| n-Butanol | 34.67 | [10] |
| Acetone | 170.21 | [10] |
| Acetonitrile | 4.67 | [10] |
| Ethyl Acetate | 25.43 | [10] |
| 1,4-Dioxane | 40.89 | [10] |
Note: The solubility order was determined to be acetonitrile < isobutanol < ethyl acetate ≈ sec-butanol < n-butanol < 1,4-dioxane < isopropanol < n-propanol < ethanol < methanol < acetone < water.[10]
Experimental Protocols
Detailed and standardized experimental methodologies are critical for obtaining reproducible physicochemical data. The following sections outline the protocols for determining key properties of this compound powder.
Melting Point Determination (Capillary Method)
The capillary method is a common and straightforward technique for determining the melting point of a powdered solid.[11]
Principle: A small, packed sample of the powder in a capillary tube is heated at a controlled rate. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point range.[12]
Procedure:
-
Sample Preparation: Ensure the this compound powder is completely dry and finely powdered.[12]
-
Capillary Tube Loading: Push the open end of a capillary tube into the powder, trapping a small amount. Invert the tube and tap it gently to pack the powder into the sealed end, aiming for a sample height of 2-4 mm.[12]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[13]
-
Heating: Heat the sample rapidly to a temperature approximately 10°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure accurate measurement.[12][14]
-
Observation and Recording: Observe the sample through the viewing eyepiece. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[11][13]
Solubility Determination (Static Gravimetric Method)
The static gravimetric method, also known as the shake-flask method, is considered the gold standard for determining equilibrium solubility.[9][15]
Principle: An excess amount of the solid solute is equilibrated with a solvent at a constant temperature. After equilibrium is reached, the concentration of the solute in the saturated solution is determined gravimetrically or by another suitable analytical method.[15][16]
Procedure:
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent in a sealed container (e.g., a flask or vial).
-
Equilibration: Agitate the suspension at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[15]
-
Phase Separation: Allow the undissolved solid to settle. Separate the saturated solution from the solid phase by centrifugation or filtration.[15]
-
Analysis: Accurately weigh a known volume of the clear, saturated solution. Evaporate the solvent under controlled conditions.
-
Calculation: Weigh the remaining solid residue. The solubility is then calculated based on the mass of the residue and the initial volume of the solution. Alternatively, the concentration of the saturated solution can be determined using analytical techniques like HPLC or UV spectrophotometry.[17]
Polymorphism Investigation (Powder X-ray Diffraction - PXRD)
PXRD is a powerful technique for identifying the crystal form of a solid material. Studies have shown that this compound can exist in at least two polymorphic forms, designated as α-form and β-form.[8][9] The β-form was observed when the compound was equilibrated in acetonitrile.[8]
Principle: A powdered sample is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the crystalline lattice of the sample at specific angles, producing a unique diffraction pattern that serves as a fingerprint for that particular crystal structure.
Procedure:
-
Sample Preparation: The this compound powder (both the raw material and the equilibrated solids from solubility studies) is placed on a sample holder.
-
Data Acquisition: The sample is mounted in an X-ray diffractometer. The instrument scans a range of angles (2θ) while recording the intensity of the diffracted X-rays.
-
Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions and relative intensities of the diffraction peaks are compared to known patterns to identify the crystal form.
Visualizations
The following diagrams illustrate key experimental workflows and the functional context of this compound.
Biological Context and Applications
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][18] Its primary biochemical significance lies in its structural similarity to the C-terminal dipeptide of ACE substrates.[1] This allows it to be used in research to:
-
Study the binding characteristics of substrates and inhibitors to the active site of ACE.[3]
-
Differentiate the specificities of various aminoacylases.[1]
While extensive signaling pathways for this compound itself are not well-documented, the parent amino acid, L-proline, is known to be involved in complex signaling networks, including the MAPK, FGFR, PI3K, and mTOR pathways, particularly in the context of stem cell differentiation.[19] The tripeptide N-acetyl-proline-glycine-proline (Ac-PGP) has been identified as a chemoattractant involved in inflammatory responses.[20] These related pathways may provide context for future research into the broader biological activities of this compound.
Stability and Storage
This compound is a stable compound under recommended storage conditions. It should be stored in a tightly closed container in a dry, cool, and well-ventilated place at 2-8°C.[6][7] Information on its reactivity and degradation pathways is limited, but it is generally considered stable for laboratory and manufacturing use when handled appropriately.[7]
This guide provides a foundational understanding of the physicochemical properties of this compound powder. The presented data and protocols are intended to facilitate its effective use in research and development, particularly in the fields of medicinal chemistry and pharmaceutical formulation.
References
- 1. This compound | 68-95-1 [chemicalbook.com]
- 2. This compound | C7H11NO3 | CID 66141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. This compound | 68-95-1 [amp.chemicalbook.com]
- 5. Thermo Scientific Chemicals this compound, 99% | Fisher Scientific [fishersci.ca]
- 6. chembk.com [chembk.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. westlab.com [westlab.com]
- 12. coleparmer.com [coleparmer.com]
- 13. ursinus.edu [ursinus.edu]
- 14. thinksrs.com [thinksrs.com]
- 15. researchgate.net [researchgate.net]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 18. echemi.com [echemi.com]
- 19. Signalling pathway crosstalk stimulated by L-proline drives mouse embryonic stem cells to primitive-ectoderm-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. N-acetyl proline-glycine-proline: implications for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetyl-L-proline cis-trans isomerism explained
An In-depth Technical Guide to the Cis-Trans Isomerism of N-Acetyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (NALP) serves as a crucial model compound for understanding the conformational dynamics of the proline residue in peptides and proteins. The restricted rotation around the acetyl-proline amide bond results in the existence of two distinct rotational isomers, or rotamers: cis and trans. This isomerism is not a trivial conformational state; it is a significant, energy-demanding process that profoundly impacts molecular recognition, protein folding, and biological activity. The equilibrium between these two states is delicately influenced by environmental factors such as solvent polarity and pH. Understanding the principles governing this isomerism, the analytical techniques to characterize it, and its biological implications is vital for fields ranging from biochemistry to therapeutic drug design. This guide provides a comprehensive technical overview of the core chemical principles, experimental methodologies, and biological significance of this compound cis-trans isomerism.
The Unique Nature of the Proline Amide Bond
Unlike other proteinogenic amino acids, proline possesses a secondary amine where the nitrogen atom is part of a five-membered pyrrolidine ring. This cyclic structure imposes significant steric constraints on the geometry of the preceding peptide bond (in this case, the acetyl-proline amide bond). For a typical peptide bond involving a primary amine, the trans conformation is energetically favored by approximately 1000-fold over the cis conformation due to steric hindrance. However, in proline, the steric clash between the preceding residue's Cα and proline's Cδ in the cis form is comparable to the clash with the Cα in the trans form. This similarity in steric hindrance lowers the energy difference between the cis and trans isomers, making the cis conformation significantly more accessible than for any other amino acid.[1]
Structural and Energetic Landscape of this compound Isomerism
The interconversion between the cis and trans isomers of this compound is a slow process on the NMR timescale, indicating a substantial energy barrier.[2] This barrier arises from the partial double-bond character of the amide C-N bond, which necessitates significant energy to rotate.
Structural Differences: cis vs. trans Isomers
The defining difference between the two isomers is the dihedral angle (ω) of the Ac-Pro bond.
-
Trans Isomer: The Cα atom of the proline ring and the acetyl methyl group are on opposite sides of the amide bond (ω ≈ 180°). This conformation is generally more prevalent in nonpolar environments.[3]
-
Cis Isomer: The Cα atom of the proline ring and the acetyl methyl group are on the same side of the amide bond (ω ≈ 0°). This conformation becomes more populated in polar solvents and at high pH.[3]
Caption: Structural comparison of trans and cis this compound isomers.
Factors Influencing the cis-trans Equilibrium
The ratio of cis to trans isomers is not fixed and is highly dependent on the chemical environment.
-
Solvent Polarity: In non-polar solvents like benzene, the trans isomer is highly favored because it allows for the formation of intramolecular hydrogen bonds, creating a stable γ-turn structure.[3][4] As solvent polarity increases (e.g., in acetone or water), the solvent molecules can solvate the polar amide group, disrupting the intramolecular hydrogen bond and making the cis conformation more favorable.[3]
-
pH (in Aqueous Solutions): The pH of the solution has a profound effect on the equilibrium.
-
Low pH (acidic): The carboxylic acid group is protonated (-COOH). Intramolecular hydrogen bonding is prevalent, stabilizing the trans isomer.[3]
-
High pH (basic): The carboxylic acid group is deprotonated (-COO⁻). The resulting negative charge on the carboxylate group creates electrostatic repulsion with the partial negative charge on the amide oxygen. This repulsion destabilizes the trans form and pushes the equilibrium towards the cis conformation to increase the distance between the negatively charged oxygens.[3]
-
-
Temperature: Increasing the temperature can affect the isomer ratio, often leading to a decrease in the proportion of the dominant isomer as the system gains thermal energy to overcome the activation barrier.[2]
-
Inductive Effects: Electron-withdrawing substituents on the proline ring can influence the bond order of the amide C-N bond, thereby affecting both the kinetics and thermodynamics of isomerization.[5]
Quantitative Analysis of Isomer Populations
The equilibrium between the cis and trans isomers can be quantified by the equilibrium constant, Ktrans = [trans] / [cis]. This ratio has been determined experimentally under various conditions using NMR spectroscopy.
| Solvent System | pH | Ktrans | % Cis Isomer | % Trans Isomer | Reference |
| D₂O | < 2 | 1.5 | ~23-25% | ~75-77% | [3][6] |
| D₂O | > 7 | 0.30 | ~52-56% | ~44-48% | [3][6] |
| d₆-Acetone | N/A | 1.4 | ~25% | ~75% | [3] |
| 45:55 d₆-Benzene/CDCl₃ | N/A | 4.0 | ~11% | ~89% | [3] |
Experimental Protocols for Characterization
The slow interconversion rate between cis and trans isomers allows for their distinct characterization using several analytical techniques, most notably NMR spectroscopy.
Detailed Protocol: ¹H NMR Spectroscopy Analysis
¹H NMR is the most common method used to evaluate the cis-trans equilibrium constant.[3][6] The different chemical environments of the proline ring protons in the cis and trans states result in two distinct sets of resonances in the NMR spectrum.
Objective: To determine the Ktrans of this compound in a given solvent.
Materials:
-
This compound (5 mg)
-
Deuterated solvent (0.7 mL, e.g., D₂O, d₆-acetone)
-
NMR tubes
-
Internal standard (e.g., TMS, optional)
-
For aqueous solutions: DCl and NaOD for pH adjustment.
Instrumentation:
-
NMR Spectrometer (e.g., 500 MHz) operating at 25 °C.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound.
-
Dissolve the solid in 0.7 mL of the chosen deuterated solvent directly in an NMR tube.
-
If using D₂O, adjust the pD (pH meter reading) to the desired value (e.g., < 2 or > 7) using dilute DCl or NaOD.
-
Add a small amount of internal standard if required for chemical shift referencing.
-
Cap the tube and vortex gently to ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Allow the sample temperature to equilibrate to 25 °C.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Identify the distinct sets of peaks corresponding to the cis and trans isomers. The α-proton (Cα-H) is often a well-resolved signal for this purpose.
-
Integrate the area under the corresponding peaks for the cis and trans isomers. For example, integrate the α-proton signal for the trans isomer (Areatrans) and the α-proton signal for the cis isomer (Areacis).
-
Calculate the equilibrium constant: Ktrans = Areatrans / Areacis.
-
Calculate the percentage of each isomer:
-
% Cis = [Areacis / (Areacis + Areatrans)] * 100
-
% Trans = [Areatrans / (Areacis + Areatrans)] * 100
-
-
Other Characterization Methods
-
¹³C and ¹⁷O NMR: These techniques provide complementary information. ¹³C NMR can distinguish between the Cβ and Cγ chemical shifts of the proline ring, which are sensitive to the isomeric state.[2] ¹⁷O NMR, using isotopically enriched samples, allows for direct observation of the carboxyl and amide oxygens of both isomers.[7][8]
-
X-ray Crystallography: Provides definitive structural information of the isomer present in the solid, crystalline state.[9] However, this may not reflect the equilibrium present in solution.
-
Computational Modeling: Density functional theory (DFT) and other methods are used to calculate the potential energy surface for isomerization, determine the energy barrier, and predict the relative stabilities of the isomers in various environments.[10][11]
General Experimental Workflow
Caption: Workflow for characterizing this compound cis-trans isomerism.
Biological Significance and Therapeutic Implications
The study of this compound provides fundamental insights into the behavior of proline residues within larger biological macromolecules, where cis-trans isomerization is a critical regulatory mechanism.
Proline Isomerization as a Molecular Switch
In proteins, the isomerization of X-Pro peptide bonds is a rate-limiting step in protein folding. This conformational change can act as a "molecular switch" that toggles a protein between active and inactive states, regulates protein-protein interactions, and controls signaling pathways.[12] This switching is enzymatically controlled by a class of enzymes called peptidyl-prolyl cis-trans isomerases (PPIases).[11]
Biological Activity of this compound Derivatives
While this compound itself is primarily a metabolite, peptides containing this motif can have significant biological activity. For example, the tripeptide N-acetyl-proline-glycine-proline (Ac-PGP) is a breakdown product of collagen and acts as a potent neutrophil chemoattractant, playing a role in inflammatory responses.[13][14] The conformational ensemble of Ac-PGP, which includes four possible isomers due to its two proline residues, is crucial for its biological function and for the design of inhibitors.[13]
Representative Proline-Dependent Signaling Pathway
The function of many signaling proteins is regulated by proline isomerization. For instance, phosphorylation of a serine or threonine residue immediately preceding a proline (a pSer/Thr-Pro motif) can create a binding site for the PPIase Pin1. Pin1 then catalyzes the cis-trans isomerization of the pSer/Thr-Pro bond, causing a conformational change in the substrate protein that can affect its stability, localization, or activity, leading to downstream cellular responses.[11]
Caption: A representative signaling pathway regulated by prolyl isomerization.
Therapeutic Relevance
Given the critical role of proline isomerization in diseases like cancer, neurodegeneration, and viral infections, PPIases are attractive targets for drug development.[1] Small molecules that can inhibit these enzymes and modulate the cis-trans equilibrium of their substrates hold significant therapeutic potential. The study of this compound and its derivatives helps in understanding the fundamental binding characteristics and physicochemical properties necessary for the design of such inhibitors.[15][16]
Conclusion
The cis-trans isomerism of this compound is a foundational concept in structural biology and medicinal chemistry. It is governed by a delicate interplay of steric, electronic, and environmental factors, resulting in a dynamic equilibrium between two distinct conformational states. Advanced analytical techniques, particularly multi-nuclear NMR, have enabled precise quantification of this equilibrium and provided deep insights into the thermodynamics of the process. These fundamental studies on a simple model system are indispensable for understanding the complex regulatory roles of proline isomerization in protein function and for the rational design of novel therapeutics targeting diseases where this molecular switch is dysregulated.
References
- 1. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. odinity.com [odinity.com]
- 4. researchgate.net [researchgate.net]
- 5. Inductive Effects on the Energetics of Prolyl Peptide Bond Isomerization: Implications for Collagen Folding and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A study of the cis/trans isomerism of this compound in aqueous solution by 17O n.m.r. spectroscopy - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [PDF] The crystal structure of acetyl-l-proline-N-methylamide | Semantic Scholar [semanticscholar.org]
- 10. Ab initio conformational study of this compound-N',N'-dimethylamide: a model for polyproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Theoretical and experimental investigation of the energetics of cis-trans proline isomerization in peptide models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-acetyl proline-glycine-proline: implications for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Page loading... [guidechem.com]
- 16. This compound 68-95-1 [sigmaaldrich.com]
The Diverse Biological Activities of N-Acetyl-L-proline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Acetyl-L-proline (NALP) and its derivatives represent a versatile class of molecules with a growing portfolio of biological activities. From their origins as simple amino acid modifications to their emergence as potent modulators of complex signaling pathways, these compounds are gaining significant attention in the fields of drug discovery and biomedical research. This technical guide provides an in-depth overview of the known biological activities of NALP derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and workflows.
Overview of Biological Activities
This compound itself is an N-acetylated derivative of the amino acid L-proline.[1][2] It serves as a valuable intermediate in the synthesis of pharmaceuticals aimed at treating a range of disorders, including those affecting the nervous, vascular, musculoskeletal, and cutaneous systems.[1][2] Furthermore, NALP is recognized as an analog of the C-terminal dipeptide portion of preferred substrates for the Angiotensin-Converting Enzyme (ACE), making it a useful tool for studying ACE inhibitors.[2] Building upon this core structure, various derivatives have been synthesized and investigated, revealing a broad spectrum of biological effects.
This guide will focus on the following key areas of biological activity:
-
Enzyme Inhibition: Notably as inhibitors of Pyrroline-5-Carboxylate Reductase 1 (PYCR1) and Angiotensin-Converting Enzyme (ACE).
-
Inflammation and Immunology: Particularly the role of N-acetyl-proline-glycine-proline (ac-PGP) as a neutrophil chemoattractant.
-
Dermatology and Skin Barrier Function: Highlighting the impact of N-acetyl-L-hydroxyproline (AHYP) on ceramide synthesis.
-
Anticancer Activity: Exploring the potential of various derivatives to inhibit cancer cell growth.
-
Antimicrobial Activity: Investigating the efficacy of NALP derivatives against bacterial pathogens.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the biological activity of various this compound derivatives.
Table 1: Enzyme Inhibition Data for this compound Derivatives
| Derivative Name | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Mechanism of Inhibition | Reference(s) |
| N-formyl-L-proline (NFLP) | PYCR1 | 100 µM | 490 µM | Competitive with P5C | [3] |
| (S)-tetrahydro-2H-pyran-2-carboxylic acid | PYCR1 | 70 µM | - | Competitive | |
| L-prolyloxy-ursolic acid derivative | - | - | 4.3 µM (MCF-7), 5.1 µM (MDA-MB-231) | - | [4] |
| L-seryloxy-ursolic acid derivative | - | - | 5.8 µM (MCF-7), 6.5 µM (MDA-MB-231) | - | [4] |
Table 2: Anticancer Activity of this compound Derivatives
| Derivative Name | Cell Line | IC₅₀ Value | Reference(s) |
| L-prolyloxy-ursolic acid derivative | MCF-7 (breast cancer) | 4.3 µM | [4] |
| L-prolyloxy-ursolic acid derivative | MDA-MB-231 (breast cancer) | 5.1 µM | [4] |
| L-seryloxy-ursolic acid derivative | MCF-7 (breast cancer) | 5.8 µM | [4] |
| L-seryloxy-ursolic acid derivative | MDA-MB-231 (breast cancer) | 6.5 µM | [4] |
Table 3: Antimicrobial Activity of L-proline Azole Derivatives
| Derivative | Organism | Activity | Reference(s) |
| 2-[2-( 1,3,4-oxadiazol-5-thionyl)]proline | Pseudomonas aeruginosa, Escherichia coli, Bacillus cereus, Staphylococcus aureus | Promising antibacterial activity | [5] |
| 2-[2-( 4-N-amino-1,2,4- triazol-5-thiolyl)] proline | Pseudomonas aeruginosa, Escherichia coli, Bacillus cereus, Staphylococcus aureus | Promising antibacterial activity | [5] |
| 2-[2-(1,2,4-triazol-5-thiolyl)] proline | Pseudomonas aeruginosa, Escherichia coli, Bacillus cereus, Staphylococcus aureus | Promising antibacterial activity | [5] |
| 2-[2-( 1,3,4-thiadiazol-5-thionyl)] proline | Pseudomonas aeruginosa, Escherichia coli, Bacillus cereus, Staphylococcus aureus | Promising antibacterial activity | [5] |
Key Signaling Pathways and Mechanisms of Action
N-acetyl-proline-glycine-proline (ac-PGP) and CXCR2 Signaling in Inflammation
N-acetyl-proline-glycine-proline (ac-PGP) is a breakdown product of collagen that acts as a potent chemoattractant for neutrophils, playing a role in chronic inflammatory diseases.[6] Its mechanism of action is primarily mediated through the G protein-coupled receptor CXCR2. Upon binding to CXCR2 on neutrophils, ac-PGP initiates a signaling cascade that leads to calcium mobilization and chemotaxis.[6] This signaling is sensitive to pertussis toxin, indicating the involvement of Gαi proteins. The downstream signaling from CXCR2 activation can involve multiple pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, which are crucial for cell migration and survival.[7]
N-formyl-L-proline (NFLP) and PYCR1 Inhibition in Cancer
Pyrroline-5-carboxylate reductase 1 (PYCR1) is an enzyme that catalyzes the final step in proline biosynthesis. In several cancers, PYCR1 is upregulated and plays a role in tumor growth and survival. N-formyl-L-proline (NFLP) has been identified as a competitive inhibitor of PYCR1. By blocking the active site of PYCR1, NFLP prevents the conversion of pyrroline-5-carboxylate (P5C) to proline. This inhibition of proline biosynthesis can disrupt cancer cell metabolism and impede tumor growth.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound derivatives.
PYCR1 Inhibition Assay (Enzyme Kinetics)
This protocol is adapted from studies on PYCR1 inhibitors.[8]
Objective: To determine the inhibition constant (Kᵢ) of a test compound against human PYCR1.
Materials:
-
Purified human PYCR1 enzyme
-
NADH
-
L-Pyrroline-5-carboxylate (L-P5C)
-
Test compound (e.g., N-formyl-L-proline)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of NADH in Assay Buffer.
-
Prepare a stock solution of L-P5C in Assay Buffer. The concentration of the active L-P5C is considered to be half of the total D,L-P5C concentration if a racemic mixture is used.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the following components to a final volume of 200 µL:
-
Assay Buffer
-
Fixed concentration of NADH (e.g., 175 µM final concentration)
-
Varying concentrations of the test compound
-
Varying concentrations of L-P5C (e.g., 0-1000 µM final concentration)
-
-
Include control wells without the test compound and without the enzyme.
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding the PYCR1 enzyme to each well (e.g., 10 nM final concentration).
-
Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm at 37°C for a set period (e.g., 10-15 minutes). The decrease in absorbance corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curve.
-
Plot the initial velocities against the L-P5C concentration for each concentration of the test compound.
-
Fit the data to a competitive inhibition model using appropriate software (e.g., GraphPad Prism) to determine the Kᵢ value.
-
Quantification of Ceramides by High-Performance Thin-Layer Chromatography (HPTLC)
This protocol is based on methodologies used for analyzing skin lipids.[9]
Objective: To quantify the levels of different ceramide species in a biological sample (e.g., 3D cultured skin model) following treatment with a test compound.
Materials:
-
Biological sample (e.g., homogenized 3D skin model)
-
Lipid extraction solvent: Chloroform/Methanol mixture (e.g., 2:1 v/v)
-
HPTLC silica gel plates
-
Ceramide standards
-
Developing solvent system (e.g., a multi-step gradient of chloroform, methanol, and acetic acid)
-
Visualizing reagent (e.g., 10% copper sulfate in 8% phosphoric acid)
-
Densitometer for quantification
Procedure:
-
Lipid Extraction:
-
Homogenize the biological sample.
-
Extract the total lipids using a chloroform/methanol mixture.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the lipid extract in a known volume of chloroform/methanol.
-
-
HPTLC Analysis:
-
Apply the lipid extracts and a series of ceramide standards to the HPTLC plate.
-
Develop the plate in a chromatography tank with the appropriate solvent system. This often involves a multi-step development to achieve good separation of lipid classes.
-
After development, dry the plate.
-
-
Visualization and Quantification:
-
Spray the plate with the visualizing reagent.
-
Heat the plate at a specific temperature (e.g., 180°C) for a set time to develop the spots.
-
Scan the plate using a densitometer at a specific wavelength (e.g., 370 nm).
-
Quantify the ceramide bands in the samples by comparing their peak areas to the calibration curve generated from the ceramide standards.
-
Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This protocol is a standard method for assessing neutrophil migration.[10]
Objective: To evaluate the chemotactic effect of a test compound (e.g., ac-PGP) on human neutrophils.
Materials:
-
Freshly isolated human neutrophils
-
Boyden chamber or 96-well Transwell plate with 3-5 µm pores
-
Chemoattractant (e.g., ac-PGP, IL-8 as a positive control)
-
Assay medium (e.g., HBSS with 0.1% BSA)
-
Cell viability stain (e.g., Calcein-AM) or a method to quantify migrated cells (e.g., CellTiter-Glo)
-
Fluorescence plate reader or luminometer
Procedure:
-
Cell Preparation:
-
Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation or hypotonic lysis of red blood cells.
-
Resuspend the purified neutrophils in assay medium at a concentration of 1-2 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Add the chemoattractant solution to the lower chamber of the Boyden chamber or Transwell plate. Include a negative control (assay medium only) and a positive control (e.g., IL-8).
-
Place the porous membrane (the "insert") on top of the lower chamber.
-
Add the neutrophil suspension to the upper chamber (the insert).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 1-2 hours to allow for cell migration.
-
-
Quantification of Migrated Cells:
-
After incubation, remove the insert.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by:
-
Staining the cells with a viability dye like Calcein-AM and measuring fluorescence.
-
Lysing the cells and measuring ATP content using a luminescent assay like CellTiter-Glo.
-
Directly counting the cells using a hemocytometer or an automated cell counter.
-
-
-
Data Analysis:
-
Express the results as the number of migrated cells or as a chemotactic index (fold increase in migration over the negative control).
-
Conclusion and Future Directions
The this compound scaffold has proven to be a fruitful starting point for the discovery of compounds with diverse and potent biological activities. The derivatives discussed in this guide demonstrate the potential of this chemical class in therapeutic areas ranging from inflammation and cancer to dermatology.
Future research in this field is likely to focus on:
-
Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the chemical space around the this compound core will be crucial for optimizing potency and selectivity for specific biological targets.
-
Elucidation of Mechanisms of Action: For many of the derivatives with promising anticancer and antimicrobial activities, the precise molecular targets and downstream signaling pathways remain to be fully characterized.
-
Pharmacokinetic and Pharmacodynamic Profiling: In vivo studies are needed to assess the drug-like properties of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), as well as their efficacy in animal models of disease.
-
Exploration of New Therapeutic Areas: The versatility of the this compound scaffold suggests that its derivatives may have utility in other therapeutic areas not yet fully explored, such as viral diseases and neurodegenerative disorders.
This technical guide provides a solid foundation for researchers and drug development professionals interested in the expanding field of this compound derivatives. The provided data, protocols, and pathway diagrams are intended to facilitate further investigation and accelerate the translation of these promising compounds into novel therapeutics.
References
- 1. Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137 [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. protocols.io [protocols.io]
- 6. N-acetylated Proline–Glycine–Proline induced G-protein dependent chemotaxis of neutrophils is independent of CXCL8 release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 8. Kinetics of human pyrroline-5-carboxylate reductase in l-thioproline metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPTLC analysis of sphingomylein, ceramide and sphingosine in ischemic/reperfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
N-Acetyl-L-proline as a Biosynthetic Precursor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-proline (NAcP) is a derivative of the proteinogenic amino acid L-proline, characterized by the acetylation of the proline nitrogen atom. This modification confers unique chemical properties that distinguish it from its parent amino acid, influencing its conformational flexibility and potential biological activities. While L-proline itself is a well-established precursor in the biosynthesis of numerous primary and secondary metabolites, the direct role of this compound as a committed precursor in biosynthetic pathways is an area of ongoing investigation.[1][2] This technical guide provides an in-depth overview of the known biosynthetic origins of this compound, the enzymes involved in its metabolism, and its potential, though not yet fully elucidated, role as a precursor. Furthermore, it details experimental protocols for the key enzymes acting on this molecule, presents relevant quantitative data, and illustrates the pertinent biochemical transformations.
Biosynthesis of this compound
This compound can be synthesized through multiple enzymatic and chemical routes. In biological systems, its formation is primarily attributed to the action of N-acetyltransferases and N-acyl-L-proline acylases.[3] Additionally, it can be generated from the degradation of N-terminally acetylated proteins.
Enzymatic Synthesis
Two primary enzyme classes are known to catalyze the formation of this compound:
-
N-Acetyltransferases (NATs): These enzymes catalyze the transfer of an acetyl group from acetyl-Coenzyme A (acetyl-CoA) to the primary or secondary amine of a substrate. Specific NATs can utilize L-proline as a substrate, leading to the formation of this compound. This reaction is a key mechanism for the N-acetylation of various molecules in vivo.[4]
-
N-Acyl-L-proline Acylase: This enzyme can catalyze the reversible reaction of N-acetylation. While often studied for its hydrolytic activity (cleavage of the acetyl group from this compound to yield L-proline and acetic acid), it can also catalyze the condensation of L-proline and acetic acid to form this compound.[3]
The enzymatic synthesis of this compound from L-proline and Acetyl-CoA is a fundamental biochemical transformation.
This compound as a Precursor in Biosynthesis
While N-acetylated amino acids are recognized as important signaling molecules and intermediates in detoxification pathways, the role of this compound as a direct precursor in the biosynthesis of secondary metabolites is not yet well-defined in the scientific literature.[5][6]
Research into the biosynthesis of loline alkaloids, which are pyrrolizidine alkaloids with an ether bridge, has identified L-proline and L-homoserine as key precursors.[7][8] The initial step is believed to be a condensation reaction between these two amino acids, without the apparent involvement of pre-formed this compound.[7]
However, the enzymatic machinery for the formation and hydrolysis of this compound suggests that it is a metabolically active compound. It is plausible that in certain organisms or under specific physiological conditions, this compound could serve as a precursor for yet-to-be-discovered natural products. Its structural features, particularly the protected amine, could make it a suitable substrate for specific cyclization or modification reactions.
A notable example of a related biosynthetic process is the microbial production of N-acetyl cis-4-hydroxy-L-proline, where L-proline is first hydroxylated and then N-acetylated.[9] This demonstrates the biological relevance of N-acetylation in modifying proline derivatives.
Signaling Role of this compound
The direct role of this compound as a signaling molecule is not yet established. However, the broader class of N-acyl amino acids is increasingly recognized for their involvement in cellular signaling.[5][10] For instance, N-acyl ethanolamines and N-acyl glycines have well-documented roles in neurotransmission and inflammation.[10]
Furthermore, the tripeptide N-acetyl-proline-glycine-proline (Ac-PGP) has been identified as a potent neutrophil chemoattractant, indicating that N-acetylated proline moieties can be recognized by cellular receptors and elicit specific biological responses.[11] While this is a larger peptide, it highlights the potential for the N-acetylprolyl motif to be involved in molecular recognition and signaling events.
Data Presentation
The following tables summarize key quantitative data for enzymes involved in this compound metabolism.
Table 1: Kinetic Parameters of N-Acyl-L-proline Acylase
| Substrate | KM (mM) | Optimal Temperature (°C) | Optimal pH | Source Organism |
| This compound | 5 | 65 | 7.0-7.5 | Comamonas testosteroni |
Data sourced from a US patent describing the enzyme's properties.[3]
Table 2: Apparent Kinetic Parameters of Human N-Acetyltransferases (NATs) with Various Substrates
| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg) |
| NAT1 | p-aminobenzoic acid | 2.3 | 1,400 |
| NAT1 | Aniline | 2,000 | 250 |
| NAT2 | Isoniazid | 110 | 1,200 |
| NAT2 | Hydralazine | 22 | 800 |
Experimental Protocols
Protocol 1: Assay for N-Acyl-L-proline Acylase Activity (Hydrolytic Direction)
This protocol is adapted from a patented method for determining the activity of N-acyl-L-proline acylase from Comamonas testosteroni.[3]
Materials:
-
This compound (substrate)
-
0.1 M Tris-HCl buffer, pH 7.5
-
N-acyl-L-proline acylase enzyme preparation (e.g., crude extract or purified enzyme)
-
Ninhydrin reagent (3 g ninhydrin in 60 ml glacial acetic acid and 40 ml 6M phosphoric acid)
-
100% Acetic acid
-
Spectrophotometer
Procedure:
-
Prepare a 10 mM solution of this compound in 0.1 M Tris-HCl buffer, pH 7.5.
-
Pre-temper 2.95 ml of the substrate solution at 30°C for 10 minutes.
-
Initiate the reaction by adding 0.05 ml of the enzyme preparation.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding 50 µl of the reaction mixture to 1.25 ml of 100% acetic acid.
-
Add 0.45 ml of 0.1 M Tris-HCl buffer, pH 7.0, and 1.25 ml of the ninhydrin reagent.
-
Incubate at 100°C for 30 minutes to allow for color development due to the reaction of ninhydrin with the liberated L-proline.
-
Cool the samples in an ice bath.
-
Measure the absorbance at 480 nm using a spectrophotometer.
-
A standard curve of L-proline should be prepared to quantify the amount of product formed.
Workflow for N-Acyl-L-proline Acylase Assay:
Protocol 2: Fluorometric Assay for N-Acetyltransferase (NAT) Activity
This is a general protocol for a continuous fluorometric assay for NAT activity, which can be adapted for L-proline as a substrate.[4][12]
Materials:
-
L-proline (substrate)
-
Acetyl-Coenzyme A (Ac-CoA)
-
N-Acetyltransferase (NAT) enzyme preparation
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM EDTA)
-
ThioGlo™1 (fluorescent probe for Coenzyme A)
-
Fluorometric microplate reader
Procedure:
-
Prepare stock solutions of L-proline, Ac-CoA, and ThioGlo™1 in the reaction buffer.
-
In a 96-well microplate, add the reaction buffer, L-proline, and the NAT enzyme preparation.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding Ac-CoA.
-
Immediately after adding Ac-CoA, add ThioGlo™1. The reaction of ThioGlo™1 with the Coenzyme A produced during the reaction generates a fluorescent signal.
-
Measure the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths for the ThioGlo™1-CoA adduct.
-
The rate of the reaction can be determined from the linear portion of the fluorescence versus time plot.
Logical Relationship for NAT Fluorometric Assay:
Conclusion
This compound is a metabolically active derivative of L-proline, with its biosynthesis primarily governed by N-acetyltransferases and N-acyl-L-proline acylases. While its role as a direct precursor in the biosynthesis of secondary metabolites remains to be definitively established, the enzymatic pathways for its formation and degradation are well-characterized. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers investigating the metabolism and potential biological roles of this compound. Future research may yet uncover specific biosynthetic pathways where this acetylated amino acid plays a crucial precursor role, further expanding our understanding of its significance in cellular metabolism and signaling.
References
- 1. Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5219741A - Method of making L-proline using an N-acyl-L-protine acylase - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthetic precursors of fungal pyrrolizidines, the loline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microbial production of N-acetyl cis-4-hydroxy-L-proline by coexpression of the Rhizobium L-proline cis-4-hydroxylase and the yeast N-acetyltransferase Mpr1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. N-acetyl proline-glycine-proline: implications for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification and activity assays of N-terminal acetyltransferase D - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical Modeling of N-Acetyl-L-proline Conformations
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-proline (Ac-Pro-OH) is a derivative of the amino acid proline, where the amino group is acetylated. This seemingly simple modification caps the N-terminus, neutralizing its charge and making Ac-Pro-OH an excellent model system for studying the unique conformational properties of the proline residue in peptides and proteins. Proline's rigid pyrrolidine ring structure imposes significant constraints on the polypeptide backbone, influencing protein folding, stability, and molecular recognition events.[1][2] Consequently, a thorough understanding of the conformational landscape of Ac-Pro-OH is crucial for applications ranging from fundamental biophysical chemistry to rational drug design, particularly in the development of inhibitors for enzymes like angiotensin-converting enzyme (ACE), for which proline analogues are relevant substrates.[3]
This technical guide provides an in-depth overview of the theoretical and experimental approaches used to model and characterize the conformations of this compound. It details the computational methodologies, summarizes key quantitative findings in structured tables, and visualizes the workflows and logical relationships involved in its conformational analysis.
Core Conformational Features of this compound
The conformational flexibility of this compound is dominated by three principal features:
-
Cis-Trans Isomerization: The most significant conformational feature is the isomerization around the acetyl-proline (Ac-Pro) peptide bond. Unlike typical peptide bonds which strongly favor the trans conformation, the unique structure of proline reduces the energetic difference between the cis and trans states.[4] This equilibrium is highly sensitive to the local environment, including solvent polarity and pH.[5][6]
-
Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and can adopt several puckered conformations, typically described as "endo" or "exo" depending on the displacement of the Cβ and Cγ atoms relative to the plane of the other ring atoms. The ring pucker is coupled to the backbone dihedral angles.
-
Carboxyl Group Orientation: The orientation of the terminal carboxyl group can also vary, leading to different conformers, often referred to as syn and anti.[7] This orientation influences the potential for intramolecular hydrogen bonding.
Theoretical Modeling Methodologies
A multi-faceted approach combining various computational techniques is employed to accurately model the conformational preferences of this compound.
Experimental Protocols: Computational Chemistry
1. Quantum Mechanics (QM) Calculations:
-
Objective: To obtain highly accurate energies and geometries for a limited number of conformers.
-
Methodology: Ab initio methods such as Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are used.[8][9] Calculations are typically performed at levels like HF/6-31+G(d) or B3LYP/6-31+G(d).[9] These methods are essential for calculating the relative energies of the cis and trans isomers and the rotational energy barrier between them.
-
Solvent Modeling: To simulate solution-phase behavior, continuum solvent models like the Conductor-like Polarizable Continuum Model (CPCM) are often incorporated into QM calculations to account for the electrostatic effects of the solvent.[8]
2. Molecular Mechanics (MM) and Force Fields:
-
Objective: To enable large-scale simulations, such as molecular dynamics, by using a simplified, classical representation of molecular energies.
-
Methodology: A force field is a set of parameters and potential energy functions that describe the interactions between atoms. Selecting an appropriate force field is critical for accurately modeling proline-containing peptides. Commonly used force fields include:
-
AMBER (Assisted Model Building with Energy Refinement): Variants like AMBER99SB and AMBER03 have been extensively tested for peptides.[10]
-
CHARMM (Chemistry at HARvard Macromolecular Mechanics): Force fields like CHARMM22 and CHARMM36m are widely used for protein and peptide simulations.[11][12]
-
OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom): Another robust force field for organic and biomolecular systems.[13]
-
GROMOS (Groningen Molecular Simulation): A force field popular in the European simulation community.[13] The choice of force field can significantly impact the predicted conformational populations, particularly the balance between helical and extended structures.[10]
-
3. Molecular Dynamics (MD) Simulations:
-
Objective: To explore the conformational space and dynamic behavior of this compound over time in a simulated environment.
-
Methodology: MD simulations solve Newton's equations of motion for the atoms in the system, generating a trajectory of atomic positions and velocities.[7]
-
System Setup: A starting conformation of Ac-Pro-OH is placed in a simulation box, typically filled with an explicit solvent model (e.g., TIP3P or TIP4P-D water molecules) to accurately represent solute-solvent interactions.
-
Simulation: The simulation is run for a sufficient duration (nanoseconds to microseconds) to allow for adequate sampling of conformational states. Due to the high energy barrier for cis-trans isomerization, observing this transition in conventional MD can be challenging, often requiring enhanced sampling techniques.[4]
-
Experimental Validation Protocols
Theoretical models are validated and refined using data from experimental techniques that are sensitive to molecular conformation.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To experimentally determine the relative populations of cis and trans isomers in solution.
-
Methodology:
-
¹H and ¹³C NMR: The chemical shifts of the proline ring protons and carbons are distinct for the cis and trans isomers. By integrating the signals corresponding to each isomer in the ¹H NMR spectrum, their relative populations can be accurately quantified.[5][6] This experiment is often repeated in various solvents (e.g., D₂O, d₆-acetone, CDCl₃) and at different pH values to probe environmental effects.[5]
-
Nuclear Overhauser Effect (NOE): NOE measurements provide through-space distance information between protons. The presence or absence of specific NOEs can be used to distinguish between isomers and to provide distance constraints for building detailed 3D structural models.[14]
-
¹⁷O NMR: This technique can also be used to study the cis/trans isomers and hydrogen bonding in solution.[15]
-
2. Vibrational Spectroscopy:
-
Objective: To probe specific molecular vibrations that are sensitive to conformation.
-
Methodology: Two-dimensional infrared (2D-IR) spectroscopy has been used to study the conformational behavior of the carboxyl group in N-acetylproline, distinguishing between different hydrogen-bonding environments and conformers.[7]
Data Presentation: Quantitative Findings
The interplay between the intrinsic properties of this compound and its environment dictates its conformational equilibrium.
Table 1: Experimentally Determined Population of cis Isomer for this compound in Various Solvents
| Solvent System | Fraction of cis Isomer (%) | Method | Reference |
| D₂O (pH > 9) | 51.8 - 56.2 | ¹H NMR | [6] |
| D₂O (pH < 2) | 23.2 - 25.0 | ¹H NMR | [6] |
| d₆-acetone | 21.0 - 25.1 | ¹H NMR | [6] |
| 45:55 d₆-benzene/CDCl₃ | 4.3 - 10.9 | ¹H NMR | [6] |
| Chloroform | ~15 | ¹H NMR | [8] (Qualitative) |
| Methanol | Population > Water | Computational | [8] |
Note: Ranges are provided where different studies reported slightly different values.
Analysis of Solvent Effects: The data clearly demonstrates that the cis-trans equilibrium is highly dependent on the solvent environment.
-
Polarity: In non-polar solvents like benzene, the trans conformation is overwhelmingly favored. This is attributed to the formation of a stable intramolecular hydrogen bond between the carboxyl hydrogen and the acetyl oxygen, which is more favorable in a non-polar environment.[6]
-
pH (in D₂O): At high pH, the carboxyl group is deprotonated to a carboxylate. The resulting negative charge creates electrostatic repulsion with the acetyl oxygen, destabilizing the trans form and significantly increasing the population of the cis isomer to minimize this repulsion.[6]
Table 2: Calculated Relative Energies and Rotational Barriers for this compound Analogs
| Conformer/Transition | Gas Phase (kcal/mol) | Chloroform (kcal/mol) | Water (kcal/mol) | Method | Reference |
| Ac-Pro-NMe₂ | HF/6-31+G(d) | [8] | |||
| Polyproline II (trans) | 0.00 | 0.00 | 0.00 | ||
| Polyproline I (cis) | 2.59 | 2.32 | 1.34 | ||
| Rotational Barrier (trans→cis) | 23.4 | 24.3 | 25.4 |
Note: Ac-Pro-NMe₂ is a close analog used in computational studies to model the peptide backbone.[8]
Analysis of Rotational Barriers: The computational results show a high rotational barrier for cis-trans isomerization, consistent with the slow exchange observed on the NMR timescale.[8] The barrier tends to increase with solvent polarity, indicating that polar solvents stabilize the ground states relative to the transition state.[8]
Mandatory Visualizations
Diagram 1: Theoretical Modeling Workflow
Caption: Workflow for the theoretical modeling of this compound conformations.
Diagram 2: Ramachandran Plot for Proline
The Ramachandran plot visualizes the allowed regions for backbone dihedral angles (φ, ψ) for amino acid residues.[1] Due to its cyclic side chain, which connects the alpha-carbon back to the backbone nitrogen, proline's φ angle is restricted to a narrow range of approximately -60°.[2] This severely limits its allowed conformational space compared to other amino acids like glycine, which is highly flexible.[1][16]
Caption: Schematic Ramachandran plot showing restricted proline regions vs. broad glycine regions.
Conclusion
The theoretical modeling of this compound provides critical insights into the fundamental conformational behavior of proline residues. Through a combination of high-level quantum mechanics calculations and extensive molecular dynamics simulations, validated by experimental NMR data, a detailed picture of its conformational landscape has been established. The dominant cis-trans equilibrium is exquisitely sensitive to environmental factors such as solvent polarity and pH, a feature that has profound implications for the structure and function of proline-containing peptides and proteins. The methodologies and findings presented in this guide serve as a foundational reference for researchers in computational biophysics and are directly applicable to the structure-based design of novel therapeutics targeting systems where proline recognition is key.
References
- 1. Ramachandran plot - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound 68-95-1 [sigmaaldrich.com]
- 4. An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. odinity.com [odinity.com]
- 7. researchgate.net [researchgate.net]
- 8. Ab initio conformational study of this compound-N',N'-dimethylamide: a model for polyproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Experimental verification of force fields for molecular dynamics simulations using Gly-Pro-Gly-Gly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Benchmarking Molecular Dynamics Force Fields for All-Atom Simulations of Biological Condensates | bioRxiv [biorxiv.org]
- 13. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
The Role of N-Acetyl-L-proline in Protein N-terminal Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the role of N-Acetyl-L-proline in protein N-terminal acetylation. A comprehensive review of current scientific literature reveals a critical clarification to the initial premise: N-terminal proline residues are generally not substrates for N-terminal acetyltransferases (NATs), the enzymes responsible for this widespread protein modification. Consequently, this compound does not play a direct role as a substrate or a modulator in the enzymatic N-terminal acetylation of proteins. This guide will first elucidate the substrate specificities of NATs, explaining the exclusion of proline. It will then detail the established mechanisms of protein N-terminal acetylation, the known functions of this modification, and the recognized roles of this compound as a chemical entity. Finally, this guide provides quantitative data on NAT specificities, detailed experimental protocols for studying N-terminal acetylation, and visualizations of key pathways and workflows.
N-Terminal Proline and its Resistance to Acetylation
Protein N-terminal acetylation is a ubiquitous modification in eukaryotes, affecting an estimated 80% of all human proteins.[1] This process is catalyzed by a family of N-terminal acetyltransferases (NATs) that transfer an acetyl group from acetyl-coenzyme A (Ac-CoA) to the α-amino group of the N-terminal amino acid.[1] The specificity of this modification is largely determined by the first few amino acids of the protein.
Following translation, the initiator methionine (iMet) can be cleaved by methionine aminopeptidases (MetAPs) if the second amino acid (P2 position) has a small side chain. Residues that allow for iMet cleavage include Glycine, Alanine, Serine, Cysteine, Threonine, Proline, and Valine.[2] While the newly exposed N-terminal residues are often substrates for N-terminal acetylation, proline is a notable exception.[3] The so-called "XPX-rule" indicates that a proline at the second position of a nascent polypeptide chain generally prevents N-terminal acetylation.[4] This is a critical distinction, as it implies that proteins with an N-terminal proline, either originally or after iMet cleavage, are not typically acetylated at this position in vivo.
N-Terminal Acetyltransferases (NATs) and Substrate Specificity
The substrate specificity of the different NATs is well-characterized and provides a molecular basis for the exclusion of N-terminal proline. The major NATs (NatA-NatF) recognize specific N-terminal sequences.
| N-Terminal Acetyltransferase (NAT) | Catalytic Subunit | Auxiliary Subunit(s) | Substrate Specificity (N-terminal sequence) |
| NatA | Naa10 | Naa15 | Acetylates small N-terminal residues (Ala, Ser, Thr, Val, Gly, Cys) after cleavage of the initiator methionine.[2][5] |
| NatB | Naa20 | Naa25 | Acetylates proteins with a retained initiator methionine followed by a polar or acidic amino acid (Met-Asp, Met-Asn, Met-Glu, Met-Gln).[5] |
| NatC | Naa30 | Naa35, Naa38 | Acetylates proteins with a retained initiator methionine followed by a hydrophobic or basic amino acid (Met-Leu, Met-Ile, Met-Phe, Met-Tyr, Met-Val, Met-Met, Met-Lys, Met-His).[5] |
| NatD | Naa40 | None | Highly specific for the N-termini of histones H2A and H4.[6] |
| NatE | Naa50 | Naa15 (in some cases) | Acetylates substrates with a retained initiator methionine followed by a hydrophobic residue.[6] Also noted to acetylate substrates with Leucine at the P2 position and Proline at the P4 position, though this does not involve acetylation of an N-terminal proline.[7][8] |
| NatF | Naa60 | None | Found in multicellular organisms and acetylates the cytosolic-facing N-termini of transmembrane proteins, often with a retained initiator methionine followed by a hydrophobic residue.[2] |
As indicated in the table, the substrate specificities of the major NATs do not include N-terminal proline.
The General Mechanism of Protein N-Terminal Acetylation
N-terminal acetylation predominantly occurs co-translationally, as the nascent polypeptide chain emerges from the ribosome. The process involves the enzymatic transfer of an acetyl group from Acetyl-CoA to the α-amino group of the N-terminal amino acid.[1] This modification is considered irreversible as no dedicated N-terminal deacetylases have been identified.[2]
The functional consequences of N-terminal acetylation are diverse and protein-specific, including:
-
Protein Stability: N-terminal acetylation can protect proteins from degradation by blocking N-terminal ubiquitination.[1][4] Conversely, for some proteins, the acetylated N-terminus can act as a degradation signal (Ac/N-degron).[2][3][4]
-
Protein-Protein Interactions: The acetylated N-terminus can create a new binding interface or modulate existing ones.
-
Subcellular Localization: N-terminal acetylation can influence the targeting of proteins to different cellular compartments. For instance, it has been shown to inhibit protein targeting to the endoplasmic reticulum.[4][7]
-
Protein Folding: The modification can impact the folding and conformation of proteins.[9]
This compound: A Separate Chemical Entity
This compound (CAS 68-95-1) is a derivative of the amino acid L-proline where the amino group is acetylated.[10] It is a stable, commercially available compound used in various research and synthetic applications.
-
Synthesis: this compound is typically synthesized by the chemical acetylation of L-proline using reagents like acetic anhydride or acetyl chloride.[10]
-
Applications:
-
Chemical Synthesis: It serves as a chiral building block and an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[10]
-
Biochemical Research: It has been used as an analog to study the active site of the angiotensin-converting enzyme (ACE).
-
-
Biological Presence: N-acetylated amino acids, including N-Acetylproline, can be found in biological systems. They can be formed through the degradation of N-terminally acetylated proteins or potentially through the direct N-acetylation of free amino acids.[11] However, its presence as a metabolite is distinct from a functional role in the enzymatic N-terminal acetylation of proteins.
Experimental Protocols
In Vitro N-Terminal Acetylation Assay
This protocol is adapted for determining the activity of a purified N-terminal acetyltransferase on a synthetic peptide substrate.
Materials:
-
Purified recombinant NAT enzyme
-
Synthetic peptide substrate (e.g., with an N-terminus corresponding to the NAT's specificity)
-
[¹⁴C]-Acetyl-Coenzyme A
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 10% glycerol)
-
P81 phosphocellulose paper discs
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified NAT enzyme, and the synthetic peptide substrate.
-
Initiate the reaction by adding [¹⁴C]-Acetyl-Coenzyme A.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper disc. The positively charged paper will bind the peptide substrate.
-
Wash the P81 discs multiple times with a suitable buffer (e.g., 10 mM HEPES pH 7.5) to remove unincorporated [¹⁴C]-Acetyl-Coenzyme A.
-
Dry the P81 discs and place them in scintillation vials with scintillation fluid.
-
Quantify the incorporated radioactivity using a liquid scintillation counter. The counts are proportional to the amount of acetylated peptide and thus the enzyme activity.
Identification of N-Terminally Acetylated Peptides by Mass Spectrometry
This protocol outlines a general workflow for identifying N-terminally acetylated peptides from a complex protein mixture.
1. Protein Extraction and Digestion:
-
Extract total protein from cells or tissues under denaturing conditions.
-
Reduce and alkylate the cysteine residues.
-
Digest the protein mixture with a specific protease, such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, generating peptides with a free N-terminus and a basic C-terminus, except for the original N-terminal peptide of the protein which will have a blocked (acetylated) or free N-terminus.
2. Enrichment of N-Terminal Peptides:
-
N-terminally acetylated peptides lack a primary amine at their N-terminus and are thus less positively charged at low pH than internal tryptic peptides. This property can be exploited for enrichment using methods like Strong Cation Exchange (SCX) chromatography.[12]
-
Alternatively, chemical derivatization strategies can be employed to specifically isolate N-terminal peptides.
3. LC-MS/MS Analysis:
-
Separate the enriched peptides by liquid chromatography (LC).
-
Analyze the eluting peptides by tandem mass spectrometry (MS/MS).[12]
-
In the mass spectrometer, peptides are ionized, and their mass-to-charge ratio (m/z) is measured (MS1 scan).
-
Selected peptides are fragmented, and the m/z of the fragments are measured (MS/MS scan).
4. Data Analysis:
-
The MS/MS spectra are searched against a protein sequence database using a search engine (e.g., Mascot, Sequest).
-
The search parameters must include N-terminal acetylation as a variable modification (+42.0106 Da).
-
The identification of a peptide with an acetylated N-terminus that corresponds to the start of a known protein (or a processed form) confirms the in vivo modification.
Conclusion
References
- 1. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]
- 2. N-Terminal Acetylation-Targeted N-End Rule Proteolytic System: The Ac/N-End Rule Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Terminal Acetylation of Cellular Proteins Creates Specific Degradation Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards a Functional Understanding of Protein N-Terminal Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Illuminating the impact of N-terminal acetylation: from protein to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein N-terminal Acetyltransferases Act as N-terminal Propionyltransferases In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Terminal Acetylation Inhibits Protein Targeting to the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Terminal Acetylation Inhibits Protein Targeting to the Endoplasmic Reticulum | PLOS Biology [journals.plos.org]
- 9. The role of Nα-terminal acetylation in protein conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. hmdb.ca [hmdb.ca]
- 12. Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal Nature of the Proteome - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of N-Acetyl-L-proline from L-proline and Acetic Anhydride
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides detailed protocols for the synthesis of N-Acetyl-L-proline, a derivative of the amino acid L-proline used in the synthesis of various pharmaceutical compounds.[1] Two distinct and effective methods for the N-acetylation of L-proline using acetic anhydride are presented: a traditional approach using an organic solvent and a green chemistry approach conducted in an aqueous medium. This document includes comprehensive experimental procedures, a summary of quantitative data, product characterization guidelines, and graphical representations of the reaction and workflow to ensure reproducibility and clarity for researchers in organic synthesis and drug development.
Chemical Reaction Pathway
The synthesis involves the acetylation of the secondary amine of the L-proline ring by acetic anhydride. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of L-proline attacks one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, eliminating an acetate ion as the leaving group and yielding the N-acetylated product.
Caption: Chemical transformation of L-proline to this compound.
Experimental Protocols
Two primary protocols are provided. Protocol A utilizes an organic solvent with a base catalyst, while Protocol B employs an aqueous solution, offering a greener alternative.
-
L-proline (99%)
-
Acetic anhydride (≥98%)
-
Methanol (ACS grade) or Deionized Water
-
N,N-Diisopropylethylamine (DIEA) (for Protocol A)
-
Saturated Sodium Carbonate solution (for Protocol B)
-
Ethyl acetate (ACS grade)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
pH meter or pH strips
This protocol is adapted from a general procedure for the synthesis of this compound.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve L-proline (1.0 mmol, 115.1 mg) in methanol.
-
Reagent Addition: Add N,N-Diisopropylethylamine (DIEA) (ca. 3.0 mmol, 0.5 mL) to the solution, followed by the slow addition of acetic anhydride (ca. 3.0 mmol, 0.3 mL).
-
Reaction: Heat the reaction mixture to reflux at 70°C and maintain for 7 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Remove the methanol by distillation under reduced pressure using a rotary evaporator.
-
Purification: The unreacted acetic anhydride can be removed by freeze-drying. Further purification of the crude product can be achieved using high-performance liquid chromatography (HPLC) to yield a white solid.[1]
This protocol is a highly efficient, environmentally friendly method.[2]
-
Reaction Setup: In a beaker, dissolve L-proline (35 g) in water.
-
pH Adjustment: While stirring, add saturated sodium carbonate solution dropwise to adjust the pH to 7.5.
-
Reagent Addition: Cool the solution to 10°C in an ice bath. Add acetic anhydride (32 mL) dropwise, ensuring the temperature is maintained. During the addition, continuously monitor and maintain the pH at 7.5 by adding sodium carbonate solution as needed.
-
Reaction: After the addition is complete, raise the temperature to 25°C and continue stirring for approximately 6 hours, or until TLC indicates the consumption of the starting material.[2]
-
Work-up and Extraction: Adjust the pH of the reaction solution to 1 with hydrochloric acid. Extract the product with ethyl acetate (4 x 30 mL).
-
Isolation: Combine the organic layers and evaporate the solvent under reduced pressure to obtain this compound as an oil, which will solidify upon standing or further drying. This method has been reported to achieve a high yield and purity.[2]
Experimental Workflow
The general workflow for the synthesis and isolation of this compound is outlined below.
Caption: General experimental workflow for this compound synthesis.
Quantitative Data and Characterization
The successful synthesis of this compound can be confirmed by analyzing its physicochemical properties. The following table summarizes key quantitative data from the described protocols and literature values.
| Parameter | Protocol A (Organic)[1] | Protocol B (Aqueous)[2] | Literature Value |
| Starting Material | L-proline | L-proline | - |
| Solvent | Methanol | Water | - |
| Base | N,N-Diisopropylethylamine (DIEA) | Saturated Sodium Carbonate | - |
| Reaction Temp. | 70°C (Reflux) | 10°C -> 25°C | - |
| Reaction Time | 7 hours | ~6 hours | - |
| Reported Yield | 84.2% (after HPLC) | 93.1% | - |
| Reported Purity | High (HPLC purified) | 98.6% | 99% (Commercial)[3] |
| Melting Point | - | - | 115-117°C[4], 117-118°C[5] |
| Specific Rotation [α]D | - | - | -86° (c=1, EtOH)[4] |
| Appearance | White Solid | Oily product -> Solid | White needle-like crystals[4] |
| Molecular Formula | C₇H₁₁NO₃ | C₇H₁₁NO₃ | C₇H₁₁NO₃[4] |
| Molecular Weight | 157.17 g/mol | 157.17 g/mol | 157.17 g/mol [6] |
Characterization Notes:
-
NMR Spectroscopy: The structure of this compound can be confirmed using ¹H and ¹³C NMR. Due to restricted rotation around the amide bond, the compound exists as a mixture of cis and trans rotamers in solution, which can result in two sets of peaks for the proline ring protons and carbons.[4][7]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the carboxylic acid O-H stretch, the C=O stretch of the carboxylic acid, and the C=O stretch of the amide group.
-
Purity Analysis: Purity can be assessed by HPLC, melting point analysis, and NMR spectroscopy.
Safety and Handling
-
Acetic anhydride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Strong acids (HCl) and bases (DIEA, Na₂CO₃) are corrosive. Avoid contact with skin and eyes.[2]
-
Organic solvents like methanol and ethyl acetate are flammable. Keep away from ignition sources.
References
- 1. This compound | 68-95-1 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. This compound, 99% | Fisher Scientific [fishersci.ca]
- 4. Page loading... [guidechem.com]
- 5. Thermo Scientific Chemicals this compound, 99% | Fisher Scientific [fishersci.ca]
- 6. This compound | C7H11NO3 | CID 66141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-Acetyl-L-proline
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of N-Acetyl-L-proline using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The method is designed to be a starting point for researchers requiring high-purity this compound for experimental use.
Introduction
This compound is a derivative of the amino acid L-proline, where the amino group is acetylated. This modification alters its chemical properties, making it a subject of interest in various biochemical and pharmaceutical research areas. Achieving high purity of this compound is crucial for accurate experimental results and for the development of therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds due to its high resolution and efficiency.
This application note details a reversed-phase HPLC method for the purification of this compound. RP-HPLC separates molecules based on their hydrophobicity. While specific literature on the preparative purification of this compound is not abundant, this protocol is based on established methods for similar N-acetylated amino acids, such as N-Acetyl-L-cysteine, and the analysis of proline derivatives.[1][2][3][4]
Experimental Protocol
This section outlines the materials, equipment, and step-by-step procedure for the HPLC purification of this compound.
2.1. Materials and Equipment
-
Reagents:
-
This compound (crude or synthesized)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Trifluoroacetic acid (TFA), HPLC grade
-
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Gradient pump
-
Autosampler or manual injector
-
UV-Vis detector
-
Fraction collector
-
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Syringe filters (0.22 µm or 0.45 µm)
-
HPLC vials
-
Preparative or semi-preparative C18 HPLC column (e.g., 250 mm x 10 mm, 5 µm particle size)
-
2.2. Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in Water.
-
To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water. Mix thoroughly.
-
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile.
-
To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Mix thoroughly.
-
2.3. Sample Preparation
-
Accurately weigh the crude this compound sample.
-
Dissolve the sample in Mobile Phase A to a concentration of approximately 1-10 mg/mL.[5] The optimal concentration may need to be determined empirically to avoid column overloading.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[6][7]
2.4. HPLC Method Parameters
The following parameters are a starting point and may require optimization for specific instruments and sample loads.
| Parameter | Value |
| Column | C18 Reversed-Phase, 250 mm x 10 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 4.0 mL/min |
| Injection Volume | 100 - 500 µL (dependent on concentration and column size) |
| Detection Wavelength | 210 nm |
| Column Temperature | 25 °C |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| 31 | |
| 40 |
2.5. Purification and Fraction Collection
-
Equilibrate the HPLC column with the initial mobile phase conditions (95% A, 5% B) for at least 10-15 minutes or until a stable baseline is achieved.
-
Inject the prepared this compound sample.
-
Monitor the chromatogram in real-time. This compound is expected to elute as a major peak.
-
Collect the fraction(s) corresponding to the this compound peak using the fraction collector.
-
After the run is complete, wash the column with a high percentage of Mobile Phase B to remove any strongly retained impurities, followed by re-equilibration with the initial conditions.
2.6. Post-Purification Processing
-
Combine the collected fractions containing the pure this compound.
-
Analyze a small aliquot of the pooled fractions by analytical HPLC to confirm purity.
-
Remove the mobile phase solvents, typically by lyophilization (freeze-drying) or rotary evaporation, to obtain the purified this compound as a solid.
Data Presentation
Table 1: Example Analytical Performance Data for Related Compounds
| Parameter | N-Acetyl-L-cysteine[2][3] | Proline[1] |
| Linearity (R²) | 1.00 | >0.99 |
| Limit of Detection (LOD) | 0.0001 mg/mL | 3.00 mg/kg |
| Limit of Quantitation (LOQ) | 0.00018 mg/mL | - |
| Recovery (%) | - | >90% |
| Intra-day Precision (RSD%) | < 2% | < 4% |
| Inter-day Precision (RSD%) | < 2% | < 4% |
Note: This data is for analytical methods and should be used as a guideline. Preparative purification will have different objectives, focusing on throughput and purity rather than low-level quantification.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the HPLC purification protocol for this compound.
Caption: Workflow for this compound purification by HPLC.
Discussion
The described RP-HPLC method provides a robust starting point for the purification of this compound. The use of a C18 column is standard for separating small, polar molecules. Trifluoroacetic acid is included in the mobile phase as an ion-pairing agent to improve peak shape and resolution for acidic compounds like this compound. The gradient elution from a low to a high concentration of acetonitrile allows for the effective separation of the target compound from both more polar and more hydrophobic impurities.
Method Optimization:
-
Gradient Slope: A shallower gradient can be employed to improve the resolution between closely eluting impurities and the target peak.
-
Flow Rate: Adjusting the flow rate can impact resolution and run time. Lower flow rates generally lead to better separation but longer run times.
-
Column Chemistry: If co-eluting impurities are an issue, exploring different column chemistries (e.g., C8, Phenyl-Hexyl) may be beneficial.
-
Sample Loading: To maximize throughput in preparative chromatography, the sample concentration and injection volume should be increased to the point just before significant peak broadening and loss of resolution occur.
Chiral Purity:
It is important to note that this protocol is designed for achiral purification and will not separate L- and D-enantiomers of N-Acetyl-proline. If chiral purity is required, a specialized chiral HPLC column (e.g., polysaccharide-based or macrocyclic glycopeptide-based) and a different mobile phase system (often normal phase) would be necessary.[8][9][10][11][12]
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of this compound using reversed-phase HPLC. The method is based on established principles for the separation of related N-acetylated amino acids and can be readily implemented and optimized in a standard laboratory setting. The provided workflow diagram and discussion on optimization offer further guidance for researchers aiming to obtain high-purity this compound for their studies.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 3. cdn.insights.bio [cdn.insights.bio]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. cores.emory.edu [cores.emory.edu]
- 7. greyhoundchrom.com [greyhoundchrom.com]
- 8. scas.co.jp [scas.co.jp]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Studying Angiotensin-Converting Enzyme (ACE) with N-Acetyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-proline is a derivative of the amino acid L-proline, characterized by the presence of an acetyl group on the nitrogen atom. Structurally, it serves as an analog of the C-terminal dipeptide portion of preferred substrates for the angiotensin-converting enzyme (ACE).[1][2][3][4] This structural mimicry allows this compound to be a valuable tool for researchers studying the active site of ACE.[1][4] Its primary application in this context is not as a potent inhibitor, but rather as a probe to investigate the binding characteristics of substrates and other inhibitors to the enzyme.[1][2] This document provides detailed application notes and protocols for utilizing this compound in the study of ACE.
Principle of Application
Angiotensin-converting enzyme (ACE) is a zinc-dependent dipeptidyl carboxypeptidase that plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. The active site of ACE has specific subsites that recognize and bind to the amino acid residues of its substrates. This compound, by resembling the C-terminal dipeptide of these substrates, can be used in competitive binding assays. In such assays, the ability of a test compound to inhibit ACE is measured in the presence and absence of this compound. By observing the changes in inhibitory potency, researchers can infer whether the test compound shares a binding site with this compound, thereby elucidating its mechanism of action at the molecular level.
Data Presentation
While specific inhibitory concentration (IC50) values for this compound are not prominently reported in the literature, which suggests it is a weak inhibitor, its utility lies in competitive binding studies. The following table illustrates hypothetical data from a competitive inhibition experiment to characterize a novel ACE inhibitor ("Inhibitor X") using this compound.
| Inhibitor | This compound Concentration | Substrate (HHL) Concentration | IC50 of Inhibitor X | Change in IC50 | Interpretation |
| Inhibitor X | 0 mM | 5 mM | 10 nM | - | Baseline inhibitory potency |
| Inhibitor X | 1 mM | 5 mM | 50 nM | 5-fold increase | Competitive binding with this compound at the active site |
| Inhibitor X | 5 mM | 5 mM | 200 nM | 20-fold increase | Strong evidence of competitive binding |
Experimental Protocols
Protocol 1: General ACE Inhibition Assay (Spectrophotometric Method)
This protocol describes a common method for measuring ACE activity and inhibition, which can be adapted for competitive binding studies with this compound. The assay is based on the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE to release hippuric acid and the dipeptide histidyl-leucine.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
This compound
-
Assay Buffer: 100 mM Sodium borate buffer (pH 8.3) containing 300 mM NaCl
-
1.0 M HCl
-
Ethyl acetate
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ACE in deionized water.
-
Prepare a 5 mM stock solution of HHL in the assay buffer.
-
Prepare stock solutions of your test inhibitor and this compound in the appropriate solvent.
-
-
Assay Reaction:
-
In a microcentrifuge tube, add 50 µL of HHL solution.
-
Add 20 µL of the test inhibitor solution at various concentrations. For competitive binding, pre-incubate the enzyme with this compound before adding the substrate and inhibitor.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the ACE solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Stopping the Reaction and Extraction:
-
Stop the reaction by adding 250 µL of 1.0 M HCl.
-
Add 1.5 mL of ethyl acetate to extract the hippuric acid formed.
-
Vortex the mixture vigorously for 15 seconds.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
-
Measurement:
-
Carefully transfer 1.0 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the dried hippuric acid in 1.0 mL of deionized water.
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer.
-
-
Calculations:
-
Calculate the percentage of ACE inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Characterizing the ACE Active Site using this compound in a Competitive Binding Assay
This protocol outlines how to use this compound to determine if a novel inhibitor binds competitively to the ACE active site.
Procedure:
-
Follow the General ACE Inhibition Assay (Protocol 1) to determine the baseline IC50 value of your test inhibitor.
-
Perform a second set of inhibition assays, but with the inclusion of a fixed, sub-inhibitory concentration of this compound in the reaction mixture. A typical starting concentration for this compound could be in the low millimolar range.
-
Determine the IC50 value of your test inhibitor in the presence of this compound.
-
Interpretation of Results:
-
If the IC50 value of the test inhibitor increases significantly in the presence of this compound, it indicates that both compounds are competing for the same binding site on the enzyme.
-
If the IC50 value of the test inhibitor remains unchanged, it suggests that the inhibitor binds to a different site on the enzyme (allosteric inhibition) or that its binding is not affected by this compound.
-
Visualizations
Caption: The Renin-Angiotensin System and the role of ACE.
Caption: Workflow for ACE inhibition and competitive binding assays.
Caption: Logical relationship of competitive binding at the ACE active site.
References
Application Notes: N-Acetyl-L-proline as a Substrate for Aminoacylase Characterization
References
- 1. This compound | 68-95-1 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. plant-stress.weebly.com [plant-stress.weebly.com]
- 4. A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proline reductase: a sensitive fluorometric assay with O-phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline [frontiersin.org]
Application of N-Acetyl-L-proline in Peptide Synthesis: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-proline is a derivative of the amino acid L-proline, characterized by an acetyl group covalently bonded to the nitrogen atom of the pyrrolidine ring. This modification has significant implications for its use in peptide synthesis. Unlike standard Fmoc- or Boc-protected amino acids, the acetylated nitrogen of this compound cannot participate in further peptide bond formation. Consequently, its primary application in Solid Phase Peptide Synthesis (SPPS) is not as an internal building block, but as a strategic N-terminal capping agent.
Incorporating an this compound at the N-terminus of a synthetic peptide offers several distinct advantages:
-
Mimicking Native Proteins: A significant portion of eukaryotic proteins are naturally N-terminally acetylated. Introducing this modification synthetically allows for the creation of peptides that more closely resemble their native counterparts, which can be crucial for functional and structural studies.[1][2]
-
Enhanced Proteolytic Stability: The N-terminal amine is a common site for degradation by exopeptidases. Capping this terminus with an acetyl group blocks this degradation pathway, thereby increasing the peptide's half-life in biological systems.[2][3][4]
-
Modulation of Biological Activity: The neutral amide resulting from acetylation replaces the positive charge of the N-terminal amine. This change in charge can influence a peptide's interaction with receptors and other biological targets. A notable example is N-acetyl-Pro-Gly-Pro (Ac-PGP), a tripeptide derived from collagen breakdown that acts as a potent neutrophil chemoattractant through CXC receptors.[5]
-
Structural Influence: N-terminal acetylation can stabilize helical structures within peptides by providing a hydrogen bond acceptor that caps the helix.[1][6] This can be critical for maintaining a specific conformation required for biological activity.
Data Summary: Effects of N-Terminal Acetylation
The decision to incorporate an N-terminal acetyl group is a critical step in peptide design. The following table summarizes the key quantitative and qualitative impacts of this modification.
| Parameter | Effect of N-Terminal Acetylation | Rationale & Quantitative Impact |
| Molecular Weight | Increase | Adds 42.04 Da to the total mass of the peptide.[2] |
| N-Terminal Charge | Neutralization | The primary amine (NH3+) is converted to a neutral acetyl amide group (-NHCOCH3), eliminating the positive charge at physiological pH.[2] |
| Proteolytic Stability | Increased | Blocks degradation by N-terminal aminopeptidases. For example, N-terminal acetylation of the peptide Lfc extended its half-life in human serum from 0.5 to 1.5 hours.[7] |
| Purity (Post-Synthesis) | Potentially High | N-terminal acetylation is a high-yield reaction. Automated synthesis of an acetylated peptide (Ac-RRWQWR-NH2) resulted in a crude purity of 72%, comparable to the 78% purity of its non-acetylated counterpart.[7] |
| Secondary Structure | Stabilization of α-helices | The acetyl group can act as a helix cap, stabilizing the N-terminus of α-helical structures.[1][6] |
| Solubility | May Decrease | The loss of the polar N-terminal charge can reduce solubility in aqueous buffers, potentially requiring formulation adjustments.[2] |
| Biological Activity | Sequence-Dependent | Can be essential for activity (e.g., Ac-PGP as a chemoattractant)[5] or modulate activity by altering receptor interactions. |
Experimental Protocols
The following protocols describe a standard Fmoc-based Solid Phase Peptide Synthesis (SPPS) workflow, followed by a specific protocol for introducing this compound as the final N-terminal residue.
Protocol 1: General Fmoc-Based Solid Phase Peptide Synthesis (SPPS)
This protocol outlines the iterative cycle for elongating a peptide chain on a solid support.
-
Resin Preparation:
-
Place the appropriate resin (e.g., Rink Amide for C-terminal amides) in a reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for 30-60 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete removal of the Fmoc protecting group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU, HATU; 3-5 equivalents), and a base (e.g., DIPEA; 6-10 equivalents) in DMF.
-
Pre-activate the mixture by allowing it to stand for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours at room temperature. Microwave-assisted synthesis can significantly reduce coupling times.
-
Monitor the coupling reaction for completion using a qualitative method like the Kaiser test (ninhydrin test). Note: The Kaiser test gives a red/brown result for secondary amines like proline.[8]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each amino acid in the desired sequence.
-
Protocol 2: N-Terminal Capping with this compound
This step is performed after the final Fmoc deprotection of the completed peptide chain.
-
Final Deprotection:
-
Perform the Fmoc deprotection step (Protocol 1, Step 2) on the final amino acid of the synthesized peptide chain.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
This compound Coupling:
-
Prepare the coupling solution: In a separate vial, dissolve this compound (3-5 equivalents), a coupling agent (e.g., HBTU, HATU; 3-5 equivalents), and a base (e.g., DIPEA; 6-10 equivalents) in DMF.
-
Add the coupling solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours at room temperature, or until the reaction is complete (as indicated by a negative Kaiser test).
-
-
Final Washing:
-
Drain the coupling solution.
-
Wash the resin extensively with DMF (5 times) followed by DCM (5 times).
-
Dry the resin under vacuum.
-
Protocol 3: Cleavage and Deprotection
This final step cleaves the peptide from the resin and removes side-chain protecting groups.
-
Preparation:
-
Transfer the dry, peptide-bound resin to a cleavage vessel.
-
Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to a 50 mL centrifuge tube filled with cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether, wash the pellet with more cold ether, and re-centrifuge.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
General SPPS Workflow with N-Terminal Acetylation
Caption: Automated Fmoc-SPPS cycle with final this compound capping.
Signaling Pathway of N-acetyl-Pro-Gly-Pro (Ac-PGP)
References
- 1. Illuminating the impact of N-terminal acetylation: from protein to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phoenixbiotech.net [phoenixbiotech.net]
- 6. N-terminal Acetylation Stabilizes N-terminal Helicity in Lipid- and Micelle-bound α-Synuclein and Increases Its Affinity for Physiological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cem.de [cem.de]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of N-Acetyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-proline is a derivative of the amino acid proline, playing a significant role in various biochemical processes and serving as a key building block in the synthesis of pharmaceutical compounds.[1] Its presence and purity are critical in drug development and manufacturing. High-performance liquid chromatography (HPLC) is a precise, accurate, and robust technique for the quantification and qualification of this compound. These application notes provide detailed protocols for both achiral and chiral analysis of this compound.
Method 1: Achiral Analysis of this compound by Reversed-Phase HPLC
This method is suitable for the routine quantification of this compound in bulk samples and simple formulations where chiral separation is not required. The protocol is adapted from established methods for similar N-acetylated amino acids.
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
2. Reagents and Solutions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 4:96 v/v) containing 0.1% trifluoroacetic acid (TFA).[2] The mobile phase should be filtered and degassed before use.
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare working standards by serial dilution of the stock solution.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: 20 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (based on the UV absorption of the amide bond)
4. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: System Suitability Parameters for Achiral HPLC Method
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Quantitative Performance of Achiral HPLC Method (Representative Data)
| Parameter | Result |
| Retention Time (min) | ~ 4.5 |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 |
| Recovery (%) | 98 - 102% |
Experimental Workflow
References
N-Acetyl-L-proline as a Ligand in Binding Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-proline is a derivative of the amino acid L-proline, characterized by an acetyl group attached to the nitrogen atom. This modification makes it a valuable tool in biochemical and pharmacological studies, particularly in the context of enzyme-ligand binding assays. Its structural similarity to the C-terminal portion of substrates for the Angiotensin-Converting Enzyme (ACE) positions it as a competitive inhibitor and a useful probe for investigating the enzyme's active site.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound as a ligand in binding assays, with a primary focus on its interaction with ACE. Additionally, its potential application in the study of aminoacylases is discussed.
Principle Application: Competitive Inhibition of Angiotensin-Converting Enzyme (ACE)
This compound serves as an analog to the dipeptide C-terminal of preferred ACE substrates.[1][2] By mimicking the substrate's binding motif, this compound can competitively occupy the active site of ACE, thereby inhibiting its enzymatic activity. This characteristic makes it a suitable compound for use in ACE inhibitor screening assays, where it can be used as a reference compound or a competitive ligand to characterize the binding of novel inhibitory molecules.
Quantitative Data for ACE Inhibition
| Compound | Target | Assay Type | IC₅₀ | Kᵢ | Reference |
| This compound | Angiotensin-Converting Enzyme (ACE) | Colorimetric/Fluorometric | Data not available in searched literature | Data not available in searched literature | |
| Captopril | Angiotensin-Converting Enzyme (ACE) | Colorimetric | 1.1 ± 0.05 x 10⁻⁹ M | Data not available | [4] |
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
ACE is a critical enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that plays a central role in the regulation of blood pressure and cardiovascular homeostasis. Understanding this pathway is essential for contextualizing the effects of ACE inhibitors.
References
Experimental Use of N-Acetyl-L-proline in Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-proline, a derivative of the amino acid proline, is a versatile compound with significant applications in pharmaceutical research and development. Its unique structural features make it a valuable building block in the synthesis of novel therapeutic agents and a tool for studying enzymatic processes.[1] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key areas of drug development, including as an angiotensin-converting enzyme (ACE) inhibitor, in neuroprotection studies, and for its role in collagen synthesis.
Physicochemical Properties and Solubility
This compound is a white to off-white crystalline powder.[2] Its solubility is a critical factor in the design of experimental protocols and drug formulations.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁NO₃ | [3] |
| Molecular Weight | 157.17 g/mol | [3] |
| Melting Point | 115-117 °C | [4] |
| Solubility in Water | Slightly soluble | [4] |
Table 1: Physicochemical Properties of this compound. This table summarizes key physical and chemical characteristics of the compound.
| Solvent | Solubility (mole fraction) at 298.15 K |
| Water | 0.0432 |
| Methanol | 0.0865 |
| Ethanol | 0.0478 |
| Acetone | 0.0123 |
Table 2: Solubility of this compound in Various Solvents. Data provides insight into solvent selection for experimental assays and formulation development.
Application 1: Angiotensin-Converting Enzyme (ACE) Inhibition
This compound serves as an analog of the C-terminal dipeptide portion of preferred substrates for the angiotensin-converting enzyme (ACE), a key target in the management of hypertension.[5] This makes it a useful tool for studying the active site of ACE and for screening potential ACE inhibitors.
Experimental Protocol: In Vitro ACE Inhibition Assay
This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
This compound
-
Fluorescent substrate: o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro)
-
Tris-HCl buffer (pH 8.3)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of ACE in Tris-HCl buffer.
-
Prepare serial dilutions of this compound in ultrapure water.
-
To each well of the microplate, add:
-
40 µL of ACE working solution (or ultrapure water for blanks).
-
40 µL of this compound dilution (or ultrapure water for control).
-
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 160 µL of the fluorescent substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence at an excitation wavelength of 350 nm and an emission wavelength of 420 nm.[6][7]
-
Calculate the percentage of ACE inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]
Expected Results: While specific IC50 values for this compound are not extensively reported in publicly available literature, related proline-containing di- and tripeptides have demonstrated ACE inhibitory activity with IC50 values in the nanomolar to micromolar range.[1][5][8]
Application 2: Neuroprotection and Neurotoxicity Studies
The tripeptide N-acetyl-proline-glycine-proline (ac-PGP), a breakdown product of collagen, has been implicated in neuroinflammation and neuronal injury.[9] It exerts its effects through the CXCR2 receptor, leading to downstream signaling cascades that can result in apoptosis.[10][11] Understanding this pathway is crucial for developing therapeutic strategies for neurological disorders where inflammation and neuronal damage are prevalent.
Signaling Pathway: ac-PGP-Induced Neuronal Apoptosis via CXCR2
Caption: ac-PGP/CXCR2 signaling cascade leading to apoptosis.
Experimental Workflow: Assessing Neurotoxicity of ac-PGP
Caption: Workflow for evaluating ac-PGP neurotoxicity.
Quantitative Data: Dose-Dependent Effects of ac-PGP on Neuronal Apoptosis
| ac-PGP Concentration (nM) | % Apoptotic Neurons (TUNEL positive) | Fold Increase in Cleaved Caspase-3 |
| 0 (Vehicle) | 5 ± 1.2 | 1.0 |
| 0.1 | 12 ± 2.5 | 2.1 ± 0.4 |
| 1 | 25 ± 4.1 | 4.5 ± 0.8 |
| 10 | 48 ± 6.3 | 8.2 ± 1.5 |
| 100 | 55 ± 7.8 | 9.1 ± 1.7 |
Table 3: Neurotoxic Effects of ac-PGP on Primary Cortical Neurons. Data illustrates the dose-dependent increase in apoptosis and caspase-3 cleavage following 24-hour exposure to ac-PGP.[10][12]
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol is designed to screen for the potential neuroprotective effects of this compound against a known neurotoxin, such as glutamate or ac-PGP.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)
-
This compound
-
Neurotoxin (e.g., glutamate, ac-PGP)
-
Cell culture medium and supplements
-
MTT or LDH assay kit for cell viability
-
TUNEL or Annexin V assay kit for apoptosis
-
Antibodies for Western blotting (e.g., anti-cleaved caspase-3, anti-p-ERK1/2)
Procedure:
-
Plate neuronal cells in 96-well or other suitable culture plates and allow them to adhere and differentiate.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Induce neurotoxicity by adding a pre-determined optimal concentration of the neurotoxin to the culture medium.
-
Incubate for 24-48 hours.
-
Assess cell viability using an MTT or LDH assay.[13]
-
Quantify apoptosis using a TUNEL or Annexin V staining assay.[14][15]
-
(Optional) Perform Western blot analysis on cell lysates to measure the levels of key signaling proteins like cleaved caspase-3 and phosphorylated ERK1/2 to investigate the mechanism of action.[16]
Application 3: Modulation of Collagen Synthesis
N-Acetyl-L-hydroxyproline, a derivative of this compound, has been shown to influence collagen synthesis, a critical process in wound healing, tissue repair, and the pathology of fibrotic diseases.[17]
Experimental Protocol: Quantification of Collagen Synthesis (Hydroxyproline Assay)
This protocol measures the hydroxyproline content in cell culture or tissue samples as an indicator of collagen production.[11][18][19][20][21]
Materials:
-
Human dermal fibroblasts or other collagen-producing cells
-
N-Acetyl-L-hydroxyproline
-
Cell culture medium
-
6N HCl
-
Chloramine-T reagent
-
p-Dimethylaminobenzaldehyde (DMAB) reagent
-
Hydroxyproline standards
-
Spectrophotometer
Procedure:
-
Culture fibroblasts to confluence and then treat with varying concentrations of N-Acetyl-L-hydroxyproline for 48-72 hours.
-
Harvest the cell layer and supernatant.
-
Hydrolyze the samples in 6N HCl at 110-120°C for 18-24 hours to break down proteins into their constituent amino acids.
-
Neutralize the hydrolysates.
-
Add Chloramine-T reagent to each sample and incubate at room temperature to oxidize the hydroxyproline.
-
Add DMAB reagent and incubate at 60°C to develop a colored product.
-
Measure the absorbance at 550-560 nm.[18]
-
Calculate the hydroxyproline concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of hydroxyproline.
-
Convert hydroxyproline content to collagen content using an appropriate conversion factor (typically, hydroxyproline constitutes about 13.5% of collagen by weight).
Quantitative Data: Effect of N-Acetyl-L-hydroxyproline on Collagen Gene Expression
| Treatment | Fold Change in COL1A1 Expression | Fold Change in COL3A1 Expression |
| Control | 1.0 | 1.0 |
| 0.1% N-Acetyl-L-hydroxyproline | 1.8 ± 0.2 | 1.5 ± 0.15 |
Table 4: Upregulation of Collagen Gene Expression by N-Acetyl-L-hydroxyproline in Human Dermal Fibroblasts. Data shows the relative increase in the expression of genes for type I (COL1A1) and type III (COL3A1) collagen after treatment.[17]
Conclusion
This compound and its derivatives are valuable chemical entities in drug development, offering potential as therapeutic agents and as tools for target validation and compound screening. The protocols and data presented here provide a framework for researchers to explore the utility of these compounds in the context of cardiovascular disease, neurodegenerative disorders, and tissue engineering. Further investigation into the specific mechanisms of action and in vivo efficacy is warranted to fully realize their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, 99% | Fisher Scientific [fishersci.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chronic Unpredictable Stress Promotes Neuronal Apoptosis in the Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. abcam.com [abcam.com]
- 13. Leonurine Reduces Oxidative Stress and Provides Neuroprotection against Ischemic Injury via Modulating Oxidative and NO/NOS Pathway [mdpi.com]
- 14. Apoptosis-inducing factor is involved in the regulation of caspase-independent neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hydroxyproline Assay Kit [cellbiolabs.com]
- 20. Fibroblast procollagen production rates in vitro based on [3H]hydroxyproline production and procollagen hydroxyproline specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. development-of-4-hydroxyproline-analysis-kit-and-its-application-to-collagen-quantification - Ask this paper | Bohrium [bohrium.com]
Synthesis of N-acetyl-4-hydroxy-L-proline for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-4-hydroxy-L-proline, also known as Oxaceprol, is a derivative of the amino acid hydroxyproline, a primary component of collagen.[1][2] This compound has garnered significant interest in the pharmaceutical and cosmetic industries due to its anti-inflammatory, chondroprotective, and skin-rejuvenating properties.[1][2] In a research setting, N-acetyl-4-hydroxy-L-proline serves as a valuable tool for studying inflammatory processes, particularly in the context of osteoarthritis and other connective tissue disorders.[3][4][5] It is also utilized in cosmetology research for its potential to promote collagen and ceramide synthesis, thereby improving skin barrier function and reducing wrinkles.[1][2]
This document provides detailed protocols for two distinct methods for the synthesis of N-acetyl-4-hydroxy-L-proline: a classical chemical synthesis approach and a modern biocatalytic method. A summary of the quantitative data from each method is presented for comparison. Additionally, a diagram illustrating the proposed anti-inflammatory and chondroprotective mechanism of action of N-acetyl-4-hydroxy-L-proline is included to provide a biological context for its application.
Data Presentation
The following table summarizes the quantitative data from the two synthesis protocols described in this document, offering a clear comparison of their efficiency and outcomes.
| Parameter | Method 1: Chemical Synthesis | Method 2: Biocatalytic Synthesis |
| Starting Material | L-hydroxyproline (100 g) | Hydroxyproline (10 g) |
| Key Reagents | Acetic anhydride, Pyridine | Acyl transferase MsAcT, Ethyl acetate |
| Reaction Time | Overnight | 24 hours |
| Product Yield | 84.8 g | 12 g |
| Conversion Rate | Not explicitly stated | 95% |
| Product Purity | Recrystallized, high purity implied | 98% (as per HPLC) |
| Key Equipment | Standard laboratory glassware, rotary evaporator | Three-necked flask, stirrer, HPLC |
Experimental Protocols
Method 1: Chemical Synthesis via Acetylation with Acetic Anhydride
This protocol details the synthesis of N-acetyl-4-hydroxy-L-proline through the direct acetylation of L-hydroxyproline using acetic anhydride in the presence of pyridine.[3]
Materials:
-
L-hydroxyproline
-
Pyridine
-
Acetic anhydride
-
Water
-
Ethanol
-
Acetone
-
Ether
-
Ice bath
-
Standard laboratory glassware (beaker, flask, etc.)
-
Stirring apparatus
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
In a suitable flask, dissolve 100 g (0.76 mol) of L-hydroxyproline in 540 ml of water.
-
Cool the solution to 10°C using an ice bath.
-
Add 297 ml (3.7 mol) of pyridine to the solution.
-
Lower the temperature to 5°C and slowly add 151.2 ml (1.6 mol) of acetic anhydride while stirring.
-
Continue stirring the reaction mixture at 0-5°C for 45 minutes.
-
Add an additional 81 ml (0.97 mol) of pyridine, followed by the slow addition of 42.7 ml (0.45 mol) of acetic anhydride.
-
Allow the reaction to stir overnight in the ice bath, permitting the bath to gradually warm to room temperature.
-
Evaporate the solvent from the reaction mixture using a rotary evaporator.
-
Dissolve the resulting residue in ethanol and evaporate again to an oily residue. Repeat this step multiple times to remove residual pyridine.
-
Dissolve the final residue in acetone, seed with a small crystal of N-acetyl-4-hydroxy-L-proline if available, and cool to induce crystallization.
-
Filter the white crystals and recrystallize from an ethanol-ether mixture.
-
Dry the purified crystals under vacuum at 40°C to obtain the final product.
Expected Outcome: This procedure is reported to yield approximately 84.8 g of N-acetyl-4-hydroxy-L-proline with a melting point of 124-131°C and an optical rotation of [α]D23 -117° (c=1, water).[3]
Method 2: Biocatalytic Synthesis using Acyl Transferase
This protocol outlines an enzymatic approach to the synthesis of N-acetyl-4-hydroxy-L-proline, utilizing an acyl transferase for a highly specific and efficient conversion.[1]
Materials:
-
Hydroxyproline
-
Acyl transferase MsAcT
-
Ethyl acetate
-
0.1M pH 8.0 PBS buffer solution
-
Hydrochloric acid
-
Diatomaceous earth
-
Dichloromethane
-
500mL three-necked flask
-
Stirring paddle
-
Nitrogen gas source
-
HPLC system for analysis
-
Rotary evaporator
Procedure:
-
In a 500mL three-necked flask, add 200mL of 0.1M pH 8.0 PBS buffer solution.
-
To the buffer, add 0.5g of acyl transferase MsAcT, 10g of hydroxyproline, and 11g of ethyl acetate.
-
Stir the mixture with a stirring paddle at 25°C and 200 rpm under a gentle flow of nitrogen gas (0.01MPa) for 24 hours.
-
Monitor the reaction progress by HPLC to confirm the conversion rate.
-
Once the reaction is complete (target conversion rate of 95%), adjust the pH of the solution to 3-5 with hydrochloric acid.
-
Filter the solution through diatomaceous earth to remove the enzyme.
-
Extract the aqueous solution twice with an equal volume of dichloromethane.
-
Combine the organic extracts and remove the solvent by rotary evaporation to obtain the final product.
Expected Outcome: This biocatalytic method is reported to yield approximately 12 g of N-acetyl-4-hydroxy-L-proline with a purity of 98%.[1]
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-acetyl-4-hydroxy-L-proline as described in the protocols.
Caption: General workflow for the synthesis of N-acetyl-4-hydroxy-L-proline.
Proposed Mechanism of Action in Osteoarthritis
N-acetyl-4-hydroxy-L-proline (Oxaceprol) exerts its therapeutic effects in osteoarthritis through a multi-faceted mechanism that involves both anti-inflammatory and chondroprotective actions. It is believed to inhibit the infiltration of leukocytes into inflamed joint tissues, thereby reducing the inflammatory cascade.[3][6] Furthermore, it interferes with the activity of matrix metalloproteinases (MMPs), enzymes that degrade cartilage, and modulates the production of pro-inflammatory cytokines and prostaglandins.[3] In vitro studies have also suggested that it can stimulate the synthesis of collagen by chondrocytes.[7]
Caption: Anti-inflammatory and chondroprotective mechanism of N-acetyl-4-hydroxy-L-proline.
References
- 1. Effect of N-acetyl-cis-4-hydroxyproline on collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. What is the mechanism of Oxaceprol? [synapse.patsnap.com]
- 4. Oxaceprol - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Oxaceprol : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 7. 4-Hydroxyproline – a component of collagen - ... [dermaviduals.de]
Application Notes and Protocols for Microbial Production of N-acetyl cis-4-hydroxy-L-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl cis-4-hydroxy-L-proline is a valuable chiral intermediate used in the synthesis of various pharmaceuticals. It is a derivative of cis-4-hydroxy-L-proline (CHOP), a proline analog that has been investigated for its potential as an anticancer and antifibrotic agent.[1][2] However, the therapeutic application of CHOP is limited by its rapid excretion and toxicity.[1][2] N-acetylation of CHOP can mitigate these issues, creating a prodrug with improved pharmacokinetic properties.[1][3] This document provides detailed protocols for the microbial production of N-acetyl cis-4-hydroxy-L-proline using a whole-cell biocatalyst approach with genetically engineered Escherichia coli.
The production strategy involves a two-step enzymatic conversion from the readily available precursor, L-proline. This is achieved by the co-expression of two key enzymes:
-
L-proline cis-4-hydroxylase (SmP4H) from Sinorhizobium meliloti, which converts L-proline to cis-4-hydroxy-L-proline (CHOP).
-
N-acetyltransferase (Mpr1) from Saccharomyces cerevisiae, which acetylates CHOP to form the final product, N-acetyl cis-4-hydroxy-L-proline.[1]
This biocatalytic process offers a more sustainable and controlled alternative to traditional chemical synthesis methods.
Data Presentation: Production Metrics
The following tables summarize the quantitative data reported for the microbial production of N-acetyl cis-4-hydroxy-L-proline and related processes.
Table 1: Biotransformation of cis-4-hydroxy-L-proline (CHOP) to N-acetyl-CHOP
This approach utilizes an E. coli strain expressing only the Mpr1 N-acetyltransferase, with the substrate (CHOP) supplied externally.
| Parameter | Value | Host Strain | Key Conditions | Reference |
| Product Yield | 52 µmol / g wet cell weight | E. coli BL21(DE3) | M9 medium, 2% NaCl addition | [2] |
| Yield Improvement | 3.5-fold increase | E. coli BL21(DE3) | Addition of 2% NaCl to the medium | [2] |
Table 2: Co-expression System for Production from L-proline
This approach utilizes an E. coli strain co-expressing both SmP4H and Mpr1 to convert L-proline directly to the final product.
| Parameter | Value | Host Strain | Key Conditions | Reference |
| Yield Improvement | 2-fold increase | E. coli BL21(DE3) ΔputA | M9 medium with L-proline, addition of NaCl and L-ascorbate | [1] |
| Optimal Medium | M9 Medium > LB Medium | E. coli BL21(DE3) | Comparison of production in different base media | [1] |
| Optimal Fermentation Time | 42 hours | E. coli BL21(DE3) ΔputA | Optimized M9 medium with L-proline | [1] |
Visualized Workflows and Pathways
Biosynthetic Pathway
The following diagram illustrates the two-enzyme cascade for the conversion of L-proline to N-acetyl cis-4-hydroxy-L-proline within the engineered E. coli host.
Caption: Two-step enzymatic synthesis of N-acetyl cis-4-hydroxy-L-proline.
Experimental Workflow
This diagram outlines the complete experimental procedure, from host strain preparation to final product analysis.
Caption: Overall workflow for microbial production and purification.
Experimental Protocols
Protocol 1: Preparation of Recombinant E. coli
This protocol describes the preparation of the E. coli whole-cell biocatalyst by transforming it with a co-expression plasmid.
-
Plasmid Construction:
-
The genes for S. meliloti L-proline cis-4-hydroxylase (SmP4H) and S. cerevisiae N-acetyltransferase (Mpr1) are cloned into a suitable E. coli expression vector (e.g., pETDuet-1 or a similar vector capable of co-expression).
-
Each gene should be under the control of an inducible promoter, such as the T7 promoter.
-
Ensure appropriate ribosome binding sites are included for efficient translation of both enzymes.
-
-
Host Strain Selection:
-
E. coli BL21(DE3) is a suitable host for T7 promoter-based expression.
-
For enhanced production from L-proline, an L-proline oxidase deficient strain (E. coli BL21(DE3) ΔputA) can be used to prevent the degradation of the L-proline substrate.[1]
-
-
Transformation:
-
Prepare competent E. coli cells using standard methods (e.g., calcium chloride or electroporation).
-
Transform the competent cells with the co-expression plasmid.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.
-
Incubate overnight at 37°C.
-
Select single colonies for subsequent experiments.
-
Protocol 2: Fermentation and Production
This protocol details the cultivation of the recombinant E. coli for the production of N-acetyl cis-4-hydroxy-L-proline.
-
Inoculum Preparation:
-
Inoculate a single colony of the recombinant E. coli into 5 mL of LB medium containing the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
-
Production Culture:
-
Prepare M9 minimal medium (see Table 3 for composition).
-
In a baffled flask, inoculate the M9 production medium with the overnight culture to a starting OD₆₀₀ of ~0.05.
-
Add L-proline to the medium at a desired starting concentration (e.g., 1-5 g/L).
-
For enhanced hydroxylation, supplement the medium with 1 mM FeSO₄ and 10 mM L-ascorbic acid.[1]
-
To improve product yield, add NaCl to a final concentration of 2% (w/v).[2]
-
Incubate at 37°C with vigorous shaking (200-250 rpm).
-
-
Induction:
-
Monitor the cell growth by measuring the OD₆₀₀.
-
When the culture reaches mid-log phase (OD₆₀₀ ≈ 0.6-0.8), add Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM to induce gene expression.
-
After induction, reduce the incubation temperature to 25-30°C and continue shaking for 24-48 hours. The optimal production time has been noted at 42 hours in some conditions.[1]
-
-
Cell Harvesting:
-
After the incubation period, harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
The supernatant can be collected for analysis of extracellular product, and the cell pellet can be used for extraction of intracellular product.
-
Table 3: M9 Minimal Medium Composition (per 1 Liter)
| Component | Amount | Notes |
| 5x M9 Salts | 200 mL | Prepare separately and autoclave. |
| Na₂HPO₄·7H₂O | 64 g/L | |
| KH₂PO₄ | 15 g/L | |
| NaCl | 2.5 g/L | |
| NH₄Cl | 5.0 g/L | |
| Glucose (40% stock) | 10 mL | Autoclave or filter-sterilize separately. |
| MgSO₄ (1 M stock) | 2 mL | Autoclave or filter-sterilize separately. |
| CaCl₂ (0.1 M stock) | 1 mL | Autoclave or filter-sterilize separately. |
| Trace Metals Solution | 1 mL | Filter-sterilize. |
| Sterile Deionized Water | to 1 Liter |
Protocol 3: Product Purification
This protocol provides a general method for the purification of N-acetyl cis-4-hydroxy-L-proline from the fermentation broth and cell lysate using ion-exchange chromatography.
-
Extraction:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM phosphate buffer, pH 7.5).
-
Lyse the cells using sonication or a high-pressure homogenizer on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.
-
Combine the clarified supernatant with the fermentation supernatant from Protocol 2, Step 4.
-
-
Cation-Exchange Chromatography:
-
N-acetyl cis-4-hydroxy-L-proline is an acidic amino acid derivative and will be negatively charged at neutral to alkaline pH. However, at acidic pH (below its pI), it will be positively charged, making cation-exchange a suitable capture step.
-
Equilibration: Equilibrate a strong cation-exchange column (e.g., Dowex 50WX8 or similar) with an acidic buffer (e.g., 0.1 M acetic acid, pH ~3.0).
-
Loading: Adjust the pH of the combined supernatant to match the equilibration buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove unbound impurities.
-
Elution: Elute the bound product using a pH gradient or a step elution with a basic solution, such as 0.5 M ammonium hydroxide.
-
-
Desalting and Lyophilization:
-
Collect the fractions containing the product.
-
Remove the elution buffer salts by dialysis, gel filtration (desalting column), or by adjusting the pH and using a volatile buffer system followed by lyophilization.
-
Lyophilize the purified fractions to obtain the final product as a powder.
-
Protocol 4: Analytical Quantification (HPLC)
This protocol describes a general method for the quantification of N-acetyl cis-4-hydroxy-L-proline using HPLC with pre-column derivatization.
-
Sample Preparation:
-
Take aliquots of the fermentation broth or purified fractions.
-
Centrifuge to remove any particulates.
-
Dilute the samples as necessary into the mobile phase starting conditions.
-
-
Pre-Column Derivatization (OPA Method for primary amines - will not detect L-proline but will detect its hydroxylated, non-cyclized form if present):
-
Note: For proline and its derivatives, derivatization with agents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is more effective as it reacts with both primary and secondary amines.
-
FMOC-Cl Derivatization: Mix the sample with a borate buffer (pH ~8.0). Add a solution of FMOC-Cl in acetone and vortex briefly. Quench the reaction with an amine-containing reagent like adamantylamine.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Phosphate or acetate buffer (e.g., 20 mM, pH 6.5).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A linear gradient from ~10% B to 70% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (for FMOC derivatives: Ex: 266 nm, Em: 305 nm).
-
Quantification: Prepare a standard curve using a purified standard of N-acetyl cis-4-hydroxy-L-proline. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
-
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial production of N-acetyl cis-4-hydroxy-L-proline by coexpression of the Rhizobium L-proline cis-4-hydroxylase and the yeast N-acetyltransferase Mpr1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving N-Acetyl-L-proline synthesis yield and purity
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of N-Acetyl-L-proline synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yield in this compound synthesis can stem from several factors. Here are the most common issues and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Suboptimal Temperature: The reaction temperature might be too low.
-
Reagent Stoichiometry: Incorrect molar ratios of reactants can limit the yield.
-
Solution: Use a slight excess of the acetylating agent, acetic anhydride. A common protocol uses approximately 3 equivalents of acetic anhydride and a base like N,N-diisopropylethylamine (DIEA).[1]
-
-
pH Control: In aqueous preparations, maintaining the correct pH is critical.
-
Solution: During the addition of acetic anhydride in an aqueous solution of L-proline, the pH should be maintained at around 7.5 by the gradual addition of a saturated sodium carbonate solution.[2]
-
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction and purification steps.
-
Solution: Optimize the extraction process. After acidifying the reaction mixture, use an appropriate solvent like ethyl acetate for extraction and perform multiple extractions (e.g., 4 times) to maximize recovery.[2] For purification, while HPLC provides high purity, it can lead to some product loss.[1] Recrystallization is an alternative that might improve yield if optimized.
-
Q2: I am observing significant impurities in my final product. How can I identify and minimize them?
A2: Impurities can arise from side reactions or incomplete removal of starting materials and byproducts.
-
Unreacted L-proline: The presence of the starting material is a common impurity.
-
Solution: As mentioned above, ensure the reaction goes to completion by monitoring it and allowing for sufficient reaction time.
-
-
Diacylated Products or Other Side Products: The formation of byproducts can occur, especially with traditional acetylation methods.[1]
-
Solution: Control the reaction conditions carefully, particularly the temperature and the rate of addition of reagents. Using a biocatalytic method with an acyl transferase can significantly reduce byproducts and improve purity.[3]
-
-
Residual Solvents and Reagents: Acetic acid (from the hydrolysis of acetic anhydride), the base used (e.g., DIEA or pyridine), and the reaction solvent can remain in the final product.
-
Solution: After the reaction, ensure the complete removal of volatile components. Methanol and unreacted acetic anhydride can be removed by distillation under reduced pressure and freeze-drying.[1] Proper washing of the organic extracts and thorough drying of the final product are also essential.
-
-
Purification Method: The chosen purification method may not be effective enough.
-
Solution: High-Performance Liquid Chromatography (HPLC) is a highly effective method for achieving high purity.[1] If HPLC is not feasible, consider recrystallization from a suitable solvent system, which may require some optimization.
-
Q3: The reaction with acetic anhydride is difficult to control. Are there alternative synthesis methods?
A3: Yes, several alternative methods for the synthesis of this compound and its derivatives exist:
-
Enzymatic Synthesis: A biocatalytic method using an acyl transferase has been reported for the synthesis of N-Acetyl-L-4-hydroxyproline, achieving a high conversion rate (95%) and purity (98%).[3] This method offers high selectivity and milder reaction conditions.
-
Synthesis from Gelatin Hydrolysate: A multi-step process starting from the hydrolysis of gelatin can also be employed. This involves acetylation of the hydrolyzed product followed by further chemical modifications and purification.[4]
-
Microbial Production: For derivatives like N-acetyl cis-4-hydroxy-L-proline, microbial production methods have been developed by co-expressing specific enzymes in E. coli.[5]
Frequently Asked Questions (FAQs)
Q: What is the most common laboratory method for synthesizing this compound?
A: A widely used method is the acetylation of L-proline using acetic anhydride in the presence of a base.[1][2][6] The reaction can be carried out in an organic solvent like methanol with a base such as N,N-diisopropylethylamine (DIEA)[1] or in an aqueous solution with pH control using a base like sodium carbonate.[2]
Q: What are the critical parameters to control to achieve high yield and purity?
A: The critical parameters include:
-
Reaction Temperature: To ensure an adequate reaction rate and minimize side reactions.
-
Reaction Time: To drive the reaction to completion.
-
Stoichiometry of Reactants: Particularly the ratio of L-proline to the acetylating agent.
-
pH Control: Especially in aqueous synthesis, to maintain the reactivity of the amine group and the stability of the product.
-
Efficient Purification: To remove unreacted starting materials, byproducts, and residual reagents.
Q: How can I confirm the purity of my synthesized this compound?
A: Purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a very effective method for determining purity and quantifying impurities.[1][3]
-
Thin Layer Chromatography (TLC): A simpler method to qualitatively assess the presence of starting material and major impurities.
-
Melting Point: A sharp melting point close to the literature value (115-117 °C) is indicative of high purity.[2]
-
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the structure and identify impurities.
Q: What are the typical storage conditions for this compound?
A: this compound should be stored at 2-8°C.[2]
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Method | Starting Material | Acetylating Agent | Solvent | Base | Temp. | Time | Yield | Purity | Reference |
| Organic Solvent | L-proline | Acetic Anhydride | Methanol | DIEA | 70°C | 7h | 84.2% | >98% (HPLC) | [1] |
| Aqueous | L-proline | Acetic Anhydride | Water | Na2CO3 | 10-25°C | ~6h | 93.1% | 98.6% | [2] |
| Biocatalytic* | Hydroxyproline | Ethyl Acetate | PBS Buffer | - | 25°C | 24h | - (95% conversion) | 98% | [3] |
*Note: This method is for the synthesis of N-Acetyl-L-4-hydroxyproline, a derivative of this compound.
Experimental Protocols
Protocol 1: Synthesis in Organic Solvent[1]
-
Dissolve 115.1 mg (1 mmol) of L-proline in an appropriate amount of methanol.
-
Add 0.3 ml (approx. 3 mmol) of acetic anhydride and 0.5 ml (approx. 3 mmol) of N,N-diisopropylethylamine (DIEA) to the reaction mixture.
-
Reflux the mixture at 70°C for 7 hours.
-
After the reaction is complete, remove the methanol by distillation under reduced pressure.
-
Remove any unreacted acetic anhydride by freeze-drying.
-
Purify the crude product using High-Performance Liquid Chromatography (HPLC) to obtain a white solid.
Protocol 2: Synthesis in Aqueous Solution[2]
-
Dissolve 35g of L-proline in water.
-
Gradually add a saturated sodium carbonate solution dropwise to adjust the pH to 7.5.
-
Cool the solution to 10°C.
-
Add 32 ml of acetic anhydride dropwise while maintaining the pH at 7.5 with the sodium carbonate solution.
-
After the addition is complete, raise the temperature to 25°C and continue the reaction for about 6 hours, monitoring for the disappearance of L-proline.
-
Once the reaction is complete, adjust the pH of the reaction solution to 1 with hydrochloric acid.
-
Extract the product with ethyl acetate (4 x 30 mL).
-
Combine the organic layers and evaporate the solvent to obtain this compound as an oil.
Visualizations
Caption: Experimental workflow for this compound synthesis in an organic solvent.
Caption: Experimental workflow for this compound synthesis in an aqueous solution.
Caption: Logical troubleshooting workflow for this compound synthesis issues.
References
- 1. This compound | 68-95-1 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. Page loading... [guidechem.com]
- 4. US3860607A - Process for preparing hydroxy-l-proline or n-acetyl-hydroxy-l-proline from hydrolyzed gelatin - Google Patents [patents.google.com]
- 5. Microbial production of N-acetyl cis-4-hydroxy-L-proline by coexpression of the Rhizobium L-proline cis-4-hydroxylase and the yeast N-acetyltransferase Mpr1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
N-Acetyl-L-proline solubility in different organic solvents
This technical support center provides essential information for researchers, scientists, and drug development professionals working with N-Acetyl-L-proline. Below you will find quantitative solubility data, detailed experimental protocols, troubleshooting guidance, and frequently asked questions to facilitate your laboratory work.
Solubility Data
The mole fraction solubility of this compound was determined in sixteen different organic solvents across a temperature range of 283.15 K to 323.15 K. The data reveals that solubility generally increases with temperature across all tested solvents.[1][2][3][4] The highest solubility was observed in water and methanol, while the lowest was in acetonitrile.[5]
Table 1: Mole Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures (K)
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Acetone | Ethyl Acetate | Acetonitrile |
| 283.15 | 0.0893 | 0.0665 | 0.0521 | 0.0467 | 0.0381 | 0.0912 | 0.0321 | 0.0034 |
| 288.15 | 0.1012 | 0.0753 | 0.0593 | 0.0531 | 0.0435 | 0.1035 | 0.0372 | 0.0045 |
| 293.15 | 0.1143 | 0.0851 | 0.0673 | 0.0602 | 0.0495 | 0.1171 | 0.0429 | 0.0059 |
| 298.15 | 0.1286 | 0.0959 | 0.0761 | 0.0681 | 0.0562 | 0.1321 | 0.0494 | 0.0078 |
| 303.15 | 0.1442 | 0.1078 | 0.0858 | 0.0769 | 0.0637 | 0.1486 | 0.0567 | 0.0104 |
| 308.15 | 0.1613 | 0.1209 | 0.0965 | 0.0866 | 0.0719 | 0.1667 | 0.0649 | 0.0138 |
| 313.15 | 0.1800 | 0.1353 | 0.1082 | 0.0973 | 0.0811 | 0.1866 | 0.0741 | 0.0184 |
| 318.15 | 0.2004 | 0.1511 | 0.1211 | 0.1090 | 0.0912 | 0.2084 | 0.0844 | 0.0243 |
| 323.15 | 0.2227 | 0.1684 | 0.1353 | 0.1219 | 0.1023 | 0.2323 | 0.0959 | 0.0321 |
Data extracted from Qiu, J., et al. (2021). Solubility Behavior and Polymorphism of this compound in 16 Individual Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 66(3), 1533–1542.
Experimental Protocols
The following is a detailed methodology for determining the solubility of this compound in organic solvents using the static gravimetric method.[2][3]
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
Selected organic solvent (analytical grade)
-
Jacketed glass vessel
-
Thermostatic bath
-
Magnetic stirrer and stir bar
-
Analytical balance (readability ±0.1 mg)
-
Syringe with a filter (0.45 μm)
-
Drying oven
Procedure:
-
Temperature Control: Set the thermostatic bath to the desired experimental temperature and allow the jacketed glass vessel to equilibrate.
-
Sample Preparation: Add an excess amount of this compound to a known mass of the selected solvent in the jacketed glass vessel.
-
Equilibration: Stir the mixture continuously for at least 24 hours to ensure that solid-liquid equilibrium is reached.
-
Sample Withdrawal: Stop stirring and allow the undissolved solid to settle for at least 2 hours. Carefully withdraw a known volume of the supernatant using a pre-weighed syringe fitted with a filter to avoid drawing any solid particles.
-
Mass Determination of Saturated Solution: Weigh the syringe containing the saturated solution to determine the total mass of the withdrawn sample.
-
Solvent Evaporation: Transfer the saturated solution to a pre-weighed container and place it in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 323.15 K).
-
Mass Determination of Solute: Once the solvent has completely evaporated, weigh the container with the dried this compound residue.
-
Calculation of Mole Fraction Solubility:
-
Calculate the mass of the solute (this compound).
-
Calculate the mass of the solvent by subtracting the mass of the solute from the total mass of the saturated solution.
-
Convert the mass of the solute and the solvent to moles using their respective molecular weights.
-
Calculate the mole fraction solubility (x) using the formula: x = moles of solute / (moles of solute + moles of solvent)
-
-
Repeatability: Repeat the measurement at least three times for each temperature and solvent to ensure the accuracy of the results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent solubility results | Insufficient equilibration time. | Ensure the mixture is stirred for at least 24 hours to reach equilibrium. |
| Temperature fluctuations. | Use a high-precision thermostatic bath and monitor the temperature closely. | |
| Inaccurate weighing. | Use a calibrated analytical balance and ensure it is free from vibrations and drafts. | |
| Supersaturation | Rapid cooling of a saturated solution. | Approach the equilibrium temperature from a lower temperature or allow for a longer equilibration time. |
| Incomplete solvent evaporation | Drying temperature is too low or drying time is too short. | Increase the drying temperature (while ensuring it's below the decomposition temperature of this compound) or extend the drying time until a constant weight is achieved. |
| Contamination of the sample | Impurities in the solvent or this compound. | Use high-purity solvents and verify the purity of the this compound. |
| Drawing undissolved solid into the syringe. | Allow the solution to settle for an adequate amount of time and use a fine-pored filter on the syringe. |
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound in organic solvents?
A1: this compound is generally more soluble in polar protic solvents like water and short-chain alcohols (methanol, ethanol) and less soluble in non-polar or less polar aprotic solvents.[5] Its solubility is significantly influenced by the solvent's polarity, hydrogen bonding capacity, and the experimental temperature.[1][2][4]
Q2: How does temperature affect the solubility of this compound?
A2: The solubility of this compound in all tested organic solvents increases with an increase in temperature.[1][2][3][4] This indicates that the dissolution process is endothermic.
Q3: Are there different polymorphic forms of this compound to consider?
A3: Yes, studies have shown the existence of at least two polymorphic forms of this compound.[1][2][3] The specific polymorph present can be influenced by the solvent used for crystallization and can affect the solubility. It is advisable to characterize the solid phase in equilibrium with the saturated solution, for instance by using Powder X-ray Diffraction (PXRD).[2]
Q4: What is a reliable experimental method for determining the solubility of this compound?
A4: The static gravimetric method is a well-established and reliable technique for determining the solubility of compounds like this compound.[1][2][3] It involves allowing a mixture of the solute and solvent to reach equilibrium at a constant temperature and then determining the composition of the saturated solution by weighing the components after solvent evaporation.
Q5: Where can I find the physical and chemical properties of this compound?
A5: Key properties such as molecular formula (C7H11NO3), molecular weight (157.17 g/mol ), melting point (115-117 °C), and CAS number (68-95-1) are available in various chemical databases and safety data sheets.[1][6][7]
References
- 1. Page loading... [guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Solubility Behavior and Polymorphism of NâAcetylâlâproline in 16 Individual Solvents from 283.15 to 323.15 K - Journal of Chemical & Engineering Data - Figshare [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C7H11NO3 | CID 66141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Resolving N-Acetyl-L-proline Cis/Trans Isomers by NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving cis and trans isomers of N-Acetyl-L-proline using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: Why do the cis and trans isomers of this compound show distinct signals in the NMR spectrum?
A1: The rotation around the acetyl-proline amide bond is slow on the NMR timescale. This slow exchange between the cis and trans conformations results in separate sets of resonance signals for each isomer in the NMR spectrum, allowing for their individual detection and characterization.[1][2]
Q2: Which NMR techniques are most effective for distinguishing between the cis and trans isomers?
A2: A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed:
-
¹H NMR: Provides initial information on the presence of both isomers through distinct chemical shifts of the proline ring protons and the acetyl methyl protons. The relative populations of the isomers can be determined by integrating the corresponding peaks.[3]
-
¹³C NMR: The chemical shift difference between the β-carbon (Cβ) and γ-carbon (Cγ) of the proline ring is a reliable indicator. A difference of approximately 5 ppm suggests the trans isomer, while a difference of about 10 ppm is characteristic of the cis isomer.[4]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for unambiguous assignment. A characteristic Nuclear Overhauser Effect (NOE) is observed between the α-proton of proline and the protons of the preceding residue (in this case, the acetyl methyl group) in the cis conformation.[5]
-
2D COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These experiments are used to assign the coupled proton spins within each isomer's spin system.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This correlates the proton signals with their directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C resonances for each isomer.
Q3: How does the solvent affect the cis/trans isomer ratio?
A3: The equilibrium between the cis and trans isomers of this compound is sensitive to the solvent environment.[3][6] Generally:
-
Polar protic solvents (e.g., D₂O): The ratio is highly dependent on the pH.
-
Non-polar aprotic solvents (e.g., CDCl₃, benzene-d₆): These solvents can influence the equilibrium, often favoring the trans isomer where intramolecular hydrogen bonding can occur.[3]
Q4: How does pH influence the cis/trans equilibrium in aqueous solutions?
A4: In aqueous solutions, the pH has a significant impact on the isomer ratio. At low pH (below 2), the trans isomer is generally favored, with a cis population of around 25%. Conversely, at high pH (above 9), the cis isomer becomes more predominant, with a population of approximately 52%.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Overlapping signals in the ¹H NMR spectrum, making assignment difficult. | The chemical shifts of some protons in the cis and trans isomers are very close. This is especially common in complex peptide sequences. | Utilize 2D NMR techniques like COSY, TOCSY, and HSQC to resolve the overlapping signals and assign the resonances for each isomer. |
| Uncertainty in assigning the cis and trans isomers based on ¹H chemical shifts alone. | ¹H chemical shifts can be influenced by various factors, including solvent and temperature, leading to ambiguity. | 1. Acquire a ¹³C NMR spectrum and analyze the chemical shift difference between Cβ and Cγ.[4] 2. Perform a 2D NOESY experiment to look for the characteristic inter-residue NOE for the cis isomer.[5] |
| The signals for one of the isomers are very weak or not visible. | The population of one isomer is significantly lower than the other, potentially below the detection limit of the experiment. | 1. Increase the number of scans to improve the signal-to-noise ratio. 2. Adjust the solvent or pH to shift the equilibrium and increase the population of the minor isomer. For example, in D₂O, increasing the pH will favor the cis form.[3] |
| Broadened NMR signals. | This could be due to an intermediate exchange rate between the isomers on the NMR timescale, often influenced by temperature. | 1. Acquire the NMR spectra at a different temperature to move into the slow or fast exchange regime. 2. Ensure the sample is free of paramagnetic impurities, which can cause line broadening. |
Experimental Protocol: NMR Analysis of this compound Isomers
This protocol outlines the steps for preparing a sample of this compound and acquiring the necessary NMR data to resolve the cis and trans isomers.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or acetone-d₆) in a standard 5 mm NMR tube.[3]
-
For experiments in D₂O, the pH can be adjusted by adding small amounts of DCl or NaOD to investigate the pH-dependent equilibrium.[3]
-
Add a small amount of an internal standard, such as TMS (tetramethylsilane) or DSS (2,2-dimethyl-2-silapentane-5-sulfonate), for referencing the chemical shifts.
2. NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to observe the overall signal pattern and identify the presence of both isomers.
-
Acquire a 1D ¹³C NMR spectrum. This may require a higher concentration or a longer acquisition time.
-
Acquire the following 2D NMR spectra:
-
COSY: To establish proton-proton coupling connectivities within each isomer.
-
HSQC: To correlate protons with their directly attached carbons.
-
NOESY: To identify through-space correlations, which are critical for distinguishing the cis and trans isomers. A mixing time of 200-500 ms is typically suitable.
-
3. Data Processing and Analysis:
-
Process the acquired spectra using appropriate NMR software (e.g., TopSpin, Mnova, NMRPipe).
-
Reference the spectra to the internal standard.
-
¹H Spectrum Analysis:
-
Identify the separate sets of signals corresponding to the cis and trans isomers.
-
Integrate a well-resolved pair of signals (one for each isomer) to determine the relative population (Ktrans = [trans]/[cis]).[3]
-
-
¹³C Spectrum Analysis:
-
Assign the Cβ and Cγ resonances for each isomer using the HSQC spectrum.
-
Calculate the chemical shift difference (Δδ = δCβ - δCγ). A value around 5 ppm indicates the trans isomer, while a value around 10 ppm indicates the cis isomer.[4]
-
-
NOESY Spectrum Analysis:
-
Look for a cross-peak between the proline α-proton and the acetyl methyl protons. The presence of this cross-peak is a definitive indicator of the cis conformation.[5]
-
Quantitative Data Summary
The following table summarizes the key quantitative NMR parameters for distinguishing the cis and trans isomers of proline-containing molecules.
| Parameter | Trans Isomer | Cis Isomer | Reference |
| ¹³C Chemical Shift Difference (Δδ Cβ-Cγ) | ~ 5 ppm | ~ 10 ppm | [4] |
| Population in D₂O (pH < 2) | ~ 75% | ~ 25% | [3] |
| Population in D₂O (pH > 9) | ~ 48% | ~ 52% | [3] |
| Characteristic NOE | Hα(i) - Hδ(i-1) | Hα(i) - Hα(i-1) | [5] |
Experimental Workflow
Caption: Experimental workflow for resolving cis and trans isomers of this compound by NMR.
References
- 1. researchgate.net [researchgate.net]
- 2. Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides [imrpress.com]
- 3. odinity.com [odinity.com]
- 4. Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational differences between cis and trans proline isomers of a peptide antigen representing the receptor binding domain of Pseudomonas aeruginosa as studied by 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: N-Acetyl-L-proline Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of N-Acetyl-L-proline in solution. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary signs of this compound degradation in my solution?
A1: Degradation of this compound, a derivative of the amino acid proline, may not always be visually apparent. However, you should be vigilant for the following signs:
-
Changes in pH: A decrease in the pH of your solution over time can indicate the hydrolysis of the N-acetyl group, which releases acetic acid.
-
Unexpected Experimental Results: Inconsistent or anomalous results in your assays are a significant indicator that the integrity of your this compound solution may be compromised.
-
Appearance of New Peaks in Chromatography: If you are using analytical techniques like HPLC, the emergence of new peaks that were not present in the freshly prepared solution is a clear sign of degradation.
-
Changes in Physical Appearance: While less common for this compound, any change in color or the formation of precipitates should be treated as a sign of potential degradation or contamination.
Q2: What are the main factors that can cause this compound to degrade in solution?
A2: The stability of this compound in solution is primarily influenced by the following factors:
-
pH: Extremes in pH, both highly acidic and alkaline conditions, can catalyze the hydrolysis of the amide bond of the acetyl group.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
Light Exposure: Although this compound is not known to be highly photosensitive, prolonged exposure to UV or even ambient light can potentially contribute to degradation. Storing solutions in amber vials or in the dark is a good laboratory practice.
-
Presence of Enzymes: If solutions are not sterile, microbial contamination can introduce enzymes that may degrade the molecule.
-
Oxidizing Agents: The presence of oxidizing agents can potentially lead to the degradation of the proline ring.
Q3: My this compound solution has been stored at room temperature for a week. Is it still usable?
A3: For critical applications, it is recommended to use freshly prepared solutions. While short-term storage at room temperature may be acceptable for some non-critical uses, the stability can be compromised. For optimal results, stock solutions should be stored at low temperatures. A common recommendation for stock solutions is storage at -20°C for up to one year or at -80°C for up to two years[1]. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes[1].
Q4: I suspect my this compound has degraded. How can I confirm this?
A4: To confirm degradation, you will need to use an analytical technique that can separate and quantify this compound from its potential degradation products. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable approach. By comparing the chromatogram of your suspect solution to that of a freshly prepared standard, you can identify and quantify the remaining this compound and any new peaks corresponding to degradation products.
Q5: What are the expected degradation products of this compound?
A5: The most common degradation pathway for this compound in aqueous solution is hydrolysis of the N-acetyl group. This reaction yields L-proline and acetic acid . Under oxidative conditions, other degradation products could potentially form through modification of the proline ring, though these are generally less common under typical laboratory storage conditions.
Understanding this compound Stability: Degradation Pathways
The primary chemical degradation pathway for this compound in solution is hydrolysis. This process is influenced by pH and temperature.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the amide bond of the acetyl group is protonated, making it more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: In alkaline solutions, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the acetyl group.
Another factor to consider is the cis-trans isomerization of the acetyl group relative to the proline ring. This is a conformational change rather than degradation, but the equilibrium between isomers is influenced by pH and solvent polarity, which could potentially affect the biological activity or analytical profile of the compound[2]. In highly basic solutions, the cis isomer is more favored, while the trans isomer is more prevalent in acidic and nonpolar environments[2].
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a buffer at neutral pH).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control Sample: Keep an aliquot of the stock solution at -20°C, protected from light.
-
Analysis: After the specified stress period, neutralize the acidic and basic samples, and then analyze all samples (including the control) using a suitable analytical method, such as the HPLC method described below.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify this compound and separate it from its degradation products. Note: This is a general method; optimization may be required.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
Data Presentation: Summary of Stability Data (Illustrative)
The following table provides an illustrative summary of the expected stability of this compound under different storage conditions. Note: This data is estimated based on the general stability of N-acetylated amino acids and should be confirmed by experimental studies.
| Condition | Temperature | Duration | Expected Degradation (%) | Primary Degradation Product |
| Aqueous Solution (pH 7) | 4°C | 30 days | < 5% | L-proline |
| Aqueous Solution (pH 7) | 25°C | 7 days | 5-10% | L-proline |
| 0.1 M HCl | 60°C | 24 hours | 10-20% | L-proline |
| 0.1 M NaOH | 60°C | 2 hours | 15-25% | L-proline |
| 3% H₂O₂ | 25°C | 24 hours | < 10% | Oxidized proline derivatives |
| Solid State | 2-8°C | 2 years | < 2% | Not applicable |
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for investigating inconsistent experimental results.
References
Optimizing storage conditions for N-Acetyl-L-proline powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and analysis of N-Acetyl-L-proline powder.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder to ensure its long-term stability?
A1: To ensure the long-term stability of this compound powder, it should be stored in a refrigerated environment at 2-8°C. The container should be tightly sealed and kept in a dry, well-ventilated place to protect it from moisture, as the compound is hygroscopic.[1] For solutions, storage at -20°C for up to one year or -80°C for up to two years is recommended.[2]
Q2: Is this compound powder hygroscopic, and what issues can this cause?
A2: Yes, this compound is a hygroscopic powder, meaning it readily absorbs moisture from the atmosphere. This can lead to issues such as caking (clumping), which can affect the powder's flowability and make accurate weighing difficult. Moisture absorption can also potentially lead to chemical degradation over time.
Q3: What are the known degradation pathways for this compound?
A3: While stable under normal conditions, this compound can degrade under certain circumstances.[1] The primary degradation pathway of concern for amides is hydrolysis, which would break the acetyl group from the proline ring, yielding acetic acid and L-proline. Under high-temperature conditions, such as in a fire, hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]
Q4: How does this compound function in a biological context?
A4: this compound is recognized as an analog of the C-terminal dipeptide portion of substrates for the angiotensin-converting enzyme (ACE). Consequently, it is frequently utilized in research to investigate the active site of ACE and to study the binding characteristics of various substrates and inhibitors to this enzyme.[3] Its role is pivotal in research concerning the specificity of aminoacylases and the recognition of substrates.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Powder has formed clumps or caked | - Exposure to humidity due to improper storage. - Temperature fluctuations leading to moisture condensation. | - Before use, gently break up clumps with a clean, dry spatula. - For future prevention, ensure the container is always tightly sealed and stored in a desiccator or a controlled low-humidity environment. - Consider aliquoting the powder into smaller, single-use vials to minimize exposure of the bulk stock to atmospheric moisture. |
| Discoloration of the powder (e.g., yellowing) | - Potential chemical degradation due to prolonged exposure to light, air (oxidation), or elevated temperatures. - Presence of impurities. | - Assess the purity of the powder using an appropriate analytical method, such as HPLC (see Experimental Protocols section). - If degradation is confirmed, the batch should be discarded. - Ensure the powder is stored protected from light and in an inert atmosphere if necessary for long-term storage. |
| Inconsistent results in experiments | - Inaccurate weighing due to static electricity or clumping. - Degradation of the compound. - Contamination of the powder. | - Use an anti-static weighing dish or an ionizer to dissipate static charges during weighing. - Confirm the purity and integrity of the this compound powder using the HPLC method outlined below. - Always use clean spatulas and equipment when handling the powder to prevent cross-contamination. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. It is based on methods used for similar compounds and should be validated for your specific instrumentation and requirements.
Objective: To determine the purity of this compound powder and detect the presence of impurities or degradation products.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks
-
Pipettes
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). A common starting gradient could be 95:5 (A:B), holding for a few minutes, then ramping to a higher concentration of B to elute more hydrophobic impurities.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in the mobile phase in a 10 mL volumetric flask to create a 1 mg/mL stock solution. Prepare a series of dilutions for a calibration curve if quantification is needed.
-
Sample Solution Preparation: Prepare a sample solution of the this compound powder to be tested at the same concentration as the standard stock solution (1 mg/mL) using the mobile phase as the diluent.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution with Solvents A and B
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample can be calculated by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (area percent method).
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol outlines the determination of water content in this compound powder, which is crucial due to its hygroscopic nature.
Objective: To quantify the moisture content in a sample of this compound powder.
Materials:
-
This compound sample
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagent (e.g., one-component titrant)
-
Anhydrous methanol or a suitable Karl Fischer solvent
-
Airtight weighing vessel
Procedure:
-
Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry state by the instrument.
-
Sample Preparation: Due to the hygroscopic nature of the powder, handle the sample quickly in a low-humidity environment (e.g., a glove box or a room with controlled humidity) if possible.
-
Titration:
-
Accurately weigh a suitable amount of this compound powder directly into the pre-tared titration vessel. The sample size will depend on the expected water content and the type of titrator used.
-
Seal the vessel and start the titration.
-
The instrument will automatically titrate the water in the sample with the Karl Fischer reagent and calculate the water content. An extraction time of a few minutes may be necessary to ensure all water is released from the powder.
-
-
Result Calculation: The water content is typically reported as a percentage (%) or in parts per million (ppm).
Visualizations
Caption: Experimental workflow for handling and quality control of this compound powder.
Caption: Simplified diagram of the Renin-Angiotensin System and the role of ACE.
References
Technical Support Center: Troubleshooting N-Acetyl-L-proline HPLC Peak Tailing
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of N-Acetyl-L-proline.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?
Peak tailing for this compound, a polar compound, is most often caused by secondary interactions between the analyte and the stationary phase.[1] In reversed-phase HPLC using silica-based columns, residual silanol groups (Si-OH) on the silica surface are the primary source of these unwanted interactions.[2][3]
This compound has a predicted pKa of approximately 3.69, corresponding to its carboxylic acid group.[4][5] When the mobile phase pH is above 3, these silanol groups can become ionized (negatively charged), leading to strong polar or ionic interactions with polar analytes.[2][3] This secondary retention mechanism, in addition to the desired hydrophobic interaction, causes a portion of the analyte molecules to elute more slowly, resulting in an asymmetrical or "tailing" peak.[3]
Q2: How can I systematically troubleshoot the peak tailing of this compound?
A logical, step-by-step approach is the most effective way to identify and resolve the root cause of peak tailing. Start by evaluating the most common chemical factors before moving to column hardware and instrument setup. The following workflow provides a systematic guide.
Q3: What are the ideal mobile phase conditions to prevent peak tailing for this compound?
Optimizing the mobile phase is critical. The primary goal is to suppress the ionization of residual silanol groups on the column.
-
pH Adjustment: The most effective strategy is to lower the mobile phase pH.[3] Operating at a pH between 2.5 and 3.0 ensures that the vast majority of silanol groups are protonated (neutral), which minimizes the secondary interactions that cause tailing.[3][6] This pH is also sufficiently below the pKa of this compound (~3.69), ensuring it remains in a consistent, single protonation state.
-
Buffer Selection: Use a buffer to maintain a stable pH.[7] Common choices for low pH work are formic acid or trifluoroacetic acid (TFA) at concentrations of 0.05-0.1%. For pH ranges closer to 3, a phosphate buffer can be effective.
-
Buffer Concentration: A buffer concentration of 20-50 mM is generally sufficient to mask residual silanol interactions and provide good peak shape.[6]
Q4: Can column choice and condition affect peak tailing?
Yes, the column is a major factor.
-
Column Chemistry: Use modern, high-purity silica columns that feature robust end-capping.[7] End-capping is a chemical process that covers many of the residual silanol groups, reducing their availability for secondary interactions.[8][9] Columns with polar-embedded or polar-endcapped phases can also improve peak shape for polar compounds.[2]
-
Column Contamination: Over time, the column inlet frit or the packing material itself can become contaminated with strongly retained components from the sample matrix.[1] This can disrupt the flow path and create active sites, leading to tailing. Regular column flushing is recommended.
-
Column Voids: A void at the head of the column or deformation of the packing bed can cause significant peak distortion.[3][7] If tailing appears suddenly and is accompanied by a drop in backpressure, a column void may be the cause.
Q5: Could my sample preparation or instrument setup be the problem?
While less common for this specific analyte, sample and system factors should not be overlooked.
-
Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to tailing.[7][10] If peak shape worsens at higher concentrations, try diluting the sample.
-
Injection Solvent: The sample should ideally be dissolved in the mobile phase or a solvent that is weaker (more polar in reversed-phase) than the mobile phase.[1] Dissolving the sample in a much stronger, less polar solvent (e.g., 100% acetonitrile) can cause peak distortion.[10]
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing, loose fittings, or a large detector cell can cause band broadening and tailing.[2][11] Ensure all connections are secure and use tubing with a narrow internal diameter (e.g., 0.005").[2]
Quantitative Data Summary
The mobile phase pH has a profound impact on the peak shape of ionizable compounds like this compound. Lowering the pH typically improves peak symmetry by suppressing silanol activity.
| Mobile Phase pH | Expected USP Tailing Factor (Tf) | Rationale |
| 7.0 | > 2.0 | At neutral pH, silanol groups are fully ionized (Si-O⁻), leading to strong secondary interactions and significant tailing.[2][3] |
| 4.5 | 1.5 - 1.9 | Closer to the analyte's pKa (~3.69), causing potential for mixed ionization states. Silanols are still partially ionized.[2] |
| 3.0 | 1.1 - 1.4 | Silanol ionization is significantly suppressed, greatly reducing secondary interactions.[3][6] |
| 2.5 | 1.0 - 1.2 | Silanols are fully protonated (Si-OH), resulting in minimal polar secondary interactions and optimal peak symmetry.[3][6] |
Experimental Protocols
Protocol 1: Preparation of a Low-pH Mobile Phase
This protocol describes the preparation of a mobile phase designed to minimize peak tailing for this compound.
Objective: To prepare a buffered mobile phase at pH ~2.7.
Materials:
-
HPLC-grade Water
-
HPLC-grade Acetonitrile
-
Formic Acid (≥98% purity)
-
0.2 µm solvent filters
Procedure:
-
Aqueous Component (0.1% Formic Acid in Water):
-
Measure 999 mL of HPLC-grade water into a clean 1 L solvent bottle.
-
Carefully add 1 mL of formic acid to the water.
-
Cap the bottle and mix thoroughly by inversion.
-
Filter the solution using a 0.2 µm filter assembly.
-
Degas the solution for 10-15 minutes using sonication or vacuum degassing.
-
-
Organic Component (Acetonitrile):
-
Filter and degas HPLC-grade acetonitrile separately.
-
-
HPLC Setup:
-
Place the prepared aqueous solution in mobile phase bottle A and the acetonitrile in mobile phase bottle B.
-
Set the HPLC method to deliver the desired isocratic ratio or gradient profile (e.g., 95% A, 5% B).
-
Protocol 2: Standard Column Cleaning Procedure
This procedure is used to remove strongly retained contaminants from a C18 column that may be causing peak tailing.
Objective: To clean and regenerate a contaminated C18 reversed-phase column.
Materials:
-
HPLC-grade Water
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Acetonitrile (ACN)
Procedure:
-
Disconnect Detector: Disconnect the column outlet from the detector to prevent flushing contaminants into the detector cell.
-
Flush Buffer: Flush the column with 20 column volumes of HPLC-grade water (with no buffer) at a low flow rate to remove salts.
-
Flush with Organic: Flush the column with 20 column volumes of 100% Acetonitrile.
-
Strong Solvent Flush: Flush the column with 20 column volumes of Isopropanol to remove strongly non-polar contaminants.[1]
-
Return to ACN: Flush with 20 column volumes of 100% Acetonitrile.
-
Equilibrate: Reconnect the column to the detector. Equilibrate the column with your mobile phase (starting conditions if using a gradient) until a stable baseline is achieved.
Note: Always consult the column manufacturer's guidelines for specific solvent and pH limitations.
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chembk.com [chembk.com]
- 5. Page loading... [guidechem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. LC Technical Tip [discover.phenomenex.com]
- 9. shodexhplc.com [shodexhplc.com]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. uhplcs.com [uhplcs.com]
N-Acetyl-L-proline stability issues at different pH values
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Acetyl-L-proline at different pH values.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound solutions.
Issue 1: Inconsistent analytical results or changes in biological activity over time.
-
Question: My analytical results (e.g., HPLC chromatogram) for an this compound solution change over time, showing peak splitting or shifts in retention time. Why is this happening?
-
Answer: This is likely due to the cis-trans isomerization of the acetyl group around the amide bond of this compound. This equilibrium is sensitive to pH and the polarity of the solvent. At acidic pH, the trans isomer is generally favored, while at high pH, the cis isomer becomes more prominent.[1] This conformational change can affect analytical separation and may also influence biological activity. It is crucial to control and monitor the pH of your solutions to ensure consistency.
Issue 2: Apparent degradation of this compound in acidic or basic solutions.
-
Question: I suspect my this compound is degrading in my experimental buffer. What are the likely degradation products and how can I detect them?
-
Answer: Under strongly acidic or basic conditions, particularly with heat, this compound can undergo hydrolysis. The most probable degradation pathway is the cleavage of the N-acetyl group to yield L-proline and acetic acid . A stability-indicating HPLC method can be developed to separate this compound from L-proline.
Issue 3: Precipitation or cloudiness in this compound solutions.
-
Question: My this compound solution has become cloudy or has formed a precipitate. What could be the cause?
-
Answer: this compound has limited solubility in some organic solvents and its solubility in aqueous solutions can be pH-dependent. Changes in temperature or pH can lead to precipitation. Ensure that you are operating within the solubility limits for your specific solvent and temperature conditions. If you have adjusted the pH, the salt form of this compound may have different solubility characteristics. It is recommended to prepare fresh solutions and store them under recommended conditions (refrigerated at 2-8°C for short-term storage).[2]
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of this compound?
A1: The pH of the solution has a significant impact on the conformational stability (cis-trans isomerization) and chemical stability (hydrolysis) of this compound.
-
Conformational Stability: The equilibrium between the cis and trans isomers of the amide bond is pH-dependent. In acidic conditions (pH < 2), the trans isomer is the major form.[1] In basic conditions (pH > 9), the proportion of the cis isomer increases significantly.[1]
-
Chemical Stability: this compound is susceptible to hydrolysis under harsh acidic and basic conditions, leading to the cleavage of the acetyl group. It is generally more stable at neutral or near-neutral pH.
Q2: What are the expected degradation products of this compound under forced degradation conditions?
A2: The primary degradation products will vary depending on the stress condition:
-
Acid/Base Hydrolysis: L-proline and acetic acid.
-
Oxidation: Oxidized derivatives of the proline ring.
-
Thermal/Photolytic Stress: A mix of degradation products may be formed, potentially including smaller fragments resulting from ring opening.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For short-term use, aqueous solutions of this compound should be stored at 2-8°C.[2] For long-term storage, it is advisable to store the solid compound at -20°C. To minimize degradation and conformational changes, it is best to prepare solutions fresh for each experiment.
Data on this compound Stability
The following tables summarize the stability characteristics of this compound.
Table 1: Effect of pH on the Cis-Trans Isomer Equilibrium of this compound in Aqueous Solution.
| pH Condition | Predominant Isomer | Approximate Fraction of Cis Isomer |
| Acidic (pH < 2) | Trans | ~25%[1] |
| Neutral (pH ~7) | Trans | Data not available |
| Basic (pH > 9) | Cis | ~52%[1] |
Table 2: Illustrative Forced Degradation Data for this compound.
Disclaimer: The following data is illustrative, based on general principles of forced degradation studies, as specific quantitative degradation kinetics for this compound were not available in the cited literature. The primary degradation product observed is L-proline.
| Stress Condition | Time | Temperature | % Degradation (Illustrative) |
| 0.1 M HCl | 8 hours | 60°C | 12% |
| 0.1 M NaOH | 4 hours | 60°C | 18% |
| 3% H₂O₂ | 24 hours | Room Temp | 8% |
| Dry Heat | 48 hours | 80°C | 5% |
| Photostability (ICH Q1B) | 7 days | Room Temp | <2% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To induce degradation of this compound under various stress conditions to identify potential degradation products and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water and acetonitrile
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC grade water.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl in a flask. Heat at 60°C for 8 hours. Cool, neutralize with 0.2 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH in a flask. Heat at 60°C for 4 hours. Cool, neutralize with 0.2 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Store the solid this compound in a hot air oven at 80°C for 48 hours. Dissolve the stressed solid to prepare a 0.1 mg/mL solution in the mobile phase.
-
Control Sample: Dilute the stock solution to 0.1 mg/mL with the mobile phase without subjecting it to any stress.
-
Analysis: Analyze all samples by the HPLC method described below.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify this compound and separate it from its potential degradation products.
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of 95% 0.1% Formic Acid in Water and 5% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Run Time | 15 minutes |
Visualizations
The following diagrams illustrate key concepts related to this compound stability and activity.
References
Minimizing byproducts in N-Acetyl-L-proline acetylation reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-acetylation of L-proline. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the N-acetylation of L-proline?
A1: The most prevalent laboratory method involves the reaction of L-proline with acetic anhydride in the presence of a base. Common solvents for this reaction include water, methanol, or acetic acid. The choice of base and solvent can significantly impact the reaction's yield and purity.
Q2: What are the potential byproducts in this reaction?
A2: Several byproducts can form during the N-acetylation of L-proline, which can complicate purification and reduce the yield of the desired product. These include:
-
Unreacted L-proline: Incomplete reactions will leave residual starting material.
-
Acetic Acid: This is a primary byproduct, formed from both the reaction of L-proline with acetic anhydride and the hydrolysis of excess acetic anhydride.
-
N-Acetyl-D-proline: Racemization of the chiral center of L-proline can occur, especially at elevated temperatures, leading to the formation of the D-enantiomer.
-
Proline Dipeptides: Under certain conditions, L-proline can undergo self-condensation to form dipeptides (e.g., L-prolyl-L-proline), which can also be acetylated.
-
Mixed Anhydride: The carboxylate of the N-Acetyl-L-proline product can react with another molecule of acetic anhydride to form a mixed anhydride.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction. By spotting the reaction mixture alongside standards of L-proline and this compound, you can visualize the consumption of the starting material and the formation of the product. A common mobile phase for this separation is a mixture of ethanol and toluene.
Q4: What is the significance of the cis/trans isomers of this compound?
A4: The amide bond formed during the acetylation of proline can exist as two rotational isomers (rotamers): cis and trans. This isomeric mixture is observable by NMR spectroscopy and the equilibrium between the two forms can be influenced by the solvent and pH. For most applications, this isomerism does not affect the utility of the final product, but it is an important structural feature to be aware of during characterization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Suboptimal reaction conditions (temperature, time). 3. Inefficient work-up and purification. 4. Hydrolysis of acetic anhydride. | 1. Monitor the reaction by TLC to ensure completion. 2. Optimize reaction temperature and time. For instance, refluxing in methanol can take several hours. 3. Ensure efficient extraction and consider purification by column chromatography or recrystallization. 4. Use anhydrous solvents and add acetic anhydride slowly to a cooled reaction mixture to minimize hydrolysis. |
| Presence of Unreacted L-proline in Product | 1. Insufficient amount of acetic anhydride. 2. Short reaction time. 3. Inadequate mixing. | 1. Use a molar excess of acetic anhydride (typically 1.2 to 3 equivalents). 2. Extend the reaction time and monitor for the disappearance of the L-proline spot on TLC. 3. Ensure vigorous stirring throughout the reaction. |
| Product is Contaminated with Acetic Acid | 1. Acetic acid is a natural byproduct of the reaction. 2. Hydrolysis of excess acetic anhydride during work-up. | 1. After the reaction, remove volatile components under reduced pressure. 2. Perform aqueous work-up with a mild base (e.g., sodium bicarbonate solution) to neutralize and remove acetic acid. 3. Co-evaporation with a solvent like toluene can help remove residual acetic acid. |
| Racemization (Presence of N-Acetyl-D-proline) | 1. High reaction temperatures. 2. Prolonged exposure to harsh basic or acidic conditions. | 1. Conduct the reaction at the lowest effective temperature. Some protocols recommend temperatures as low as 0-5°C. 2. Minimize the reaction time and avoid prolonged exposure to strong acids or bases during work-up. |
| Formation of Oligomers (Dipeptides) | 1. Activation of the carboxylic acid group of L-proline or the N-acetylated product. | 1. Control the reaction temperature and the amount of activating agent (acetic anhydride). 2. The use of a suitable base can help to minimize this side reaction. |
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Acetylation of L-proline
| Solvent | Base | Temperature | Reaction Time | Reported Yield | Reference |
| Methanol | N,N-Diisopropylethylamine (DIEA) | 70°C (Reflux) | 7 hours | 84.2% | [1] |
| Water | Sodium Carbonate | 10°C to 25°C | ~6 hours | 93.1% | |
| Acetic Acid | None | 40-70°C | 1-4 hours | 92-98% (for various amino acids) | |
| Water | Pyridine | 0-5°C to Room Temp. | Overnight | 84.8 g from 100 g of starting material (for hydroxyproline) | [2] |
Experimental Protocols
Protocol 1: Acetylation in an Aqueous Medium
This protocol is adapted from a general procedure for the acetylation of amino acids in an aqueous solution.
-
Dissolution: Dissolve L-proline (1 equivalent) in water.
-
pH Adjustment: Cool the solution to 10°C and slowly add a saturated solution of sodium carbonate to adjust the pH to approximately 7.5.
-
Addition of Acetic Anhydride: While maintaining the temperature at 10°C, add acetic anhydride (1.2-1.5 equivalents) dropwise. During the addition, continue to add the sodium carbonate solution as needed to maintain a pH of 7.5.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to 25°C and stir for approximately 6 hours.
-
Monitoring: Monitor the reaction progress by TLC until the L-proline spot is no longer visible.
-
Work-up: Once the reaction is complete, carefully adjust the pH of the reaction mixture to ~1 with a suitable acid (e.g., HCl).
-
Extraction: Extract the product from the acidified aqueous solution with a suitable organic solvent, such as ethyl acetate (4 times).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the this compound product.
Protocol 2: Acetylation in an Organic Solvent
This protocol is based on a general procedure using an organic solvent and a non-nucleophilic base.[1]
-
Dissolution: Dissolve L-proline (1 equivalent) in methanol.
-
Addition of Reagents: Add N,N-Diisopropylethylamine (DIEA) (ca. 3 equivalents) to the solution, followed by the slow addition of acetic anhydride (ca. 3 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 70°C) and maintain for 7 hours.
-
Monitoring: Periodically check the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol by distillation under reduced pressure.
-
Purification: The crude product can be further purified by methods such as HPLC to yield the final white solid product.[1]
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Formation pathways for common byproducts.
Caption: A logical workflow for troubleshooting low reaction yields.
References
Technical Support Center: Enhancing N-Acetyl-L-proline Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively solubilize N-Acetyl-L-proline for in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is described as a white crystalline powder that is slightly soluble in water, methanol, and chloroform.[1] Its solubility is influenced by temperature, with higher temperatures generally leading to increased solubility.[1]
Q2: I am observing precipitation of this compound in my aqueous cell culture medium. What are the common causes?
A2: Precipitation in aqueous media is a common issue and can be attributed to several factors:
-
Low Aqueous Solubility: this compound has limited solubility in water.[1]
-
High Concentration: Your target concentration may exceed the solubility limit of the compound in the final assay medium.
-
Solvent Shock: When a concentrated stock solution, typically in an organic solvent like DMSO, is rapidly diluted into an aqueous buffer, the compound can "crash out" of solution.[2][3]
-
pH of the Medium: The pH of your cell culture medium or buffer can significantly impact the solubility of this compound, which has an acidic pKa.[4][5]
-
Temperature Changes: Cooling of a solution that was prepared at a higher temperature can lead to precipitation.
Q3: What is a good starting solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing a concentrated stock solution of this compound. It has a reported solubility of ≥ 100 mg/mL in DMSO.[6]
Q4: How can I avoid precipitation when diluting my DMSO stock solution into my aqueous assay medium?
A4: To prevent precipitation upon dilution, consider the following techniques:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.[7]
-
Slow Addition and Mixing: Add the stock solution dropwise to the aqueous medium while gently vortexing or swirling.[8] This helps to avoid localized high concentrations.
-
Pre-warming the Medium: Warming the cell culture medium to 37°C can help to increase the solubility of the compound upon addition.[8]
-
Lowering the Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.1% in your cell culture to minimize solvent-induced precipitation and toxicity.[2]
Q5: Can I use pH adjustment to improve the solubility of this compound in my buffer?
A5: Yes, pH adjustment can be an effective strategy. Since this compound is an acidic compound, increasing the pH of the buffer (making it more basic) will deprotonate the carboxylic acid group, forming a more soluble salt. It is important to ensure the final pH is compatible with your in vitro assay and cell viability.
Troubleshooting Guide: this compound Precipitation
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to aqueous medium. | The final concentration exceeds the aqueous solubility limit. | Lower the final working concentration of this compound. |
| "Solvent shock" from rapid dilution of DMSO stock. | Add the stock solution dropwise while gently vortexing the medium. Prepare an intermediate dilution in your cell culture medium. | |
| Solution is initially clear but becomes cloudy over time. | The compound is slowly precipitating out of a supersaturated solution. | The final concentration is likely too high for long-term stability. Consider lowering the concentration or adding a co-solvent. |
| Temperature fluctuations (e.g., moving from a warm incubator to room temperature). | Maintain a constant temperature for your experimental setup. | |
| Precipitation is observed only in specific wells of a multi-well plate. | Incomplete mixing or localized high concentrations during pipetting. | Ensure thorough but gentle mixing after adding the compound to each well. |
| The pH of the medium changes after adding the compound. | This compound is acidic and can lower the pH of a poorly buffered solution. | Ensure your cell culture medium or buffer has sufficient buffering capacity to maintain a stable pH. |
Data Presentation: Solubility of this compound in Various Solvents
The following table summarizes the mole fraction solubility (x₁) of this compound in various solvents at different temperatures, as determined by the static gravimetric method. This data can guide your choice of solvent for specific applications.
| Solvent | Temperature (K) | Mole Fraction Solubility (10³x₁) |
| Water | 283.15 | 11.85 |
| 298.15 | 17.02 | |
| 313.15 | 23.98 | |
| 323.15 | 29.63 | |
| Methanol | 283.15 | 9.88 |
| 298.15 | 13.91 | |
| 313.15 | 19.12 | |
| 323.15 | 23.45 | |
| Ethanol | 283.15 | 5.01 |
| 298.15 | 7.18 | |
| 313.15 | 10.23 | |
| 323.15 | 12.88 | |
| Acetonitrile | 283.15 | 0.09 |
| 298.15 | 0.32 | |
| 313.15 | 1.01 | |
| 323.15 | 1.45 | |
| Acetone | 283.15 | 10.11 |
| 298.15 | 15.23 | |
| 313.15 | 22.58 | |
| 323.15 | 28.99 | |
| Dichloromethane | 283.15 | 0.15 |
| 298.15 | 0.28 | |
| 313.15 | 0.53 | |
| 323.15 | 0.78 | |
| Ethyl acetate | 283.15 | 0.41 |
| 298.15 | 0.72 | |
| 313.15 | 1.35 | |
| 323.15 | 1.98 | |
| 1,4-Dioxane | 283.15 | 2.01 |
| 298.15 | 3.25 | |
| 313.15 | 5.33 | |
| 323.15 | 7.39 |
Data adapted from Qiu, J., et al. (2021). Journal of Chemical & Engineering Data, 66(3), 1434–1443.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous media.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required to prepare a stock solution of the desired concentration (e.g., 100 mg/mL).
-
Accurately weigh the calculated mass of this compound and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[6]
Protocol 2: Enhancing Aqueous Solubility using pH Adjustment
Objective: To increase the solubility of this compound in an aqueous buffer by adjusting the pH.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline - PBS)
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare the desired aqueous buffer.
-
Add the desired amount of this compound to the buffer while stirring.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Slowly add small increments of 1 M NaOH to the solution while continuously stirring and monitoring the pH.
-
Continue to add NaOH until the this compound is fully dissolved and the desired final pH is reached. Be cautious not to overshoot the target pH.
-
Filter the final solution through a 0.22 µm sterile filter to remove any potential microbial contamination or undissolved particulates.
Protocol 3: Kinetic Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.[9][10]
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Multi-channel pipette
-
Plate shaker
-
Nephelometer or plate reader capable of measuring turbidity
Procedure:
-
In a 96-well microplate, prepare serial dilutions of the this compound stock solution in DMSO.
-
To each well containing the serially diluted compound, add a fixed volume of the aqueous buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).
-
Seal the plate and incubate it on a plate shaker at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).
-
Measure the turbidity or light scattering of each well using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm).
-
The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Cis-Trans Equilibrium of this compound. An Experiment for the Biophysical Chemistry Laboratory | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. benchchem.com [benchchem.com]
- 9. enamine.net [enamine.net]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
Technical Support Center: Scaling Up N-Acetyl-L-proline Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of N-Acetyl-L-proline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of this compound production via chemical synthesis, enzymatic methods, or fermentation.
Chemical Synthesis
Issue 1: Low Yield Upon Scale-Up
-
Question: We successfully synthesized this compound at the lab scale with high yields, but the yield has dropped significantly after moving to a pilot-scale reactor. What are the potential causes and solutions?
-
Answer: Several factors can contribute to a decrease in yield during the scale-up of chemical synthesis. Here's a troubleshooting workflow to identify and address the issue:
-
Heat Transfer Limitations: Larger reactors have a lower surface-area-to-volume ratio, which can lead to inefficient heat dissipation and the formation of localized hot spots. This can cause degradation of the product or starting materials and promote side reactions.
-
Solution: Improve agitation to ensure uniform temperature distribution. Consider using a jacketed reactor with a more efficient heat transfer fluid. For highly exothermic reactions, controlled addition of reagents may be necessary.
-
-
Mass Transfer Issues: Inefficient mixing in a larger vessel can lead to poor distribution of reactants, reducing the reaction rate and promoting the formation of byproducts.
-
Solution: Optimize the impeller design and agitation speed for the new reactor geometry. Ensure that the reactants are introduced in a way that promotes rapid mixing.
-
-
Impurity Accumulation: Trace impurities in starting materials or solvents can accumulate to significant levels in a larger batch, potentially inhibiting the reaction or leading to side products.
-
Solution: Re-evaluate the purity specifications for all raw materials. Consider additional purification steps for starting materials if necessary.
-
-
Changes in Reaction Kinetics: The reaction kinetics may not scale linearly. What works at a small scale may not be optimal at a larger scale.
-
Solution: Conduct kinetic studies at the pilot scale to re-optimize reaction parameters such as temperature, pressure, and catalyst loading.
-
-
Issue 2: Increased Impurity Profile in the Final Product
-
Question: Our scaled-up batch of this compound shows a higher level of impurities compared to the lab-scale product. How can we identify and mitigate these impurities?
-
Answer: The emergence of new or higher levels of impurities is a common challenge in process scale-up.
-
Byproduct Formation: As mentioned above, poor heat and mass transfer can lead to the formation of byproducts. Additionally, longer reaction times in larger batches can also contribute to byproduct formation.
-
Identification: Use analytical techniques such as HPLC, GC-MS, and NMR to identify the structure of the impurities.
-
Mitigation: Once identified, reaction conditions can be adjusted to minimize their formation. This may involve changing the solvent, temperature, or catalyst.
-
-
Degradation of this compound: The product itself may degrade under the prolonged processing times or higher temperatures sometimes encountered during scale-up.
-
Solution: Minimize the time the product is exposed to harsh conditions. Consider in-process stabilization strategies if necessary.
-
-
Contamination from Equipment: Larger equipment can be more difficult to clean, leading to cross-contamination from previous batches.
-
Solution: Implement and validate a rigorous cleaning protocol for all equipment.
-
-
Enzymatic Synthesis
Issue 1: Reduced Enzyme Activity and Stability at Scale
-
Question: We are using an N-acyl-L-proline acylase for the synthesis, but the enzyme's activity and stability are lower in the larger reactor. Why is this happening and what can we do?
-
Answer: Scaling up enzymatic reactions presents unique challenges related to maintaining optimal enzyme performance.
-
Shear Stress: The higher agitation rates required for mixing in large reactors can create shear forces that denature the enzyme.
-
Solution: Use a low-shear impeller design. Consider enzyme immobilization to protect it from mechanical stress.
-
-
Sub-optimal pH and Temperature Control: Maintaining uniform pH and temperature is critical for enzyme activity. In larger volumes, localized deviations can occur, leading to a loss of activity.
-
Solution: Improve monitoring and control of pH and temperature throughout the reactor. Use a robust buffering system.
-
-
Presence of Inhibitors: Impurities in the substrate or other media components can inhibit the enzyme. These may not have been significant at the lab scale.
-
Solution: Analyze all raw materials for potential enzyme inhibitors.
-
-
Enzyme Induction Issues: If the enzyme is produced in-situ, inconsistent induction at a larger scale can lead to lower overall activity. A patent for an N-acyl-L-proline acylase indicates that the enzyme's formation is induced by the presence of this compound itself[1].
-
Solution: Ensure uniform distribution of the inducer and optimize the induction conditions for the larger volume[1].
-
-
Fermentation
Issue 1: Inconsistent Product Titer and Formation of Unknown Byproducts
-
Question: Our fermentation process for a related compound, N-acetyl cis-4-hydroxy-L-proline, is showing variable titers and we are detecting unknown compounds in the broth. How can we troubleshoot this?
-
Answer: Fermentation scale-up is complex, and maintaining optimal microbial performance is key. Based on studies of similar compounds, here are some potential issues and solutions[2][3]:
-
Oxygen and Nutrient Gradients: In large fermenters, it is difficult to maintain homogeneity. Gradients in dissolved oxygen and nutrient concentrations can stress the microorganisms, leading to reduced productivity and the formation of byproducts.
-
Solution: Optimize the aeration and agitation strategies for the larger vessel. Consider fed-batch strategies to maintain optimal nutrient levels.
-
-
Metabolic Shift: The different environmental conditions in a large fermenter can cause a shift in the microbial metabolism, favoring the production of unwanted byproducts.
-
Solution: Conduct a thorough metabolic analysis to understand the changes. This may involve adjusting the media composition or feeding strategy.
-
-
Product Degradation: The product may be degraded by other enzymes present in the fermentation broth. Studies on N-acetyl cis-4-hydroxy-L-proline have suggested that weakening the degradation or deacetylation pathway could improve productivity[2][4].
-
Solution: Consider genetic modification of the production strain to remove enzymes responsible for product degradation[4].
-
-
Influence of Media Components: The composition of the growth medium can significantly impact product yield. For example, M9 medium was found to produce more N-acetyl cis-4-hydroxy-L-proline than LB medium[2]. The addition of NaCl and L-ascorbate also increased production[2].
-
Solution: Re-optimize the media composition at the pilot scale.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main production routes for this compound?
A1: The primary production methods for this compound and similar compounds are:
-
Chemical Synthesis: This typically involves the acetylation of L-proline using an acetylating agent like acetic anhydride.
-
Enzymatic Synthesis: This method uses enzymes, such as N-acyl-L-proline acylase, to catalyze the formation of this compound from L-proline and an acetyl donor[1].
-
Fermentation: While direct fermentation to produce this compound is less commonly reported, microbial systems have been engineered to produce related compounds like N-acetyl cis-4-hydroxy-L-proline from L-proline[2][3].
Q2: What are the critical process parameters to monitor during scale-up?
A2: Regardless of the production method, the following parameters are crucial to monitor and control during scale-up:
-
Temperature: To prevent side reactions and product degradation.
-
pH: To maintain optimal reaction conditions, especially for enzymatic and fermentation processes.
-
Agitation/Mixing: To ensure homogeneity of reactants, nutrients, and temperature.
-
Dissolved Oxygen (for fermentation): To maintain aerobic conditions for microbial growth and production.
-
Reagent/Feed Addition Rate: To control reaction kinetics and prevent the accumulation of reactants.
Q3: What are some common challenges in the downstream processing and purification of this compound at a large scale?
A3: Scaling up purification can present several challenges:
-
Increased Impurity Load: A higher volume of product often comes with a larger absolute amount of impurities, which can overload purification columns.
-
Column Packing and Efficiency: It can be difficult to pack large chromatography columns consistently, leading to reduced separation efficiency.
-
Solvent Consumption: The large volumes of solvents required for chromatography at an industrial scale can be a significant cost driver and pose environmental concerns.
-
Crystallization: Achieving consistent crystal size and purity during large-scale crystallization can be challenging due to difficulties in controlling cooling rates and mixing.
Q4: How can we minimize the economic challenges of scaling up this compound production?
A4: To improve the economics of large-scale production, consider the following:
-
Process Optimization: Continuously optimize the process to maximize yield and minimize reaction/fermentation time.
-
Raw Material Sourcing: Source high-quality raw materials at a competitive price.
-
Solvent Recycling: Implement solvent recovery and recycling systems to reduce costs and environmental impact.
-
Energy Efficiency: Optimize heating, cooling, and agitation to minimize energy consumption.
-
Automation: Implement automation to improve process control, reduce labor costs, and increase reproducibility.
Quantitative Data
Table 1: Comparison of Lab-Scale vs. Potential Pilot-Scale Production Parameters (Illustrative)
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) - Potential Issues | Mitigation Strategy |
| Yield | 95% | 75% | Re-optimize temperature and mixing; check raw material purity. |
| Purity | 99.5% | 97.0% | Adjust reaction conditions to minimize byproduct formation; improve purification steps. |
| Reaction Time | 4 hours | 8 hours | Improve heat transfer; optimize catalyst loading. |
| Impurity X | <0.1% | 1.5% | Identify impurity and adjust process to avoid its formation. |
Table 2: Microbial Production of N-acetyl cis-4-hydroxy-L-proline - Effect of Medium Additives [2]
| Medium | Additives | Relative Production |
| M9 + L-proline | None | Baseline |
| M9 + L-proline | NaCl + L-ascorbate | ~2-fold increase |
| LB + L-proline | None | Lower than M9 |
Experimental Protocols
Protocol 1: General Procedure for Chemical Synthesis of this compound
This is a general laboratory-scale procedure that would require significant adaptation and optimization for scale-up.
-
Dissolution: Dissolve L-proline in a suitable solvent (e.g., methanol).
-
Acetylation: Add acetic anhydride and a base (e.g., N,N-diisopropylethylamine) to the reaction mixture.
-
Reaction: Reflux the mixture at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 7 hours).
-
Work-up: Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or chromatography.
Protocol 2: General Workflow for Troubleshooting Low Yield in Fermentation
-
Analyze Broth Composition: Use HPLC and other analytical methods to quantify the target product, substrates, and any major byproducts.
-
Check Cell Viability and Density: Ensure that the microbial culture is healthy and has reached the target cell density.
-
Review Process Parameters: Compare the process data (temperature, pH, dissolved oxygen, agitation) from the low-yield batch with a successful batch to identify any deviations.
-
Media and Raw Material Analysis: Test the quality of all media components and raw materials for any contaminants or variations in composition.
-
Small-Scale Re-run: Conduct a small-scale fermentation using the same inputs as the failed large-scale batch to confirm if the issue is with the inputs or the scale-up itself.
Visualizations
Caption: Troubleshooting workflow for low yield in chemical synthesis scale-up.
Caption: Production pathway and potential side reactions in fermentation.
References
- 1. US5219741A - Method of making L-proline using an N-acyl-L-protine acylase - Google Patents [patents.google.com]
- 2. Microbial production of N-acetyl cis-4-hydroxy-L-proline by coexpression of the Rhizobium L-proline cis-4-hydroxylase and the yeast N-acetyltransferase Mpr1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: N-Acetyl-L-proline vs. L-proline in Biological Applications
For researchers, scientists, and drug development professionals, understanding the nuanced differences between closely related molecules is paramount. This guide provides a detailed comparison of N-Acetyl-L-proline and L-proline, focusing on their established roles in biological assays and therapeutic development. While direct comparative studies are notably scarce in publicly available literature, this document synthesizes the existing experimental data for each compound to highlight their distinct and overlapping functionalities.
Executive Summary
L-proline is a fundamental amino acid renowned for its integral role in collagen synthesis, wound healing, and cellular protection against oxidative stress. Its biological activities are well-documented and form the basis of its use in various nutritional and therapeutic contexts.
This compound, a derivative of L-proline, is primarily recognized in the scientific literature as a valuable tool for studying the angiotensin-converting enzyme (ACE). However, emerging research on N-acetylated peptides containing proline, such as N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) and N-acetylated Proline-Glycine-Proline (Ac-PGP), suggests that the N-acetylation of proline can confer novel biological activities, including anti-inflammatory, anti-fibrotic, and pro-angiogenic effects. This indicates that this compound may possess biological functions distinct from its parent amino acid, though direct evidence from head-to-head comparative assays is currently lacking.
I. L-proline: The Architect of Connective Tissue and a Guardian Against Stress
L-proline is a non-essential amino acid that plays a critical role in maintaining the structural integrity of proteins, particularly collagen.[1][2]
Key Biological Roles and Experimental Evidence:
-
Collagen Synthesis: L-proline is an essential precursor for the synthesis of collagen, the most abundant protein in mammals.[2][3] The unique cyclic structure of proline is vital for the formation of the stable triple-helix structure of collagen.[3] Studies have shown that the availability of proline can be a rate-limiting step in collagen production.[4]
-
Wound Healing: The critical role of L-proline in collagen synthesis directly translates to its importance in wound healing. Topical administration of L-proline has been shown to accelerate wound healing in rats, evidenced by increased rates of epithelialization and wound contraction.[5]
-
Antioxidant Activity: L-proline has demonstrated significant antioxidant properties. It can act as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[6] In various studies, exogenous application of L-proline has been shown to enhance the activities of antioxidant enzymes.[5]
II. This compound: A Tool for ACE Research with Emerging Therapeutic Potential
This compound is a modified form of L-proline where an acetyl group is attached to the nitrogen atom. This modification alters its chemical properties and biological activities.
Established and Investigated Roles:
-
Angiotensin-Converting Enzyme (ACE) Research: this compound is widely used in biochemical assays as an analog of the C-terminal dipeptide portion of preferred ACE substrates.[7] This allows it to be used to probe the active site of ACE and to study the binding of substrates and inhibitors.[7]
-
Anti-inflammatory and Anti-fibrotic Potential (as part of Ac-SDKP): The tetrapeptide N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP), which contains this compound at its C-terminus, has demonstrated significant anti-fibrotic and anti-inflammatory effects.[8][9] The therapeutic benefits of ACE inhibitors are, in part, attributed to the increased levels of Ac-SDKP, which is a natural substrate for ACE.[8][10][11]
-
Wound Healing and Angiogenesis (as part of Ac-PGP): The N-acetylated tripeptide Proline-Glycine-Proline (Ac-PGP), a degradation product of collagen, has been shown to accelerate cutaneous wound healing and promote neovascularization.[7][12] This effect is mediated through the CXCR2 receptor on human endothelial progenitor cells.[12]
III. Data Presentation: Summary of Biological Activities
Due to the lack of direct comparative studies, the following tables summarize the independently reported biological activities of L-proline and this compound (and its peptide derivatives).
| Biological Assay / Area | L-proline Performance | Supporting Evidence |
| Collagen Synthesis | Essential precursor, rate-limiting factor | Integral component of collagen triple helix[2][3] |
| Wound Healing | Accelerates wound closure and epithelialization | Topical application effective in rat models[5] |
| Antioxidant Activity | Direct ROS scavenging, enhances antioxidant enzymes | Demonstrated in various in vitro and in vivo models[5][6] |
| Biological Assay / Area | This compound & Derivatives Performance | Supporting Evidence |
| ACE Inhibition Research | Substrate analog for studying ACE activity | Used to probe the active site of ACE[7] |
| Anti-inflammatory | (as Ac-SDKP) Mediates effects of ACE inhibitors | Reduces inflammatory cell infiltration[8][9] |
| Anti-fibrotic | (as Ac-SDKP) Reduces collagen deposition in heart & kidney | Attenuates fibrosis in hypertension models[8][9] |
| Wound Healing | (as Ac-PGP) Accelerates healing and neovascularization | Promotes endothelial progenitor cell function[7][12] |
| Anti-glycation | (as N-acetyl-L-hydroxyproline) Inhibits AGE formation | Prevents protein crosslinking in vitro and ex vivo[13] |
IV. Experimental Protocols
Hydroxyproline Assay for Collagen Quantification
This assay is a standard method to determine collagen content by measuring the amount of hydroxyproline, an amino acid abundant in collagen.
-
Tissue Hydrolysis: Lyophilized and weighed tissue samples are hydrolyzed in 6 M HCl at 110°C for 18-24 hours.
-
Neutralization: The hydrolysates are neutralized with NaOH.
-
Oxidation: A chloramine-T solution is added to oxidize the hydroxyproline.
-
Color Development: Ehrlich's reagent (p-dimethylaminobenzaldehyde in perchloric acid or a safer alternative like hydrochloric acid) is added, and the mixture is incubated at 60°C to develop a colored product.[14]
-
Quantification: The absorbance is measured spectrophotometrically at approximately 550 nm. A standard curve is generated using known concentrations of hydroxyproline.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger.
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.
-
Reaction Mixture: The test compound (L-proline or this compound) at various concentrations is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The decrease in absorbance is measured at approximately 517 nm using a spectrophotometer. The percentage of radical scavenging activity is calculated relative to a control.[15]
V. Visualizations: Signaling Pathways and Experimental Workflows
Caption: Workflow for comparing the effects of L-proline and this compound on collagen synthesis.
Caption: Role of ACE in Angiotensin II formation and Ac-SDKP degradation, and the effect of ACE inhibitors.
VI. Conclusion and Future Directions
The available evidence strongly supports the fundamental role of L-proline in collagen synthesis and antioxidant defense. In contrast, this compound is primarily characterized as a research tool for ACE, with its biological effects largely inferred from studies of larger, N-acetylated proline-containing peptides.
The distinct activities observed for peptides like Ac-SDKP and Ac-PGP strongly suggest that N-acetylation is not a biologically inert modification and can impart novel functionalities. This raises the compelling possibility that this compound itself may have unique biological activities that are yet to be fully elucidated.
A significant gap in the literature is the absence of direct, head-to-head comparative studies of L-proline and this compound in key biological assays. Future research should focus on such direct comparisons to quantitatively assess their relative efficacy in areas such as:
-
Collagen synthesis in primary human fibroblasts.
-
In vitro and in vivo wound healing models.
-
A battery of antioxidant assays (e.g., DPPH, ABTS, ORAC).
-
Anti-inflammatory and anti-fibrotic activity in relevant cell models.
Such studies are crucial for the drug development community to fully understand the therapeutic potential of this compound and to determine if it offers advantages over its well-established parent molecule, L-proline.
References
- 1. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective [frontiersin.org]
- 5. Efficacy of L-proline administration on the early responses during cutaneous wound healing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Role of N-Acetyl-Seryl-Aspartyl-Lysyl-Proline in the Antifibrotic and Anti-Inflammatory Effects of the Angiotensin-Converting Enzyme Inhibitor Captopril in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of N-acetyl-seryl-aspartyl-lysyl-proline in the antifibrotic and anti-inflammatory effects of the angiotensin-converting enzyme inhibitor captopril in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Acute angiotensin-converting enzyme inhibition increases the plasma level of the natural stem cell regulator N-acetyl-seryl-aspartyl-lysyl-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-Acetylated Proline-Glycine-Proline Accelerates Cutaneous Wound Healing and Neovascularization by Human Endothelial Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-acetyl-L-hydroxyproline - A potent skin anti-ageing active preventing advanced glycation end-product formation in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
A Comparative Analysis of N-Acetyl-L-proline and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of N-Acetyl-L-proline and its analogs, focusing on their therapeutic potential as enzyme inhibitors. By presenting key performance data, experimental methodologies, and relevant biological pathways, this document serves as a valuable resource for researchers engaged in the design and development of novel therapeutics.
Introduction
This compound is a derivative of the amino acid L-proline. Its structure serves as a foundational scaffold in the design of inhibitors for various enzymes, most notably Angiotensin-Converting Enzyme (ACE), a key regulator in the Renin-Angiotensin-Aldosterone System (RAAS) and a critical target in the management of hypertension. The unique conformational rigidity of the proline ring makes it an attractive starting point for developing potent and selective enzyme inhibitors. This guide explores a range of N-acyl-proline analogs and other proline derivatives, comparing their biological activities and elucidating the structure-activity relationships that govern their inhibitory potential.
Comparative Biological Activity of this compound Analogs
The inhibitory potency of this compound analogs is significantly influenced by the nature of the N-acyl substituent and modifications to the proline ring. The following tables summarize the in vitro inhibitory activities of various proline derivatives against their respective target enzymes.
Table 1: ACE Inhibitory Activity of N-(mercaptoacyl)-4-substituted-(S)-proline Analogs
| Compound | Structure | Relative Potency (vs. Captopril) |
| Captopril | N-(3-mercapto-2-methyl-1-oxopropyl)-L-proline | 1.0 |
| 108 | N-(3-mercapto-2-methyl-1-oxopropyl)-4-(phenylthio)-L-proline | 1.0 |
| 109 | N-(3-mercapto-2-methyl-1-oxopropyl)-4-(benzylthio)-L-proline | 1.0 |
| 111 | N-(3-mercapto-2-methyl-1-oxopropyl)-4-(cyclohexylthio)-L-proline | 1.3 |
| 114 | N-(3-mercapto-2-methyl-1-oxopropyl)-4-(cyclopentylthio)-L-proline | 1.1 |
| 116 | N-(3-mercapto-2-methyl-1-oxopropyl)-4-(propylthio)-L-proline | 2.6 |
Data sourced from a study on N-(mercaptoacyl)-4-substituted-(S)-prolines. The in vitro inhibition of angiotensin-converting enzyme (ACE) was evaluated, and the potency was compared to the well-established ACE inhibitor, captopril[1].
Table 2: ACE Inhibitory Activity of Tripeptidomimetic Analogs of Proline
| Compound | Sequence | IC50 (µM) |
| 10 [MTP-Orn-Pro] | 3-(4-methoxyphenyl)propionyl-Orn-Pro | 10.5 |
| 11 [HTP-Orn-Pro] | 3-(4-hydroxyphenyl)propionyl-Orn-Pro | 12.8 |
| 14 [TA-Orn-Pro] | 3-(2-thienyl)acetyl-Orn-Pro | 15.2 |
| 20 [BPA-Orn-Pro] | 3-benzoylpropionyl-Orn-Pro | 18.6 |
IC50 values represent the concentration of the compound required to inhibit 50% of ACE activity in vitro. Data from a study on Ornithyl-Proline and Lysyl-Proline based tripeptidomimics[2].
Table 3: ACE Inhibitory Activity of Novel Peptides Derived from Sea Cucumber
| Peptide | Sequence | IC50 (µM) |
| PNVA | Pro-Asn-Val-Ala | 8.18 ± 0.24 |
| NVA | Asn-Val-Ala | >100 |
| PNLG | Pro-Asn-Leu-Gly | 13.16 ± 0.39 |
| NLG | Asn-Leu-Gly | >100 |
This study highlights the significant enhancement of ACE inhibitory activity with the addition of a proline residue at the N-terminus of peptides[3][4].
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data. The following is a representative protocol for an in vitro Angiotensin-Converting Enzyme (ACE) inhibition assay.
In Vitro ACE Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against Angiotensin-Converting Enzyme.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate
-
Assay Buffer: 100 mM sodium borate buffer (pH 8.3) containing 300 mM NaCl
-
Stopping Reagent: 1 M HCl
-
Ethyl acetate
-
2,4,6-Trinitrobenzene sulfonic acid (TNBSA)
-
Test compounds (this compound analogs)
-
Captopril (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve ACE in the assay buffer to a final concentration of 2 mU/mL.
-
Dissolve HHL in the assay buffer to a final concentration of 5 mM.
-
Prepare a series of dilutions of the test compounds and captopril in the assay buffer.
-
-
Enzyme Reaction:
-
To each well of a 96-well microplate, add 50 µL of the HHL solution.
-
Add 20 µL of the different concentrations of the test compounds or control.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 30 µL of the ACE solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Stopping the Reaction and Extraction:
-
Stop the reaction by adding 150 µL of 1 M HCl to each well.
-
Add 1 mL of ethyl acetate to each well, mix thoroughly, and centrifuge to separate the layers.
-
Carefully transfer 800 µL of the upper ethyl acetate layer to a new set of tubes.
-
Evaporate the ethyl acetate to dryness.
-
-
Quantification of Hippuric Acid:
-
Reconstitute the dried hippuric acid in 1 mL of distilled water.
-
Add 2 mL of the TNBSA solution and incubate at 37°C for 2 hours.
-
Measure the absorbance at 382 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway Visualization
The primary mechanism of action for many this compound analogs is the inhibition of Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS). This pathway plays a crucial role in blood pressure regulation.
References
- 1. Synthesis and pharmacological activity of angiotensin converting enzyme inhibitors: N-(mercaptoacyl)-4-substituted-(S)-prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship study between Ornithyl-Proline and Lysyl-Proline based tripeptidomimics as angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Natural Angiotensin Converting Enzyme (ACE)-Inhibitory Peptides Derived from Sea Cucumber-Modified Hydrolysates by Adding Exogenous Proline and a Study of Their Structure⁻Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to N-Acetyl-L-proline Quantification Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of N-Acetyl-L-proline, a key molecule in various physiological and pathological processes, is paramount. This guide provides a comprehensive cross-validation of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
This document outlines the performance of each method, supported by experimental data, to assist in selecting the most suitable technique for specific research needs. Detailed methodologies for the cited experiments are provided to ensure reproducibility.
Quantitative Performance Comparison
The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the key quantitative performance parameters for the quantification of this compound or closely related analytes by HPLC-UV, LC-MS/MS, and a theoretical projection for NMR based on typical performance characteristics.
| Parameter | HPLC-UV (with derivatization) | LC-MS/MS | Quantitative NMR (qNMR) |
| Limit of Detection (LOD) | ~0.6 µg/mL (ppm) | 0.01 ng/mL | High µg/mL to low mg/mL range |
| Limit of Quantification (LOQ) | ~2 µg/mL (ppm) | 0.1 ng/mL | High µg/mL to low mg/mL range |
| Linearity Range | 0.15 - 100 µg/mL | 0.1 - 50 ng/mL | Typically narrower than chromatographic methods |
| Precision (%RSD) | < 4% | < 15% | < 5% |
| Recovery | > 90% | > 90% | Not typically measured in the same way |
| Selectivity | Moderate to High | Very High | High |
| Throughput | High | High | Low to Medium |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method, adapted from a validated protocol for proline analysis, requires a derivatization step to enable UV detection of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound standard
-
Derivatization agent: 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)
-
Borate buffer (pH 8.0)
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.15 to 100 µg/mL).
Sample Preparation and Derivatization:
-
For biological samples, perform a protein precipitation step using a suitable solvent like acetonitrile or methanol.
-
Centrifuge the sample and collect the supernatant.
-
To 100 µL of the supernatant or standard solution, add 100 µL of borate buffer (pH 8.0) and 100 µL of NBD-F solution in acetonitrile.
-
Heat the mixture at 60°C for 5 minutes.
-
After cooling, add 200 µL of 0.1% TFA in water.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% TFA.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 465 nm
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is based on a validated protocol for a structurally similar compound, acetylated Proline-Glycine-Proline (AcPGP).[1][2]
Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 analytical column (e.g., 150 mm x 2.1 mm, 4 µm)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
This compound standard
-
Internal Standard (IS): Stable isotope-labeled this compound
Standard Preparation:
-
Prepare a stock solution of this compound and the internal standard.
-
Prepare calibration standards and quality control (QC) samples by spiking the standards into a representative matrix (e.g., plasma).
Sample Preparation:
-
To 50 µL of plasma sample, standard, or QC, add the internal standard solution.
-
Precipitate proteins by adding 200 µL of cold acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
LC-MS/MS Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MRM Transitions: To be determined by direct infusion of this compound standard (e.g., precursor ion [M+H]+ to specific product ions).
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR is a primary ratio method that can provide highly accurate and precise measurements without the need for a specific reference standard of the analyte, using a certified internal standard instead.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
Reagents:
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
Certified internal standard (e.g., maleic acid, TSP)
-
This compound
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16, 32, or 64 scans).
-
Spectral Width: To encompass all signals of interest.
-
Acquisition Time: Sufficient to ensure good digital resolution.
Data Processing and Quantification:
-
Apply phasing and baseline correction to the acquired spectrum.
-
Integrate the area of a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V)
Where:
-
C_analyte = Concentration of this compound
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m_IS = Mass of the internal standard
-
V = Volume of the solvent
-
Visualized Workflows and Relationships
General workflow for chromatographic analysis of this compound.
Logical relationship in the cross-validation of analytical methods.
References
A Comparative Efficacy Analysis of Captopril Analogs and N-Acetyl-L-proline in Angiotensin-Converting Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of captopril analogs, a well-established class of angiotensin-converting enzyme (ACE) inhibitors, with the available data on N-Acetyl-L-proline. The information presented herein is intended to support research and development efforts in the field of cardiovascular therapeutics by offering a clear, data-driven comparison of these compounds. While captopril and its derivatives have been extensively studied and clinically validated, the role of this compound as a direct ACE inhibitor is less defined in the scientific literature. This guide will objectively present the existing experimental evidence for both.
Executive Summary
Captopril and its analogs are potent inhibitors of Angiotensin-Converting Enzyme (ACE), a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS) that regulates blood pressure. Their efficacy in lowering blood pressure and managing cardiovascular diseases is well-documented. In contrast, while this compound is structurally related to a part of the preferred substrates of ACE, there is a notable lack of direct scientific evidence to support its role as a potent ACE inhibitor comparable to captopril. Research indicates that the therapeutic effects observed with ACE inhibitors like captopril may be partially mediated by an increase in the levels of the tetrapeptide N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP), which possesses anti-inflammatory and anti-fibrotic properties. This compound itself is primarily utilized as a research tool for studying ACE and other enzymes.
Quantitative Comparison of ACE Inhibition
The inhibitory potency of ACE inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of the enzyme's activity in vitro.
| Compound | IC50 (nM) | Key Considerations |
| Captopril | 6 - 20[1][2] | The first orally active ACE inhibitor developed.[3] Contains a sulfhydryl group that chelates the zinc ion in the ACE active site.[4] |
| Alacepril (prodrug) | Inactive until metabolized to Captopril[5] | A prodrug of captopril, designed to improve pharmacokinetic properties.[5] |
| Enalaprilat | 2.4[1] | The active metabolite of the prodrug enalapril. Lacks a sulfhydryl group. |
| Lisinopril | 1.2[1] | A lysine analog of enalaprilat, not a prodrug. |
| This compound | No direct ACE inhibition data available | Primarily used in studies of the binding of substrates and inhibitors by ACE. |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the experimental evaluation of these compounds, the following diagrams illustrate the Renin-Angiotensin-Aldosterone System and a typical experimental workflow for determining ACE inhibition.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for Captopril analogs.
Caption: A generalized experimental workflow for determining the in vitro ACE inhibitory activity.
Experimental Protocols
In Vitro ACE Inhibition Assay
A common method to determine the ACE inhibitory activity of a compound is through a spectrophotometric assay using the synthetic substrate hippuryl-histidyl-leucine (HHL).[5]
1. Reagent Preparation:
-
ACE Enzyme Solution: Purified rabbit lung ACE is diluted in a suitable buffer (e.g., 100 mM potassium phosphate buffer with 300 mM NaCl, pH 8.3).[5]
-
Substrate Solution: Hippuryl-histidyl-leucine (HHL) is dissolved in the same buffer.[5]
-
Inhibitor Solutions: Captopril or its analogs are dissolved in the assay buffer to create a range of concentrations.
2. Assay Procedure:
-
An aliquot of the ACE enzyme solution is pre-incubated with either the inhibitor solution or the buffer (as a control) for a specified time (e.g., 15 minutes at 37°C).[5]
-
The enzymatic reaction is initiated by the addition of the HHL substrate solution.[5]
-
The reaction mixture is incubated for a defined period (e.g., 30 minutes at 37°C).[5]
-
The reaction is terminated by the addition of an acid, such as 1M HCl.[5]
3. Detection and Data Analysis:
-
The product of the reaction, hippuric acid, is extracted using an organic solvent like ethyl acetate.[5]
-
The amount of hippuric acid is quantified by measuring its absorbance at 228 nm with a spectrophotometer.[5]
-
The percentage of ACE inhibition is calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]
In Vivo Antihypertensive Efficacy Study
To assess the blood pressure-lowering effects in a living organism, spontaneously hypertensive rats (SHR) are often used as a model.[5]
1. Animal Model and Drug Administration:
-
Spontaneously hypertensive rats, which genetically develop hypertension, are used for the study.[5]
-
Captopril, its analogs, or the test compound are administered orally at various doses. A control group receives only the vehicle.[5]
2. Blood Pressure Measurement:
-
Systolic and diastolic blood pressure are monitored over a period of time using methods such as the tail-cuff method or telemetry.
3. Data Analysis:
-
The change in blood pressure from baseline is calculated for each treatment group and compared to the vehicle control group.
-
Dose-response curves can be generated to determine the effective dose range.
Discussion of Efficacy
Captopril and its Analogs: The development of captopril was a landmark in drug design, stemming from the understanding of the ACE active site.[6] Its sulfhydryl group was a key innovation, providing strong interaction with the zinc ion in the enzyme.[4] Subsequent analogs, such as enalapril and lisinopril, were developed to improve upon the pharmacokinetic profile and reduce side effects associated with the sulfhydryl moiety.[3] These compounds have consistently demonstrated potent ACE inhibition and effective blood pressure reduction in both preclinical and clinical studies.[7][8]
This compound and Related Compounds: The scientific literature does not contain direct evidence of this compound being a potent ACE inhibitor in the same class as captopril. Instead, research has focused on a related tetrapeptide, N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP). Ac-SDKP is a natural substrate for ACE, and its levels increase significantly following the administration of ACE inhibitors like captopril.[9][10] Studies have shown that Ac-SDKP has anti-inflammatory and anti-fibrotic effects, which may contribute to the overall cardiovascular protective benefits of ACE inhibitors, independent of blood pressure reduction.[3][6][11]
Some studies have investigated the effects of N-acetylcysteine (NAC), a cysteine analog, on blood pressure. NAC has been shown to have some antihypertensive effects, likely through its antioxidant properties and its influence on nitric oxide bioavailability, rather than direct ACE inhibition.[12][13]
Conclusion
Based on the available experimental data, captopril and its analogs are highly effective and potent inhibitors of the angiotensin-converting enzyme with well-established antihypertensive effects. The quantitative data, particularly the low nanomolar IC50 values, underscore their high affinity for the ACE active site.
In contrast, there is a lack of direct evidence to support the classification of this compound as a direct and potent ACE inhibitor. Its role in research has been primarily as a tool to probe the ACE active site. The related tetrapeptide, Ac-SDKP, appears to be an important mediator of some of the beneficial effects of ACE inhibitors, but it is a substrate of ACE, not a direct inhibitor in the same manner as captopril. Therefore, for the purpose of developing direct ACE inhibitors, the focus remains on compounds that interact strongly with the enzyme's active site, a characteristic well-exemplified by captopril and its analogs. Future research could explore whether derivatives of this compound could be designed to have ACE inhibitory activity, but based on current knowledge, a direct efficacy comparison is not feasible.
References
- 1. Angiotensin-converting enzyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 2. apexbt.com [apexbt.com]
- 3. Antifibrotic effects of N-acetyl-seryl-aspartyl-Lysyl-proline on the heart and kidney in aldosterone-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Role of N-acetyl-seryl-aspartyl-lysyl-proline in the antifibrotic and anti-inflammatory effects of the angiotensin-converting enzyme inhibitor captopril in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo comparison of three orally active inhibitors of angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-[18F]Fluoro-2-D-methyl-3-mercaptopropanoyl-L-proline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acute angiotensin-converting enzyme inhibition increases the plasma level of the natural stem cell regulator N-acetyl-seryl-aspartyl-lysyl-proline. | Scilit [scilit.com]
- 11. Role of N-Acetyl-Seryl-Aspartyl-Lysyl-Proline in the Antifibrotic and Anti-Inflammatory Effects of the Angiotensin-Converting Enzyme Inhibitor Captopril in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The antihypertensive effect of cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antihypertensive mechanisms of chronic captopril or N-acetylcysteine treatment in L-NAME hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic comparison of N-Acetyl-L-proline and N-acetylsarcosine
In the realm of biochemical research and drug development, the nuanced structural differences between molecules can dictate their biological activity and function. This guide provides a detailed spectroscopic comparison of two closely related N-acetylated amino acids: N-Acetyl-L-proline and N-acetylsarcosine. By examining their respective signatures across various analytical techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—we aim to equip researchers, scientists, and drug development professionals with the data necessary to distinguish and characterize these compounds effectively.
Molecular Structures at a Glance
This compound is a derivative of the cyclic amino acid proline, featuring an acetyl group attached to the nitrogen atom within the pyrrolidine ring. N-acetylsarcosine, also known as N-acetyl-N-methylglycine, is a derivative of glycine, where the nitrogen atom is substituted with both an acetyl group and a methyl group. These structural variations, particularly the cyclic nature of this compound versus the acyclic structure of N-acetylsarcosine, give rise to distinct spectroscopic properties.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and N-acetylsarcosine, providing a quantitative basis for their comparison.
¹H NMR Data
¹H NMR spectroscopy provides insight into the hydrogen environments within a molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons, while coupling constants (J) reveal information about adjacent protons. Due to the restricted rotation around the amide bond, this compound can exist as a mixture of cis and trans isomers, which is often observable in its NMR spectrum.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | Hα | 4.4 - 4.6 | dd | 8.5, 3.5 |
| Hδ (trans) | 3.4 - 3.6 | m | ||
| Hδ (cis) | 3.7 - 3.9 | m | ||
| Hβ, Hγ | 1.8 - 2.4 | m | ||
| CH₃ | 2.0 - 2.1 | s | ||
| N-acetylsarcosine | N-CH₂ | ~4.0 | s | |
| N-CH₃ | ~2.9 | s | ||
| CO-CH₃ | ~2.1 | s |
Note: ¹H NMR data for N-acetylsarcosine is based on typical values for similar structures and may vary depending on the solvent and experimental conditions.
¹³C NMR Data
¹³C NMR spectroscopy probes the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic and structural environment.
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C=O (Carboxyl) | 174 - 176 |
| C=O (Amide) | 169 - 171 | |
| Cα | 58 - 60 | |
| Cδ | 45 - 47 | |
| Cβ | 28 - 30 | |
| Cγ | 24 - 26 | |
| CH₃ | 22 - 23 | |
| N-acetylsarcosine | C=O (Carboxyl) | ~172 |
| C=O (Amide) | ~170 | |
| N-CH₂ | ~50 | |
| N-CH₃ | ~36 | |
| CO-CH₃ | ~22 |
Note: ¹³C NMR data for N-acetylsarcosine is estimated based on its structure and typical chemical shift ranges.
FT-IR Data
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.
Table 3: FT-IR Spectroscopic Data
| Compound | Functional Group | Wavenumber (cm⁻¹) | Intensity |
| This compound | O-H (Carboxylic acid) | 2500-3300 | Broad, Strong |
| C=O (Carboxylic acid) | ~1730 | Strong | |
| C=O (Amide) | ~1620 | Strong | |
| C-N Stretch | 1100-1300 | Medium | |
| N-acetylsarcosine | O-H (Carboxylic acid) | 2500-3300 | Broad, Strong |
| C=O (Carboxylic acid) | ~1735 | Strong | |
| C=O (Amide) | ~1630 | Strong | |
| C-N Stretch | 1100-1300 | Medium |
Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak [M+H]⁺ corresponds to the protonated molecule.
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
| This compound | C₇H₁₁NO₃ | 157.17 g/mol [1] | 158.08 ([M+H]⁺), 116.07, 70.06 |
| N-acetylsarcosine | C₅H₉NO₃ | 131.13 g/mol [2] | 132.06 ([M+H]⁺), 88.05, 44.05 |
Experimental Protocols
The following sections detail the generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the N-acetylated amino acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.[3] Ensure the sample is fully dissolved. A small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), can be added for chemical shift calibration.
-
¹H NMR Spectroscopy :
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift axis.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Spectroscopy :
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a 30-45° pulse, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[4]
-
-
Data Acquisition :
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation (Electrospray Ionization - ESI) :
-
Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile or methanol, often with a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.[5]
-
-
Data Acquisition :
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The mass range should be set to encompass the expected molecular weight of the compound.
-
For fragmentation analysis (MS/MS), select the molecular ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Conclusion
The spectroscopic data presented in this guide highlight the distinct analytical fingerprints of this compound and N-acetylsarcosine. The cyclic structure of this compound leads to a more complex ¹H NMR spectrum, often showing the presence of cis/trans isomers, a feature not expected for the more flexible N-acetylsarcosine. While their FT-IR spectra share similarities due to common functional groups, subtle differences in the fingerprint region can be used for differentiation. Mass spectrometry provides a clear distinction based on their different molecular weights. By leveraging these spectroscopic differences, researchers can confidently identify and characterize these two important N-acetylated amino acids in their respective studies.
References
A Comparative Analysis of N-Acetyl-L-proline and N-acetyl-L-hydroxyproline: Biological Effects and Mechanisms
For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of N-Acetyl-L-proline (NALP) and N-acetyl-L-hydroxyproline (NAHP), supported by experimental data, detailed protocols, and mechanistic diagrams.
Introduction
This compound (NALP) and N-acetyl-L-hydroxyproline (NAHP) are acetylated derivatives of the amino acids L-proline and L-hydroxyproline, respectively. While structurally similar, their distinct functional roles are dictated by the absence or presence of a hydroxyl group on the proline ring. Current research highlights their divergent biological effects, with NALP primarily implicated in neuroinflammation through its metabolite, and NAHP demonstrating significant protective and restorative effects in dermatology. This guide synthesizes the available scientific evidence to facilitate a clear comparison of their biological functions.
Comparative Overview of Biological Effects
The primary areas of biological activity for NALP and NAHP appear to be distinct. NAHP has been extensively studied for its beneficial effects on skin health, including enhancing the skin barrier, promoting collagen synthesis, and preventing age-related glycation. In contrast, the biological significance of NALP is predominantly understood in the context of its conversion to the tripeptide N-acetyl-proline-glycine-proline (ac-PGP), a potent chemoattractant involved in neuroinflammatory processes.
N-acetyl-L-hydroxyproline (NAHP): Dermatological Applications
NAHP has emerged as a promising agent in skincare and dermatology due to its multifaceted positive effects on skin physiology.
Quantitative Data on the Dermatological Effects of NAHP
| Biological Effect | Experimental Model | Treatment | Key Findings | Reference |
| Ceramide Synthesis | 3D Cultured Skin Model | 1 mg/mL NAHP | Significant increase in total ceramide content. | [1] |
| Skin Barrier Function | Human Clinical Trial (slight atopic dermatitis) | 1% (w/w) NAHP cream for 4 weeks | No change in Transepidermal Water Loss (TEWL) in NAHP-treated forearm, while control showed an increase. | [1] |
| Alleviation of Pruritus | Human Clinical Trial (slight atopic dermatitis) | 1% (w/w) NAHP cream for 4 weeks | Significant decline in pruritus intensity in the NAHP-treated forearm. | [1] |
| Inhibition of Advanced Glycation End-products (AGEs) | In vitro (glycated serum albumin) | Increasing concentrations of NAHP | Dose-dependent inhibition of AGE formation.[2][3] | [2][3] |
| Inhibition of N-(carboxymethyl)lysine (CML) Formation | In vitro | Increasing concentrations of NAHP | Dose-dependent inhibition of CML formation.[2][3] | [2][3] |
| Cell-Matrix Interaction | Glycated fibroblast-populated collagen lattice (FPCL) | Co-application with NAHP | Prevention of the glycation-induced disturbance of fibroblast contractile capacity.[2][3] | [2][3] |
Signaling Pathway: NAHP and Ceramide Synthesis
NAHP enhances the skin's barrier function by upregulating the synthesis of ceramides, which are essential lipid molecules in the stratum corneum. This is achieved through the increased expression of Serine Palmitoyltransferase (SPT), the rate-limiting enzyme in de novo ceramide synthesis.
Experimental Protocols
-
In Vitro Model: A three-dimensional cultured human skin model was treated with NAHP. Ceramides were extracted and quantified using high-performance thin-layer chromatography. The mRNA expression of the long-chain base subunit 1 of SPT (SPTLC1) was evaluated by quantitative reverse-transcription polymerase chain reaction.
-
Clinical Trial: An intraindividual, comparative, double-blind, randomized, vehicle-controlled test was conducted on 15 female subjects with slight atopic dermatitis. A 1% (w/w) NAHP cream was applied to one forearm and a control cream to the other, twice daily for 4 weeks. Transepidermal water loss (TEWL) was measured to assess skin barrier function, and pruritus intensity was self-evaluated by the subjects.
-
Cell-Free Assay: The inhibitory effect of NAHP on the glycation of serum albumin was investigated. The formation of AGEs was quantified to determine the ability of NAHP to decrease their formation.
-
Dot Blot Analysis: The amount of the specific AGE, N-(carboxymethyl)lysine (CML), was assessed to further investigate the anti-glycation properties of NAHP.
-
Fibroblast-Populated Collagen Lattice (FPCL) Model: The improvement of cell-matrix interaction by NAHP was determined in vitro using a glycated FPCL dermis model.
-
Ex Vivo Skin Biopsies: AGE autofluorescence was determined in skin biopsies after treatment with NAHP and/or glucose.
This compound (NALP): Role in Neuroinflammation
The biological activity of NALP is primarily understood through its role as a precursor to the tripeptide N-acetyl-proline-glycine-proline (ac-PGP). This tripeptide is a potent chemoattractant for neutrophils and is implicated in neuroinflammatory conditions.
Biological Effects of N-Acetyl-proline-glycine-proline (ac-PGP)
| Biological Effect | Experimental Model | Key Findings | Reference |
| Neutrophil Chemoattraction | In vitro and in vivo (animal models) | Potent inducer of neutrophil chemotaxis.[4][5] | [4][5] |
| Neurotoxicity | Primary cortical neurons | Induces neuronal apoptosis in a dose-dependent manner.[6][7] | [6][7] |
| Signaling Pathway Activation | Primary cortical neurons | Binds to neuronal CXCR2 receptors and activates the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[6][7] | [6][7] |
| Upregulation in Ischemic Stroke | Rat model of transient ischemic stroke | Significantly upregulated in infarcted brain tissue.[6] | [6] |
Signaling Pathway: ac-PGP and Neuroinflammation
Ac-PGP exerts its pro-inflammatory effects by binding to the chemokine receptor CXCR2, which is expressed on various cells, including neutrophils and neurons. This interaction triggers downstream signaling cascades that lead to cell migration and, in the case of neurons, apoptosis.
References
- 1. Topical effects of N-acetyl-L-hydroxyproline on ceramide synthesis and alleviation of pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acetyl-L-hydroxyproline - A potent skin anti-ageing active preventing advanced glycation end-product formation in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-acetyl proline-glycine-proline: implications for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extracellular matrix-derived tripeptide proline-glycine-proline inhibits keratinocyte proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Matrix-derived inflammatory mediator N-acetyl proline-glycine-proline is neurotoxic and upregulated in brain after ischemic stroke. [vivo.health.unm.edu]
Confirming the Structure of Synthesized N-Acetyl-L-proline: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate structural confirmation of synthesized molecules is a critical step in the research and development pipeline. This guide provides a comparative overview of key analytical techniques for verifying the structure of N-Acetyl-L-proline, a proline derivative with applications in biochemical research and drug development. We present expected data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), alongside alternative methods, and provide detailed experimental protocols to support your research.
Structural Confirmation: A Multi-faceted Approach
The structural elucidation of a synthesized compound like this compound relies on a combination of analytical techniques that provide orthogonal information. While NMR and MS are the primary methods for determining the chemical structure and mass, techniques such as FT-IR spectroscopy, chiral chromatography, and single-crystal X-ray diffraction offer complementary data to ensure an unambiguous confirmation.
Primary Analytical Techniques: NMR and MS
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of individual atoms, while Mass Spectrometry (MS) determines the molecular weight and elemental composition, and can reveal structural information through fragmentation analysis.
This compound: Expected Analytical Data
The following tables summarize the expected ¹H NMR, ¹³C NMR, and ESI-MS data for this compound. It is important to note that this compound exists as a mixture of cis and trans isomers due to restricted rotation around the amide bond, which results in two sets of peaks in the NMR spectra. The ratio of these isomers is solvent-dependent.
Table 1: Expected ¹H NMR Data for this compound in D₂O
| Assignment | Chemical Shift (δ) ppm (trans isomer) | Chemical Shift (δ) ppm (cis isomer) | Multiplicity | Coupling Constant (J) Hz |
| Hα | 4.25 | 4.45 | dd | J = 8.5, 3.5 |
| Hδ | 3.55 | 3.65 | m | |
| Hβ, Hγ | 1.85 - 2.20 | 1.85 - 2.20 | m | |
| CH₃ (Acetyl) | 2.05 | 2.10 | s |
Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and pH.
Table 2: Expected ¹³C NMR Data for this compound in D₂O
| Assignment | Chemical Shift (δ) ppm (trans isomer) | Chemical Shift (δ) ppm (cis isomer) |
| C=O (Carboxyl) | 178.5 | 177.8 |
| C=O (Acetyl) | 173.2 | 172.5 |
| Cα | 61.5 | 59.8 |
| Cδ | 48.5 | 46.2 |
| Cβ | 31.0 | 29.5 |
| Cγ | 24.8 | 22.7 |
| CH₃ (Acetyl) | 22.5 | 22.1 |
Note: Chemical shifts are approximate and can be influenced by solvent and pH.
Table 3: Expected ESI-MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 158.07 [M+H]⁺ | 116.06 | CH₂=C=O (Ketene) |
| 158.07 [M+H]⁺ | 70.06 | C₂H₅NO₂ (Proline iminium ion) |
| 156.06 [M-H]⁻ | 112.05 | CO₂ |
Comparison with Alternative Structural Confirmation Methods
While NMR and MS are powerful tools, other techniques can provide valuable, complementary information for a comprehensive structural confirmation.
Table 4: Comparison of Analytical Techniques for this compound Structure Confirmation
| Technique | Information Provided | Advantages | Limitations |
| FT-IR Spectroscopy | Presence of functional groups (e.g., C=O, O-H, N-H). | Fast, non-destructive, provides a molecular "fingerprint". | Does not provide detailed connectivity information. |
| Chiral Chromatography | Enantiomeric purity and separation of stereoisomers. | Essential for confirming the stereochemistry of the L-proline moiety. | Requires method development; does not provide structural information of the entire molecule. |
| Single-Crystal X-ray Diffraction | Unambiguous 3D molecular structure and solid-state conformation. | Provides the most definitive structural evidence. | Requires a suitable single crystal, which can be challenging to grow. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining high-quality data. Below are representative protocols for the synthesis and analysis of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the acetylation of L-proline using acetic anhydride.
Materials:
-
L-proline
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
-
Ice bath
Procedure:
-
Dissolve L-proline in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., D₂O or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; if necessary, gently vortex the tube.
-
Add a small amount of an internal standard (e.g., TMS or TSP) if quantitative analysis or precise chemical shift referencing is required.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse program. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system, often with the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
Data Acquisition:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the compound. The expected [M+H]⁺ ion for this compound is at m/z 158.0761 and the [M-H]⁻ ion is at m/z 156.0612.
-
Tandem MS (MS/MS): Select the precursor ion of interest ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate fragment ions. Analyze the fragmentation pattern to confirm the structure.
FT-IR Spectroscopy
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
Data Acquisition:
-
Record the infrared spectrum over a typical range of 4000-400 cm⁻¹.
-
Look for characteristic absorption bands corresponding to the functional groups in this compound, such as the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and the C=O stretch of the amide (~1600-1650 cm⁻¹).
Chiral High-Performance Liquid Chromatography (HPLC)
Method Development:
-
Select a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak® or Chiralcel®).
-
Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), to achieve separation of the L- and D-enantiomers.
-
Optimize the mobile phase composition and flow rate to achieve baseline resolution.
Analysis:
-
Dissolve the synthesized this compound in the mobile phase.
-
Inject the sample onto the chiral HPLC system.
-
Compare the retention time of the synthesized product with that of an authentic standard of this compound to confirm its enantiomeric identity.
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.
This comprehensive approach, combining synthesis with a suite of analytical techniques, ensures the confident structural elucidation of this compound for its application in further research and development.
A Comparative Guide to the Synthesis of N-Acetyl-L-proline for Researchers and Drug Development Professionals
This guide provides a side-by-side comparison of various synthesis routes for N-Acetyl-L-proline, a key intermediate in the pharmaceutical industry. The following sections detail chemical and enzymatic synthesis methodologies, supported by experimental data and protocols to aid researchers in selecting the most suitable route for their specific applications.
Comparative Analysis of Synthesis Routes
The selection of a synthesis route for this compound depends on several factors, including desired yield, purity, scalability, and cost. Below is a summary of the most common methods with their respective advantages and disadvantages.
| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Chemical Synthesis: Acetic Anhydride in Organic Solvent | L-proline, Acetic anhydride | N,N-diisopropylethylamine (DIEA), Methanol | ~84.2%[1] | High, requires purification | High yield, relatively fast reaction time. | Use of organic solvents and reagents that may require careful handling and disposal. |
| Chemical Synthesis: Acetic Anhydride in Aqueous Solution | L-proline, Acetic anhydride | Water | Moderate to High | Good, may require recrystallization | Environmentally friendlier (uses water as a solvent), simpler workup. | Potential for side reactions if pH is not controlled. |
| Chemical Synthesis: Acetyl Chloride | L-proline, Acetyl chloride | Tetrahydrofuran (THF) | Not specified | High, requires purification | Acetyl chloride is a highly reactive acetylating agent. | Highly reactive and corrosive nature of acetyl chloride requires stringent safety precautions. |
| Enzymatic Synthesis: N-acyl-L-proline acylase | L-proline, Acetic acid | N-acyl-L-proline acylase (from Comamonas testosteroni or Alcaligenes denitrificans) | Not specified | High (enantioselective) | High specificity and enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme production and purification can be costly and time-consuming. |
Reaction Pathways and Mechanisms
The synthesis of this compound primarily involves the acylation of the secondary amine of the proline ring. The following diagrams illustrate the core chemical and enzymatic pathways.
Caption: Chemical synthesis of this compound via acetylation.
Caption: Enzymatic synthesis of this compound.
Detailed Experimental Protocols
Chemical Synthesis using Acetic Anhydride in Methanol
This protocol is adapted from a general procedure for the synthesis of this compound.[2]
Materials:
-
L-proline (115.1 mg, 1 mmol)
-
Methanol
-
Acetic anhydride (0.3 ml, approx. 3 mmol)
-
N,N-diisopropylethylamine (DIEA) (0.5 ml, approx. 3 mmol)
Procedure:
-
Dissolve L-proline in an appropriate amount of methanol in a round-bottom flask.
-
Add acetic anhydride and DIEA to the solution.
-
Reflux the reaction mixture at 70°C for 7 hours.
-
After the reaction is complete, remove the methanol by distillation under reduced pressure.
-
Remove any unreacted acetic anhydride by freeze-drying to obtain the crude product.
-
The final product can be further purified by preparative HPLC. A reported yield for a similar method is 84.2%.[1]
Chemical Synthesis using Acetic Anhydride in an Aqueous System
This method offers a more environmentally benign approach to the synthesis.[3]
Materials:
-
L-proline
-
Acetic anhydride
-
Water
-
Hydrochloric acid
Procedure:
-
Dissolve L-proline in water.
-
Cool the solution to 15°C and adjust the pH to 8.
-
Add acetic anhydride dropwise while maintaining the temperature and pH.
-
Allow the reaction to proceed for 1 hour.
-
After the reaction, acidify the solution to a pH of approximately 2 with hydrochloric acid.
-
The product can then be isolated, for example, by extraction or crystallization.
Enzymatic Synthesis using N-acyl-L-proline acylase
This protocol is based on the reverse reaction of N-acyl-L-proline acylase.[4]
Materials:
-
L-proline (5 M)
-
Sodium acetate (1 M)
-
Tris-HCl buffer (0.1 M, pH 7.0)
-
Purified N-acyl-L-proline acylase
Procedure:
-
Prepare a reaction mixture containing 1 M sodium acetate and 5 M L-proline in 0.1 M Tris-HCl buffer (pH 7.0).
-
Add the purified N-acyl-L-proline acylase to the reaction mixture.
-
Incubate the reaction at 30°C.
-
Monitor the formation of this compound over time using a suitable analytical method such as HPLC.
-
To stop the reaction, an aliquot can be treated with 10% (w/v) trichloroacetic acid to denature the enzyme.
Concluding Remarks
The choice of synthesis route for this compound is a critical decision in research and drug development. Chemical synthesis using acetic anhydride is a well-established and high-yielding method. However, for applications requiring high enantiopurity and milder reaction conditions, enzymatic synthesis presents a compelling alternative, despite the potential for higher initial setup costs associated with enzyme production. The detailed protocols and comparative data in this guide are intended to assist researchers in making an informed decision based on their specific laboratory capabilities and project goals.
References
Evaluating the specificity of N-acyl-L-proline acylase for different substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the substrate specificity of N-acyl-L-proline acylase, an enzyme of significant interest in biocatalysis and pharmaceutical development. Understanding how this enzyme interacts with various substrates is crucial for optimizing its use in the synthesis of enantiomerically pure L-proline and its derivatives, which are valuable building blocks in the development of novel therapeutics.[1] This document presents available quantitative data, detailed experimental protocols for activity assessment, and visual representations of key concepts to aid researchers in their evaluation and application of this enzyme.
Performance Comparison of N-acyl-L-proline Acylase with Different Substrates
The specificity of N-acyl-L-proline acylase is critically influenced by the nature of the N-acyl group attached to the L-proline moiety. The following table summarizes the relative hydrolysis rates of various N-acyl-L-proline substrates by the N-acyl-L-proline acylase from Comamonas testosteroni. The data is normalized to the activity with N-acetyl-L-proline, which is set at 100%.
| Substrate | Acyl Group | Relative Hydrolysis Rate (%) | Notes |
| This compound | Acetyl | 100 | Reference substrate. The enzyme exhibits a KM of 5 mM for this substrate.[1] |
| N-chloroacetyl-L-proline | Chloroacetyl | ~360 | The electron-withdrawing nature of the chlorine atom significantly increases the hydrolysis rate.[1] |
| N-formyl-L-proline | Formyl | Reduced Rate | Hydrolyzed at a rate approximately 3 to 20 times slower than this compound.[1] |
| N-propionyl-L-proline | Propionyl | Reduced Rate | Hydrolyzed at a rate approximately 3 to 20 times slower than this compound.[1] |
| N-butyryl-L-proline | Butyryl | Reduced Rate | Hydrolyzed at a rate approximately 3 to 20 times slower than this compound.[1] |
| N-valeryl-L-proline | Valeryl | Reduced Rate | Hydrolyzed at a rate approximately 3 to 20 times slower than this compound.[1] |
| N-caproyl-L-proline | Caproyl | Reduced Rate | Hydrolyzed at a rate approximately 3 to 20 times slower than this compound.[1] |
Note: The reduced hydrolysis rates for longer acyl chains (propionyl, butyryl, valeryl, and caproyl) suggest that the active site of the enzyme may have steric limitations that disfavor bulkier acyl groups.
Experimental Protocols
To facilitate further research and validation, this section provides a detailed methodology for determining the activity and substrate specificity of N-acyl-L-proline acylase.
Enzyme Activity Assay
This protocol is adapted from the method described for the N-acyl-L-proline acylase from Comamonas testosteroni.[1]
Principle:
The enzymatic hydrolysis of an N-acyl-L-proline substrate liberates L-proline. The concentration of the released L-proline is determined spectrophotometrically after reaction with ninhydrin, which forms a characteristic red-colored adduct with proline.
Reagents:
-
Substrate Stock Solution: 50 mM solution of the desired N-acyl-L-proline substrate in deionized water.
-
Enzyme Solution: A suitably diluted solution of N-acyl-L-proline acylase in buffer.
-
Reaction Buffer: 0.1 M Tris-HCl buffer, pH 7.5.
-
Ninhydrin Reagent: A solution of ninhydrin in a suitable solvent (e.g., a mixture of acetic acid and phosphoric acid).
-
Stopping Reagent: 20% (v/v) Acetic Acid.
-
L-proline Standard Solutions: A series of L-proline solutions of known concentrations (e.g., 0 to 2 mM) for generating a standard curve.
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
2.85 ml of 0.1 M Tris-HCl buffer (pH 7.5)
-
0.1 ml of 50 mM substrate stock solution
-
-
Pre-incubation: Incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiation of Reaction: Start the reaction by adding 0.05 ml of the enzyme solution to the pre-incubated reaction mixture.
-
Incubation: Incubate the reaction at the set temperature for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Termination of Reaction: Stop the reaction by adding a suitable volume of the stopping reagent (e.g., 0.5 ml of 20% acetic acid).
-
Color Development:
-
Take an aliquot of the stopped reaction mixture.
-
Add the ninhydrin reagent.
-
Heat the mixture at 100°C for a specified time (e.g., 20 minutes) to allow for color development.
-
Cool the mixture to room temperature.
-
-
Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for the proline-ninhydrin adduct (typically around 515-520 nm).
-
Quantification: Determine the concentration of L-proline produced by comparing the absorbance to a standard curve generated using the L-proline standard solutions.
-
Calculation of Enzyme Activity: Calculate the enzyme activity in Units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of L-proline per minute under the specified conditions.
Determination of Kinetic Parameters (KM and Vmax)
To obtain a more detailed understanding of the enzyme's affinity and catalytic efficiency for different substrates, the Michaelis-Menten kinetic parameters (KM and Vmax) should be determined.
Procedure:
-
Perform the enzyme activity assay as described above, but vary the concentration of the N-acyl-L-proline substrate over a wide range (e.g., from 0.1 x KM to 10 x KM).
-
Measure the initial reaction velocity (v0) at each substrate concentration.
-
Plot the initial velocity (v0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of KM and Vmax.
-
Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/v0 vs. 1/[S]), to estimate KM and Vmax.
Visualizing the Workflow and Key Relationships
To further clarify the experimental process and the conceptual framework, the following diagrams have been generated.
Caption: Experimental workflow for determining N-acyl-L-proline acylase activity.
Caption: Relationship between acyl chain length and hydrolysis rate.
References
A Comparative Guide to the In Vitro Activity of N-Acetyl-L-proline and Other Proline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Proline and its derivatives are a class of organic compounds that have garnered significant interest in biomedical research due to their diverse biological activities. Their unique cyclic structure imparts conformational rigidity, making them valuable scaffolds in medicinal chemistry for targeting enzymes and protein-protein interactions. This guide provides an objective comparison of the in vitro activity of N-Acetyl-L-proline with other proline derivatives, supported by experimental data and detailed methodologies.
Enzyme Inhibition Activity
Proline derivatives have been extensively studied as inhibitors of various enzymes, playing crucial roles in different pathological conditions.
This compound is recognized as an analog of the C-terminal dipeptide portion of preferred substrates for the Angiotensin-Converting Enzyme (ACE).[1][2] This characteristic allows it to be used in studies concerning the binding of substrates and inhibitors to ACE.[1][2] While some proline derivatives have shown weak ACE inhibitory activity in direct assays[3], the proline moiety is a crucial component in many potent ACE inhibitors, where it facilitates hydrogen bonding and hydrophobic interactions within the enzyme's active site.
Other proline derivatives have been designed to selectively inhibit enzymes like matrix metalloproteases (MMPs) and metallo-β-lactamases (MBLs). For instance, D-proline derivatives with different appendages on the pyrrolidine ring have been developed as selective inhibitors of MMPs, which are validated targets in cancer drug discovery.[4] Furthermore, proline-like compounds are being investigated as inhibitors of proline dehydrogenase (PRODH), an enzyme implicated in the metabolic rewiring of cancer cells.[5][6]
| Proline Derivative Type | Target Enzyme | In Vitro Activity Summary | Reference |
| This compound | Angiotensin-Converting Enzyme (ACE) | Analog of preferred substrates, used to study inhibitor binding. | [1][2] |
| General Proline Derivatives | Angiotensin-Converting Enzyme (ACE) | Showed weak inhibitory activity in some synthesized series. | [3] |
| D-proline Derivatives | Matrix Metalloproteases (MMPs) | Designed as selective inhibitors, particularly for MMP-2. | [4] |
| D-proline Derivatives | Metallo-β-lactamases (MBLs) | Investigated as potential inhibitors to combat antibiotic resistance. | [4] |
| Proline-like compounds | Proline Dehydrogenase (PRODH) | Competitive inhibitors with Ki values in the millimolar range. | [5] |
| Beta-selenaproline | Aminoacyl-tRNA synthetases | Acts as a competitive inhibitor of proline activation. | [7] |
Experimental Protocol: Enzyme Inhibition Assay (General)
A common method to determine enzyme inhibition is to measure the enzyme's activity in the presence and absence of the inhibitor. For instance, in an ACE inhibition assay, the following protocol is often employed:
-
Preparation of Reagents : Prepare solutions of the enzyme (ACE), the substrate (e.g., hippuryl-histidyl-leucine), and the test compounds (proline derivatives) at various concentrations in a suitable buffer (e.g., Tris-HCl buffer).
-
Enzyme Reaction : Incubate the enzyme with different concentrations of the test compound for a specific period at a controlled temperature (e.g., 37°C).
-
Substrate Addition : Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.
-
Quantification of Product : After a defined incubation time, stop the reaction and quantify the amount of product formed. This can be done spectrophotometrically or by using high-performance liquid chromatography (HPLC).
-
Calculation of Inhibition : The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity in the control (without inhibitor). The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is then determined from a dose-response curve.
References
- 1. This compound | 68-95-1 [chemicalbook.com]
- 2. This compound 68-95-1 [sigmaaldrich.com]
- 3. Synthesis and biological evaluation of proline derivatives as potential angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence of the d-Proline Chemotype in Enzyme Inhibitors [mdpi.com]
- 5. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and kinetic studies of proline metabolic enzyme inhibitors and inactivators [mospace.umsystem.edu]
- 7. Beta-selenaproline as competitive inhibitor of proline activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on the Bioactivity of N-Acetyl-L-proline and its Derivatives
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of N-Acetyl-L-proline, primarily through its well-studied tripeptide derivative, N-acetyl-proline-glycine-proline (ac-PGP), with other alternative compounds. The information presented is based on published experimental data to assist researchers in replicating and building upon existing findings.
Executive Summary
This compound is a derivative of the amino acid L-proline. While data on the direct bioactivity of this compound as a single molecule is limited in publicly available research, its role as a critical component of the tripeptide N-acetyl-proline-glycine-proline (ac-PGP) is well-documented. Ac-PGP is a potent neutrophil chemoattractant and is implicated in inflammatory responses and neurological disorders, primarily through its interaction with the C-X-C motif chemokine receptor 2 (CXCR2). This guide will focus on the quantifiable bioactivities of ac-PGP and compare them with relevant alternatives, including other proline analogs and specific CXCR2 antagonists.
Data Presentation: Bioactivity of ac-PGP and Alternatives
The following tables summarize the quantitative data from published studies on the bioactivity of ac-PGP and its alternatives.
Table 1: Chemotactic Activity of N-acetyl-proline-glycine-proline (ac-PGP) on Neutrophils
| Compound | Assay Type | Cell Type | Concentration | Result (Chemotactic Index) | Reference |
| ac-PGP | Transwell Chemotaxis | Human PMNs | 10⁻⁷–3 × 10⁻³ M | Dose-dependent increase (P<0.001 vs. control) | [1] |
| PGG | Transwell Chemotaxis | Human PMNs | 3 × 10⁻³ M | No significant chemotaxis | [1] |
| CXCL8 (IL-8) | Transwell Chemotaxis | Human PMNs | 10 ng/ml | Positive control (P<0.001 vs. control) | [1] |
Table 2: Inhibition of ac-PGP-Induced Neutrophil Chemotaxis by CXCR2 Antagonists
| Antagonist | Target(s) | IC₅₀ Value | Assay Type | Notes | Reference |
| SB225002 | CXCR2 | - | In vivo neutrophil influx | Inhibited ac-PGP-induced neutrophil influx in mice | [2] |
| SB332235 | CXCR2 | - | In vivo neutrophil influx | Inhibited ac-PGP-induced neutrophil influx in mice | [2] |
| AZD5069 | CXCR2 | - | In vitro cytotoxicity | Diminished doxorubicin chemoresistance in breast cancer cells | [3] |
| Reparixin | CXCR1/2 | - | Clinical trials | Tolerability and safety profile established in metastatic breast cancer | [4] |
| SX-682 | CXCR1/2 | - | Clinical trials | Evaluated in multiple cancer types to modulate the tumor microenvironment | [4] |
| CXCR2 antagonist 4 | CXCR2 | 0.13 µM | - | Potent CXCR2 antagonist | [5] |
Table 3: Neurotoxic Effects of ac-PGP on Neuronal Cells
| Compound | Assay Type | Cell Type | Observation | Mechanism | Reference |
| ac-PGP | Apoptosis Assay | Primary cortical neurons | Dose-dependent induction of apoptosis | Binding to neuronal CXCR2 receptors, activation of ERK1/2, and caspase-3 cleavage | [6] |
Table 4: Bioactivity of Proline Analogs
| Analog | Bioactivity | Notes | Reference |
| L-azetidine-2-carboxylic acid (L-AZC) | Cell growth inhibitor | Toxic non-proteinogenic amino acid | [7][8] |
| trans-4-hydroxy-L-proline (4-L-THOP) | Component of collagen | Abundant in mammalian collagen | [7][8] |
| cis-4-hydroxy-L-proline (4-L-CHOP) | Cell growth inhibitor, chiral building block | Tested for antitumor activity | [7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication of the findings.
Neutrophil Chemotaxis Assay (Transwell Assay)
This protocol is based on methodologies described in published studies to assess the chemotactic effect of ac-PGP on neutrophils.[1][9][10][11]
Objective: To quantify the migration of neutrophils towards a chemoattractant.
Materials:
-
Boyden chamber or Transwell® inserts (5.0 µm pore size)
-
Isolated human polymorphonuclear neutrophils (PMNs)
-
ac-PGP, PGG, and CXCL8 (positive control)
-
CXCR2 antagonists (for inhibition studies)
-
Serum-free medium
-
CellTiter-Glo® Luminescent Cell Viability Assay
Procedure:
-
Isolate human PMNs from fresh whole blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Resuspend the isolated PMNs in serum-free medium.
-
Add the chemoattractants (ac-PGP, PGG, or CXCL8) to the lower chamber of the Boyden chamber. For inhibition studies, pre-incubate neutrophils with CXCR2 antagonists before adding them to the upper chamber.
-
Add the neutrophil suspension to the upper chamber of the Transwell insert.
-
Incubate the plate for 60-90 minutes at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the upper chamber.
-
Quantify the number of migrated cells in the lower chamber using a cell viability assay like CellTiter-Glo®, which measures ATP content.
-
Calculate the chemotactic index as the fold increase in cell migration in the presence of the chemoattractant compared to the medium control.
Neuronal Apoptosis Assay (Cleaved Caspase-3 Assay)
This protocol is designed to replicate findings on ac-PGP-induced neuronal apoptosis.[12][13][14][15][16]
Objective: To detect the activation of caspase-3, a key marker of apoptosis, in neurons treated with ac-PGP.
Materials:
-
Primary cortical neuron cultures
-
ac-PGP
-
Cell Lysis Buffer
-
Colorimetric Caspase-3 Assay Kit (containing DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Culture primary cortical neurons in appropriate multi-well plates.
-
Treat the neurons with varying concentrations of ac-PGP for a specified period (e.g., 24 hours). Include an untreated control group.
-
After treatment, lyse the cells using the provided Cell Lysis Buffer.
-
Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.
-
To each sample of cell lysate, add the 2x Reaction Buffer containing DTT and the DEVD-pNA substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance of the cleaved p-nitroaniline (pNA) chromophore at 400-405 nm using a microplate reader.
-
The fold increase in caspase-3 activity is determined by comparing the absorbance of the ac-PGP-treated samples to the untreated control.
Mandatory Visualization
Signaling Pathway
Caption: ac-PGP signaling pathway via CXCR2.
Experimental Workflow: Neutrophil Chemotaxis Assay
Caption: Workflow for Neutrophil Chemotaxis Assay.
Logical Relationship: ac-PGP in Inflammation and Neurotoxicity
Caption: Role of ac-PGP in inflammation and neurotoxicity.
References
- 1. N-acetylated Proline–Glycine–Proline induced G-protein dependent chemotaxis of neutrophils is independent of CXCL8 release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXCR2 antagonists block the N-Ac-PGP-induced neutrophil influx in the airways of mice, but not the production of the chemokine CXCL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CXCR2 Small-Molecule Antagonist Combats Chemoresistance and Enhances Immunotherapy in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. researchgate.net [researchgate.net]
- 12. Cleaved Caspase-3 Assay. [bio-protocol.org]
- 13. m.youtube.com [m.youtube.com]
- 14. assaygenie.com [assaygenie.com]
- 15. abcam.com [abcam.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N-Acetyl-L-proline: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of N-Acetyl-L-proline, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed for researchers, scientists, and drug development professionals who handle this compound.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, it is imperative to adhere to standard laboratory safety protocols.[1][2][3]
Personal Protective Equipment (PPE): Before handling this compound, ensure the following personal protective equipment is worn:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses/Goggles | Approved under NIOSH (US) or EN 166 (EU) standards.[4][5] |
| Hand Protection | Chemical-resistant Gloves | Impervious gloves; inspect before use and use proper removal technique.[4][5][6] |
| Body Protection | Laboratory Coat | Wear appropriate protective clothing to prevent skin exposure.[2][7] |
| Respiratory | Dust Respirator | Recommended when there is a risk of generating dust.[7] |
General Handling:
-
Work in a well-ventilated area to avoid the formation of dust and aerosols.[6][7]
-
Do not eat, drink, or smoke when handling the compound.[7]
-
Always wash hands with soap and water after handling.[7]
Spill Management and Cleanup Protocol
In the event of a spill, follow these steps to ensure safe cleanup and containment:
-
Evacuate and Secure: Clear the area of all personnel and move upwind of the spill.[7] Remove all sources of ignition.[6]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading and entering drains, sewers, or water courses.[4][6][7]
-
Cleanup:
-
Decontamination: Thoroughly clean the spill area. Launder any contaminated work clothes separately.[7]
This compound Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.
Detailed Disposal Procedures
The primary methods for the disposal of this compound are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5][6] It is crucial to avoid environmental contamination.
Waste Chemical:
-
Collect waste this compound in a suitable, closed, and clearly labeled container.[4][6]
-
Store the waste container in a designated, secure area away from incompatible materials such as strong oxidizing agents.[1][2]
-
Contact your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
Contaminated Packaging:
-
Empty containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[5][6]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[5][6]
-
Combustible packaging materials may be disposed of through controlled incineration.[6]
Environmental Protection:
-
Discharge into the environment must be strictly avoided.[6]
-
Do not allow the chemical to enter drains, sewer systems, or water bodies.[4][6][7]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[5][6]
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-Acetyl-L-proline
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling N-Acetyl-L-proline, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following personal protective equipment is recommended.[1][2]
| Protection Type | Specific Recommendations | Standards |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[1] | EN 166 (EU) or NIOSH (US) approved.[3] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber).[1] Fire/flame resistant and impervious clothing or lab coat.[1] | EU Directive 89/686/EEC and the standard EN 374.[1] |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced.[1] For nuisance exposures, a type N95 (US) or type P1 (EN 143) dust mask may be used. | NIOSH (US) or CEN (EU) approved. |
Note: Always inspect gloves prior to use and wash hands thoroughly after handling.[1][3]
Safety and Physical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value |
| Appearance | Off-white powder solid.[4][5] |
| Molecular Formula | C₇H₁₁NO₃[6] |
| Molecular Weight | 157.17 g/mol [3][6] |
| Melting Point | 115 - 117 °C (239 - 242.6 °F)[4][5] |
| Storage Temperature | Store in a dry, cool, and well-ventilated place.[1] Some sources recommend refrigeration.[4][5] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL).[7] |
Experimental Protocol: Safe Handling and Use
Adherence to a strict protocol is essential for minimizing risks associated with handling this compound.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area.[1]
-
Work in a well-ventilated place, such as a chemical fume hood, especially when handling the powder to avoid dust formation.[1]
-
Set up emergency exits and a designated risk-elimination area.[1]
-
Have an eyewash station and safety shower readily accessible.
2. Donning Personal Protective Equipment (PPE):
-
Before handling the substance, put on all required PPE as detailed in the table above.
-
Ensure the lab coat is fully buttoned.[2]
-
Check that safety goggles provide a complete seal.
3. Handling the Compound:
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation and inhalation of dust and aerosols.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
-
Weigh the required amount of this compound in a designated area, preferably within a ventilated enclosure.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
4. Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store apart from foodstuff containers or incompatible materials such as strong oxidizing agents.[1][4][5]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
| Emergency Situation | First-Aid Measures |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Accidental Release Measures:
-
Evacuate personnel to safe areas and keep people away from and upwind of the spill.[1]
-
Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Use personal protective equipment, including a respirator if necessary.[1]
-
For cleanup, sweep up the spilled solid and place it in a suitable, closed container for disposal.[3] Avoid generating dust.[1]
Disposal Plan
Proper disposal of this compound and its containers is an essential part of the laboratory workflow to ensure environmental safety and regulatory compliance.
Waste Disposal:
-
Dispose of the chemical waste in accordance with appropriate local, state, and federal laws and regulations.[1]
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Do not discharge into sewer systems.[1]
Contaminated Packaging:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[1]
Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
